molecular formula C7H12O2S B1529401 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid CAS No. 1339208-93-3

2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Cat. No.: B1529401
CAS No.: 1339208-93-3
M. Wt: 160.24 g/mol
InChI Key: MWERMNICRWLMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)cyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H12O2S and its molecular weight is 160.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylsulfanylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWERMNICRWLMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-(Methylsulfanyl)cyclopentane-1-carboxylic acid" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Executive Summary

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for this compound. As direct synthesis protocols for this specific molecule are not prevalent in published literature, this document outlines a logical and well-precedented approach based on the Thia-Michael addition. This reaction, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a highly efficient method for carbon-sulfur bond formation.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the reaction parameters.

The proposed synthesis involves a two-step sequence:

  • Preparation of a Michael Acceptor: Synthesis of a suitable precursor, ethyl cyclopent-1-ene-1-carboxylate.

  • Conjugate Addition: The base-catalyzed Thia-Michael addition of methanethiol to the α,β-unsaturated ester, followed by saponification to yield the target carboxylic acid.

This document provides the theoretical foundation and practical guidance necessary to successfully synthesize this compound, with a focus on experimental design, causality, and validation.

Strategic Approach: The Thia-Michael Addition

The core of this synthetic strategy is the nucleophilic conjugate addition of a sulfur-based nucleophile to an electron-deficient alkene, a reaction commonly known as the Michael addition.[2] Specifically, we will employ the Thia-Michael addition, which is a powerful and reliable method for the formation of C-S bonds.[1]

The chosen pathway is advantageous due to its high efficiency, mild reaction conditions, and the ready availability of starting materials. The general reaction is depicted below:

G cluster_0 Overall Synthetic Scheme start Cyclopentanone intermediate Ethyl cyclopent-1-ene-1-carboxylate start->intermediate Step 1: Precursor Synthesis product 2-(Methylsulfanyl)cyclopentane- 1-carboxylic acid intermediate->product Step 2: Thia-Michael Addition & Hydrolysis

Caption: Proposed two-step synthesis pathway.

Mechanistic Deep Dive

The Thia-Michael addition proceeds via a nucleophilic attack of a thiolate anion on the β-carbon of the α,β-unsaturated carbonyl system. The reaction is typically base-catalyzed, as the base deprotonates the thiol (methanethiol in this case) to form the more potent nucleophile, the thiolate anion.[3]

The mechanism can be broken down into three key steps:

  • Thiolate Formation: A base (e.g., sodium ethoxide) abstracts the acidic proton from methanethiol to generate the methylthiolate anion.

  • Nucleophilic Attack: The methylthiolate anion attacks the electrophilic β-carbon of the ethyl cyclopent-1-ene-1-carboxylate, leading to the formation of a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is protonated by a proton source (typically the conjugate acid of the base or the solvent) to yield the thioether product.

This mechanism is illustrated in the following diagram:

G Mechanism of Thia-Michael Addition cluster_0 Step 1: Thiolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation thiol CH₃SH (Methanethiol) thiolate CH₃S⁻ (Methylthiolate) thiol->thiolate Deprotonation base Base (e.g., EtO⁻) base->thiolate acceptor Ethyl cyclopent-1-ene-1-carboxylate thiolate->acceptor Nucleophilic Attack enolate Resonance-Stabilized Enolate Intermediate acceptor->enolate product_ester Ethyl 2-(methylsulfanyl)cyclopentane- 1-carboxylate enolate->product_ester Protonation (from EtOH)

Caption: Base-catalyzed Thia-Michael addition mechanism.

A final saponification (hydrolysis under basic conditions) of the resulting ester is required to obtain the target carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl cyclopent-1-ene-1-carboxylate

This precursor can be synthesized from cyclopentanone through a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate. This is a standard and high-yielding method for creating α,β-unsaturated esters.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Cyclopentanone84.12504.21 g
Triethyl phosphonoacetate224.165512.33 g
Sodium hydride (60% in oil)24.00 (as NaH)602.40 g
Tetrahydrofuran (THF), dry--150 mL

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil) in 100 mL of dry THF in a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

  • Re-cool the mixture to 0 °C and add a solution of cyclopentanone in 50 mL of dry THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Cool the mixture, quench by the slow addition of water, and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford ethyl cyclopent-1-ene-1-carboxylate as a colorless oil.

Step 2: Synthesis of this compound

This step involves the conjugate addition of methanethiol followed by ester hydrolysis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl cyclopent-1-ene-1-carboxylate140.18304.21 g
Methanethiol (as sodium thiomethoxide)48.11 (as CH₃SH)33~1.59 g
Sodium ethoxide68.05332.25 g
Ethanol, absolute--100 mL
Sodium hydroxide (for hydrolysis)40.00602.40 g
Water--50 mL
Hydrochloric acid (1 M)--As needed

Procedure:

  • Thia-Michael Addition:

    • In a flask under an inert atmosphere, dissolve sodium ethoxide in 70 mL of absolute ethanol.

    • Cool the solution to 0 °C and carefully bubble methanethiol gas through the solution until a slight excess has been added (mass increase of ~1.59 g), or use a pre-prepared solution of sodium thiomethoxide.

    • To this solution, add ethyl cyclopent-1-ene-1-carboxylate dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Saponification (Ester Hydrolysis):

    • To the reaction mixture, add a solution of sodium hydroxide in 50 mL of water.

    • Heat the mixture to reflux for 4 hours to ensure complete hydrolysis of the ester.

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material or neutral byproducts.

    • Acidify the aqueous layer to pH ~2 with 1 M hydrochloric acid at 0 °C. A precipitate or oil should form.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Stereochemical Considerations

The conjugate addition of the methylthiolate to the cyclopentene ring creates two adjacent stereocenters at positions C1 and C2. The reaction can therefore produce a mixture of cis and trans diastereomers.

G cluster_0 Diastereomeric Products start Planar Enolate Intermediate cis_product cis-diastereomer start->cis_product Protonation from less hindered face trans_product trans-diastereomer start->trans_product Protonation from more hindered face

Caption: Formation of cis and trans diastereomers.

In many cases, the protonation of the enolate intermediate occurs from the less sterically hindered face, which often leads to the thermodynamically more stable trans product as the major isomer. However, the exact diastereomeric ratio can be influenced by several factors, including the solvent, temperature, and the nature of the base and electrophile.[4] Characterization of the product mixture by NMR spectroscopy will be essential to determine the diastereoselectivity of the synthesis.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process centered around a Thia-Michael addition. This guide provides a detailed, scientifically-backed framework for this synthesis. The provided protocols are based on well-established and analogous transformations, ensuring a high probability of success. Careful control of reaction conditions and thorough characterization of intermediates and the final product are paramount. This approach exemplifies a rational design of a synthetic route for a novel compound based on fundamental principles of organic chemistry.

References

  • Khiste, S. A., Pakhare, D. S., More, V. S., Chakibanda, G., & Lokhande, M. N. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Available at SSRN 4518774. [Link]

  • López-Alberca, M. P., et al. (2021). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. Molecules, 26(10), 2999. [Link]

  • Ziya, V., & Ismaili, H. (2012). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Journal of the Serbian Chemical Society, 77(11), 1543-1548. [Link]

  • Wynberg, H., & Helder, R. (1975). Addition of aromatic thiols to conjugated cycloalkenones, catalyzed by chiral .beta.-hydroxy amines. A mechanistic study of homogeneous catalytic asymmetric synthesis. Tetrahedron Letters, 16(47), 4057-4060. [Link]

  • Smith, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Coates, C. L., & Toste, F. D. (2011). How does cross-conjugation influence thiol additions to enones? A computational study of thiol trapping by the naturally occurring zerumbone and α-santonin. Organic & Biomolecular Chemistry, 9(1), 143-151. [Link]

  • Nishikori, H., et al. (2020). A solvent-dependent chirality-switchable thia-Michael addition to α,β-unsaturated carboxylic acids. Chemical Communications, 56(43), 5824-5827. [Link]

  • Perumal, S., et al. (2007). Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System. The Journal of Organic Chemistry, 72(19), 7359-7362. [Link]

  • Nair, V., et al. (2006). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 106(11), 4563-4601. [Link]

Sources

Stereoselective Synthesis of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted cyclopentane rings are pivotal structural motifs in a vast array of biologically active molecules and pharmaceutical agents. The precise control of stereochemistry on these five-membered rings is often paramount to achieving the desired therapeutic effect while minimizing off-target activities. This technical guide provides an in-depth exploration of robust and stereoselective synthetic strategies to access a specific chiral building block: 2-(methylsulfanyl)cyclopentane-1-carboxylic acid. This compound, with its vicinal carboxylic acid and methylsulfanyl functionalities, represents a valuable synthon for the elaboration of more complex molecules in drug discovery and development.

This guide is structured to provide not just a series of protocols, but a strategic overview of the chemical logic underpinning the stereoselective synthesis of this target molecule. We will delve into three distinct and powerful approaches: leveraging chiral auxiliaries for diastereoselective ring formation, employing organocatalysis for asymmetric conjugate addition, and utilizing enzymatic resolution for the efficient separation of enantiomers. Each section will detail the theoretical basis of the strategy, present a complete synthetic pathway, and provide exemplary experimental protocols.

Strategic Overview: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections. The carbon-sulfur bond is a prime candidate for disconnection, leading back to a precursor such as a 2-hydroxy or 2-halocyclopentane-1-carboxylic acid, or an α,β-unsaturated cyclopentene derivative. The stereochemical relationship between the two substituents (cis or trans) will dictate the choice of starting materials and synthetic methodology. This guide will focus on strategies that can potentially access both diastereomers.

Strategy 1: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable method for inducing stereoselectivity.[1][2][3] The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a key bond-forming reaction, and is subsequently cleaved to reveal the desired enantiomerically enriched product. For our target, an Evans-type oxazolidinone auxiliary can be employed to control the stereoselective alkylation of a cyclopentanone enolate or a conjugate addition to a cyclopentenecarboxylate derivative.

Logical Workflow for Chiral Auxiliary Approach

cluster_0 Synthesis of Chiral Precursor cluster_1 Stereoselective Michael Addition cluster_2 Cleavage and Final Product A Cyclopentenone C N-Acyl Oxazolidinone A->C Acylation B Chiral Auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) B->C Acylation E Diastereoselective Conjugate Addition C->E D Lithium Thiolate (LiSMe) D->E F 1,2-Disubstituted Cyclopentane E->F High d.r. G Auxiliary Cleavage (e.g., LiOH/H2O2) F->G H Target Molecule: (1R,2S)-2-(Methylsulfanyl)cyclopentane -1-carboxylic acid G->H I Recovered Chiral Auxiliary G->I

Caption: Chiral auxiliary-mediated synthesis workflow.

Causality of Stereocontrol

The stereochemical outcome of the conjugate addition is dictated by the chiral auxiliary. The bulky substituent on the oxazolidinone (e.g., benzyl group) effectively shields one face of the enolate, forcing the incoming nucleophile (lithium thiolate) to attack from the less hindered face. This leads to the formation of a single diastereomer. The choice of the (R)- or (S)-enantiomer of the auxiliary determines which enantiomer of the product is obtained.

Experimental Protocol: Chiral Auxiliary-Mediated Michael Addition

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • In a separate flask, cool a solution of cyclopent-1-ene-1-carbonyl chloride (1.1 eq.) in anhydrous THF (0.5 M) to -78 °C.

  • Slowly add the lithium salt of the auxiliary to the acyl chloride solution via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the N-acyl oxazolidinone.

Step 2: Diastereoselective Conjugate Addition

  • Prepare a solution of lithium thiomethoxide (LiSMe) by adding n-butyllithium (1.1 eq.) to a solution of methanethiol (1.2 eq.) in anhydrous THF (0.5 M) at -78 °C.

  • In a separate flask, dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Slowly add the LiSMe solution to the N-acyl oxazolidinone solution.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate, wash with brine, dry over Na2SO4, filter, and concentrate. The crude product can be used in the next step without further purification.

Step 3: Auxiliary Cleavage

  • Dissolve the crude product from the previous step in a 3:1 mixture of THF and water (0.1 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by lithium hydroxide (2.0 eq.).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding aqueous Na2SO3.

  • Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Combine the ethyl acetate layers, dry over Na2SO4, filter, and concentrate to yield the target carboxylic acid. Purify by recrystallization or chromatography if necessary.

StepReactionReagents & ConditionsExpected YieldExpected Diastereomeric Ratio (d.r.)
1Acylationn-BuLi, Cyclopent-1-ene-1-carbonyl chloride, THF, -78 °C to rt85-95%N/A
2Michael AdditionLiSMe, THF, -78 °C90-98%>95:5
3CleavageLiOH, H2O2, THF/H2O, 0 °C80-90%N/A

Strategy 2: Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for stereoselective synthesis, often providing excellent enantioselectivity under mild conditions.[4] For the synthesis of our target molecule, a chiral amine catalyst, such as a diarylprolinol silyl ether, can be used to catalyze the conjugate addition of a thiol to an α,β-unsaturated ester.

Logical Workflow for Organocatalytic Approach

cluster_0 Asymmetric Conjugate Addition cluster_1 Hydrolysis A Ethyl cyclopent-1-enecarboxylate D Enantioselective Michael Addition A->D B Methanethiol B->D C Chiral Amine Catalyst (e.g., Diarylprolinol Silyl Ether) C->D Catalysis E Chiral 2-(Methylsulfanyl)cyclopentane -1-carboxylate Ester D->E High e.e. F Ester Hydrolysis (e.g., LiOH, H2O/THF) E->F G Target Molecule F->G

Caption: Organocatalytic asymmetric Michael addition workflow.

Causality of Stereocontrol

The chiral secondary amine catalyst reacts with the α,β-unsaturated ester to form a transient iminium ion. This activation lowers the LUMO of the Michael acceptor and the chiral environment of the catalyst directs the nucleophilic attack of the thiol to one of the two enantiotopic faces of the double bond. Subsequent hydrolysis of the iminium ion regenerates the catalyst and yields the enantiomerically enriched product.

Experimental Protocol: Organocatalytic Michael Addition

Step 1: Asymmetric Conjugate Addition

  • To a vial charged with a diarylprolinol silyl ether catalyst (10 mol%) and benzoic acid (20 mol%), add the solvent (e.g., toluene, 0.5 M).

  • Add ethyl cyclopent-1-enecarboxylate (1.0 eq.).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add methanethiol (1.5 eq.) as a solution in the reaction solvent.

  • Stir the reaction mixture for 24-48 hours, monitoring by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the chiral ester.

Step 2: Ester Hydrolysis

  • Dissolve the purified ester (1.0 eq.) in a 1:1 mixture of THF and water (0.2 M).

  • Add lithium hydroxide (2.0 eq.) and stir at room temperature for 12 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract with ethyl acetate, dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to afford the target carboxylic acid.

StepReactionReagents & ConditionsExpected YieldExpected Enantiomeric Excess (e.e.)
1Michael AdditionChiral amine catalyst, Benzoic acid, Toluene, 0 °C80-95%90-99%
2HydrolysisLiOH, THF/H2O, rt>95%No loss of e.e.

Strategy 3: Enzymatic Kinetic Resolution

Enzymatic resolutions are highly efficient for separating enantiomers and are often performed under mild, environmentally benign conditions.[5][6] A lipase, such as Candida antarctica lipase B (CALB), can be used to selectively acylate one enantiomer of a racemic precursor, allowing for the separation of the acylated and unreacted enantiomers. A suitable precursor for our target is racemic trans-2-hydroxycyclopentane-1-carboxylic acid methyl ester.

Logical Workflow for Enzymatic Resolution

cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Resolution cluster_2 Conversion to Target Molecule A Cyclopentene B Epoxidation (m-CPBA) A->B C Racemic Epoxide B->C D Ring Opening with MeOH/H+ C->D E Racemic trans-2-Hydroxycyclopentane -1-carboxylic acid methyl ester D->E F Lipase (CALB), Acyl Donor (e.g., Vinyl Acetate) E->F G Separated Enantiomers: (1R,2R)-2-Acetoxy Ester & (1S,2S)-2-Hydroxy Ester F->G H (1S,2S)-2-Hydroxy Ester I 1. Mesylation 2. SN2 with NaSMe H->I J (1R,2S)-Ester I->J K Hydrolysis J->K L Target Molecule K->L

Sources

"2-(Methylsulfanyl)cyclopentane-1-carboxylic acid" chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Methylsulfanyl)cyclopentane-1-carboxylic acid is a sulfur-containing alicyclic carboxylic acid. Its structure, featuring a cyclopentane ring substituted with a carboxylic acid and a methylsulfanyl group at adjacent positions, presents significant opportunities for stereochemical complexity and diverse chemical reactivity. While specific research on this particular molecule is limited, its constituent functional groups are well-studied and play important roles in medicinal chemistry and materials science. Sulfur-containing compounds are prevalent in a wide array of pharmaceuticals, valued for their unique electronic and steric properties that can influence biological activity.[1] Similarly, the cyclopentane scaffold provides a rigid, three-dimensional framework that is often utilized in drug design to orient functional groups in a specific spatial arrangement for optimal target binding.

This technical guide will provide a comprehensive overview of the chemical properties, structure, and potential synthesis of this compound. By drawing upon established principles of organic chemistry and data from structurally related molecules, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this and similar chemical entities.

Chemical Structure and Stereoisomerism

The fundamental structure of this compound consists of a five-membered cyclopentane ring. The molecule is defined by a carboxylic acid group at the C1 position and a methylsulfanyl (-SMe) group at the C2 position. The molecular formula is C₇H₁₂O₂S, with a molecular weight of 160.23 g/mol .[2]

G cluster_cis cis Isomers cluster_trans trans Isomers cis_R_S (1R,2S)-enantiomer cis_S_R (1S,2R)-enantiomer cis_R_S->cis_S_R Enantiomers trans_R_R (1R,2R)-enantiomer trans_S_S (1S,2S)-enantiomer trans_R_R->trans_S_S Enantiomers 2-Methylsulfanyl-cyclopentane-1-carboxylic acid 2-Methylsulfanyl-cyclopentane-1-carboxylic acid 2-Methylsulfanyl-cyclopentane-1-carboxylic acid->cis_R_S Diastereomer 2-Methylsulfanyl-cyclopentane-1-carboxylic acid->trans_R_R Diastereomer

Caption: Stereoisomers of this compound.

Chemical and Physical Properties

PropertyEstimated Value/InformationBasis for Estimation
Molecular Formula C₇H₁₂O₂SConfirmed from supplier data. [2]
Molecular Weight 160.23 g/mol Confirmed from supplier data. [2]
Appearance Colorless to pale yellow oil or low-melting solidBased on similar small-molecule carboxylic acids.
Boiling Point > 200 °C (at atmospheric pressure)Higher than cyclopentanecarboxylic acid (212 °C) due to increased molecular weight and potential for dipole-dipole interactions from the thioether group.
Melting Point Likely a low-melting solid or oil at room temperatureThe related 2-methylcyclopentane-1-carboxylic acid is a liquid or low-melting solid.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in waterThe carboxylic acid group confers some water solubility, but the cyclopentane ring and methylsulfanyl group increase lipophilicity.
pKa ~4-5Similar to other aliphatic carboxylic acids. For comparison, the pKa of thioacetic acid is around 3.4, suggesting the sulfur atom may have a slight acidifying effect compared to a methyl group.

Proposed Synthesis Protocol: A Michael Addition Approach

While a specific synthesis for this compound has not been detailed in the literature, a plausible and efficient route can be designed based on the Thia-Michael addition. [3][4][5]This reaction involves the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound.

The proposed two-step synthesis starts with the commercially available methyl 2-oxocyclopentane-1-carboxylate, proceeds through an α,β-unsaturated ester intermediate, followed by the Michael addition of a methyl thiolate, and concludes with the hydrolysis of the ester to the desired carboxylic acid.

G A Step 1: Dehydration Methyl 2-oxocyclopentane-1-carboxylate to Methyl cyclopent-1-ene-1-carboxylate B Step 2: Thia-Michael Addition Addition of Sodium Thiomethoxide A->B C Step 3: Saponification Ester Hydrolysis B->C D Final Product This compound C->D

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of Methyl cyclopent-1-ene-1-carboxylate

  • Rationale: The initial step is to create the α,β-unsaturated ester, which will serve as the Michael acceptor. This can be achieved through a dehydration reaction of the corresponding β-hydroxy ester, which is formed from the reduction of the starting ketoester.

  • Procedure:

    • To a solution of methyl 2-oxocyclopentane-1-carboxylate (1 equivalent) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of acetic acid until the effervescence ceases.

    • Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 2-hydroxycyclopentane-1-carboxylate.

    • Dissolve the crude alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by flash chromatography to obtain methyl cyclopent-1-ene-1-carboxylate.

Step 2: Thia-Michael Addition

  • Rationale: This is the key step where the methylsulfanyl group is introduced. Sodium thiomethoxide is a strong nucleophile that will readily add to the β-position of the α,β-unsaturated ester. [6]2. Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve methyl cyclopent-1-ene-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium thiomethoxide (1.1 equivalents) in methanol dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude methyl 2-(methylsulfanyl)cyclopentane-1-carboxylate.

Step 3: Saponification to the Carboxylic Acid

  • Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base.

  • Procedure:

    • Dissolve the crude methyl 2-(methylsulfanyl)cyclopentane-1-carboxylate in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (or sodium hydroxide) (2-3 equivalents) and stir the mixture at room temperature overnight.

    • Remove the methanol under reduced pressure.

    • Wash the aqueous residue with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by chromatography if necessary.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features.

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-COOH10.0 - 13.0Singlet (broad)The chemical shift is concentration and solvent-dependent. [7]
H1 (methine)2.5 - 3.0MultipletDeshielded by the adjacent carboxylic acid group.
H2 (methine)2.8 - 3.3MultipletDeshielded by the adjacent methylsulfanyl group.
-SCH₃2.0 - 2.3SingletA characteristic sharp singlet for the methyl group attached to sulfur.
Cyclopentane -CH₂-1.5 - 2.2MultipletsComplex overlapping signals for the remaining 6 protons on the cyclopentane ring.
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)Notes
-C OOH175 - 185The carboxylic acid carbonyl carbon is highly deshielded.
C 1 (methine)45 - 55Attached to the carboxylic acid group.
C 2 (methine)40 - 50Attached to the methylsulfanyl group.
-SC H₃15 - 25The methyl carbon of the thioether.
Cyclopentane -C H₂-25 - 40The three methylene carbons of the cyclopentane ring will appear in this region.
Infrared (IR) Spectroscopy
Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
O-H (Carboxylic acid)3300 - 2500BroadA very broad and characteristic band due to hydrogen bonding. [8]
C-H (sp³)3000 - 2850Medium-StrongFrom the cyclopentane ring and methyl group.
C=O (Carboxylic acid)1760 - 1690StrongA strong, sharp peak for the carbonyl stretch. [8]
C-O (Carboxylic acid)1320 - 1210Strong
C-S800 - 600Weak-MediumOften difficult to assign definitively.
Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak [M]⁺ at m/z = 160 would be expected. Common fragmentation patterns would likely involve:

  • Loss of the carboxylic acid group: [M - COOH]⁺ at m/z = 115.

  • Loss of the methylsulfanyl group: [M - SCH₃]⁺ at m/z = 113.

  • Cleavage of the cyclopentane ring: Resulting in a complex pattern of smaller fragments.

Potential Applications and Biological Relevance

While no specific biological activities have been reported for this compound, its structural motifs suggest several areas of potential interest for drug development and research.

  • Enzyme Inhibition: The combination of a carboxylic acid (a common group for interacting with active sites) and a thioether on a rigid scaffold could be explored for the design of enzyme inhibitors.

  • Metabolic Studies: Thioethers can be oxidized in vivo to sulfoxides and sulfones, which can alter the polarity and biological activity of a molecule. This compound could serve as a probe for studying such metabolic pathways.

  • Building Block for Synthesis: The stereoisomers of this compound could be valuable building blocks for the synthesis of more complex molecules, leveraging the distinct spatial orientations of the functional groups.

The incorporation of sulfur is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. Further investigation into the specific properties and activities of this compound is warranted to fully understand its potential.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Sodium thiomethoxide. (n.d.). In LookChem. Retrieved from [Link]

  • Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. [Link]

  • PubChem. (n.d.). 2-Methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (1R,2S)-2-Methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). 2-Cyclopentene-1-carboxylic acid, methyl ester. [Link]

  • Process for the preparation of cyclopentanecarboxylic acid derivatives. (1987).
  • Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Chemistry & Biology Interface, 13(6), 441-458.
  • LibreTexts Chemistry. (2024, July 30). 21.3: Nucleophilic Acyl Substitution Reactions. [Link]

  • Gennen, P., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4567.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. [Link]

  • SpectraBase. (n.d.). 2-Cyclopentene-1-carboxylic acid, methyl ester. [Link]

  • Khan, S. (2020, March 31). Michael addition example reactions [Video]. YouTube. [Link]

  • AccelaChem. (n.d.). 107323-80-8, 1-chloro-5-methylhexan-2-ol. [Link]

  • Michigan State University. (n.d.). IR Absorption Table. [Link]

  • PubChem. (n.d.). (1R,2S)-2-Methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Zhang, W., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 18(22), 1945-1965.

Sources

A Predictive Spectroscopic and Structural Analysis of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral data. By drawing analogies from structurally related compounds and citing established spectroscopic theory, this whitepaper serves as an essential resource for researchers, chemists, and drug development professionals who may synthesize or encounter this compound. It offers a comprehensive interpretation of expected spectral features, detailed experimental protocols for data acquisition, and a foundational basis for the structural verification of this molecule.

Introduction and Structural Framework

This compound is a bifunctional organic molecule incorporating a cyclopentane scaffold, a carboxylic acid, and a methylsulfanyl (thiomethyl) group. The interplay between these functional groups dictates its chemical reactivity, physical properties, and, consequently, its spectroscopic signature. Structural elucidation is the cornerstone of chemical research and development, and a predictive understanding of a molecule's spectral properties is invaluable before embarking on synthesis or analysis.

This guide will dissect the predicted spectroscopic data, providing a rationale for the expected chemical shifts, absorption frequencies, and fragmentation patterns. The analysis assumes the presence of both cis and trans diastereomers, which would exhibit distinct, albeit similar, spectral characteristics, particularly in NMR.

Molecular Structure

The core structure consists of a five-membered aliphatic ring. The substituents at positions 1 and 2 introduce two stereocenters, leading to the possibility of (1R, 2S), (1S, 2R), (1R, 2R), and (1S, 2S) stereoisomers. For the purpose of this predictive analysis, we will consider the general connectivity and highlight potential differences between diastereomers.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below predicts the ¹H and ¹³C NMR spectra, considering the inductive effects of the carboxylic acid and methylsulfanyl groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the overlapping signals of the cyclopentane ring protons and the potential for diastereomers. The acidic proton of the carboxyl group will be the most downfield signal.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
-COOH 10.0 - 13.0Broad Singlet (br s)1HThe acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration-dependent.[1][2][3]
H1 (CH-COOH) 2.8 - 3.2Multiplet (m)1HThis proton is alpha to the electron-withdrawing carbonyl group, causing a significant downfield shift from a typical alkane proton. The exact shift for cyclopentanecarboxylic acid is ~2.76 ppm.[4]
H2 (CH-S) 2.9 - 3.3Multiplet (m)1HThe electronegativity of the sulfur atom deshields this proton, shifting it downfield. Its chemical shift will be similar to H1.
-S-CH₃ 2.0 - 2.3Singlet (s)3HProtons of a methyl group attached to a sulfur atom typically appear in this region. The singlet multiplicity is due to the absence of adjacent protons.
H3, H4, H5 (Ring -CH₂-) 1.5 - 2.1Multiplets (m)6HThese methylene protons on the cyclopentane ring will appear as complex, overlapping multiplets in the typical aliphatic region.[5]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon of the carboxylic acid will be the most deshielded carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O (Carboxylic Acid) 175 - 185The carbonyl carbon of a saturated carboxylic acid is highly deshielded and appears in this characteristic downfield region.[1][2][6]
C1 (CH-COOH) 45 - 55This carbon is alpha to the carbonyl group. For cyclopentanecarboxylic acid, this carbon appears around 46 ppm.[7]
C2 (CH-S) 40 - 50The carbon atom bonded to sulfur is deshielded, though typically less so than a carbon bonded to oxygen.
C3, C5 (Ring -CH₂-) 30 - 40These carbons are beta to the substituents and will be shifted slightly downfield from a standard cyclopentane.
C4 (Ring -CH₂-) 25 - 30This carbon is gamma to the substituents and is expected to be the most shielded of the ring carbons, similar to the C3/C4 carbons in cyclopentanecarboxylic acid which appear at ~26 ppm.[7]
-S-CH₃ 15 - 25The methyl carbon attached to the sulfur atom will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is instrumental for identifying key functional groups. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity & Shape Justification
O-H Stretch (Carboxylic Acid) 2500 - 3300Strong, Very BroadThis exceptionally broad band is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and is caused by the O-H stretching vibration.[1][8][9][10]
C-H Stretch (Aliphatic) 2850 - 3000Medium, SharpThese absorptions arise from the C-H bonds of the cyclopentane ring and the methyl group. They will be superimposed on the broad O-H stretch.[9]
C=O Stretch (Carboxylic Acid) 1700 - 1725Strong, SharpThis intense absorption is due to the carbonyl stretch of the hydrogen-bonded carboxylic acid. A non-hydrogen-bonded (monomeric) form would appear at a higher frequency (~1760 cm⁻¹).[1][11][12]
C-O Stretch 1210 - 1320MediumThis band corresponds to the stretching vibration of the C-O single bond within the carboxylic acid functional group.[9]
O-H Bend 910 - 950Medium, BroadThe out-of-plane bending of the O-H group in the carboxylic acid dimer gives rise to this characteristic broad absorption.[9]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Ionization (EI) is assumed for this predictive analysis.

Molecular Ion (M⁺): The molecular formula is C₇H₁₂O₂S, giving a molecular weight of 160.23 g/mol . The molecular ion peak at m/z = 160 is expected, though it may be of low intensity for an aliphatic carboxylic acid.[13][14]

Predicted Fragmentation Pathways

The primary fragmentation of carboxylic acids involves the loss of functional groups and characteristic rearrangements.

M [M]⁺˙ m/z = 160 M_minus_OH [M - •OH]⁺ m/z = 143 M->M_minus_OH - •OH M_minus_COOH [M - •COOH]⁺ m/z = 115 M->M_minus_COOH - •COOH M_minus_SCH3 [M - •SCH₃]⁺ m/z = 113 M->M_minus_SCH3 - •SCH₃ M_minus_HSCH3 [M - HSCH₃]⁺˙ m/z = 112 M->M_minus_HSCH3 - HSCH₃ Acylium [C₅H₈SCH₃]⁺ m/z = 115 Cyclopentene [C₅H₇COOH]⁺˙ m/z = 112

Caption: Predicted major fragmentation pathways in EI-MS.

Key Predicted Fragments:

m/z Value Proposed Fragment Fragmentation Pathway
143 [M - •OH]⁺Alpha cleavage with loss of the hydroxyl radical from the carboxylic acid group.[13][14]
115 [M - •COOH]⁺Alpha cleavage with loss of the entire carboxyl group as a radical. This is often a significant peak.[13][14]
113 [M - •SCH₃]⁺Cleavage of the C-S bond to lose the methylsulfanyl radical.
112 [M - HSCH₃]⁺˙Elimination of methanethiol, likely through a rearrangement, to form a cyclopentene carboxylic acid radical cation.
45 [COOH]⁺Fragment corresponding to the carboxyl group.

Standard Experimental Protocols

For researchers intending to synthesize and characterize this compound, the following standard protocols are recommended for acquiring high-quality spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the spectra using the TMS peak at 0 ppm.

FTIR Spectroscopy Protocol
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For accurate mass measurement, a high-resolution instrument (e.g., TOF or Orbitrap) is essential.

  • Data Acquisition (EI): Introduce the sample via a direct insertion probe or a GC inlet. Acquire data over a mass range of m/z 40-400.

  • Data Acquisition (ESI): Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to identify [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass data to confirm the elemental composition.

Conclusion

This guide presents a theoretically grounded prediction of the NMR, IR, and MS spectra of this compound. The analysis indicates that the compound possesses distinct spectroscopic features that should allow for its unambiguous identification. The broad O-H and sharp C=O stretches in the IR spectrum are definitive for the carboxylic acid. The ¹H and ¹³C NMR spectra will provide detailed information on the carbon-hydrogen framework, with key signals corresponding to the protons and carbons alpha to the sulfur and carbonyl groups. Finally, mass spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns involving the loss of the carboxylic acid and methylsulfanyl moieties. These predicted data and standardized protocols provide a robust framework for any future synthesis and structural characterization efforts involving this molecule.

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • JoVE. (2024). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Tetrahedron Chemistry Classes. Available at: [Link]

  • JoVE. (2024). Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Schneider, H.-J., Nguyen-Ba, N., & Thomas, F. (1982). Force field and 13C-NMR investigations of substituted cyclopentanes. Tetrahedron. Available at: [Link]

  • LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Available at: [Link]

  • YouTube. (2024). Mass Spectrometry of Cycloalkanes. Available at: [Link]

  • Perlin, A. S., et al. (1975). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Canadian Journal of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Available at: [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • SpectraBase. (n.d.). Cyclopentane carboxylic acid hydrazide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of cyclopentanone interacted with 90 fs laser.... Available at: [Link]

  • University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

  • Modgraph Consultants Ltd. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group. Available at: [Link]

  • YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Available at: [Link]

  • YouTube. (2024). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. TETRAHEDRON CHEMISTRY CLASSES. Available at: [Link]

  • PubChem. (n.d.). Cyclopentanecarboxylic acid. Available at: [Link]

  • SpectraBase. (n.d.). Cyclopentane - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • SpectraBase. (n.d.). 2-Cyclopentene-1-carboxylic acid, methyl ester. Available at: [Link]

Sources

"2-(Methylsulfanyl)cyclopentane-1-carboxylic acid" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid, a bifunctional molecule incorporating both a thioether and a carboxylic acid moiety on a cyclopentyl scaffold. While specific literature on this exact compound is limited, this document extrapolates from well-established principles of organic chemistry and spectroscopy to provide a robust theoretical and practical framework. This guide will cover its chemical identity, a plausible synthetic pathway, detailed predictive analysis of its spectroscopic characteristics, potential applications in medicinal chemistry and materials science, and essential safety and handling protocols. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and utilization of this and structurally related molecules.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a saturated five-membered ring. The carboxylic acid group at position 1 and the methylsulfanyl (thiomethyl) group at position 2 are key functional groups that dictate its chemical behavior and potential utility.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 1339208-93-3-
Molecular Formula C₇H₁₂O₂S-
Molecular Weight 160.23 g/mol -
SMILES CS[C@H]1CCCC[C@H]1C(=O)O-
IUPAC Name This compound-

Note: Stereochemistry is not explicitly defined in the CAS registry; the provided SMILES string depicts a specific stereoisomer for illustrative purposes.

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be envisioned through a two-step process starting from a commercially available precursor, 2-oxocyclopentane-1-carbonitrile. This pathway leverages a robust nucleophilic substitution followed by hydrolysis.

Rationale for Synthetic Strategy

The chosen pathway is advantageous due to the accessibility of the starting material and the high-yielding nature of the proposed reactions. The introduction of the thioether moiety via nucleophilic attack of a thiolate is a well-established and reliable transformation.[1] Subsequent hydrolysis of the nitrile to a carboxylic acid is a standard procedure that can be achieved under either acidic or basic conditions.[2][3][4][5]

Experimental Workflow

Synthesis_Workflow start 2-Oxocyclopentane-1-carbonitrile step1 Step 1: Thiolation - Sodium methanethiolate (NaSMe) - Solvent: THF or DMF start->step1 intermediate 2-(Methylsulfanyl)cyclopentane-1-carbonitrile step1->intermediate step2 Step 2: Hydrolysis - Aqueous HCl or NaOH - Heat intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol

Step 1: Synthesis of 2-(Methylsulfanyl)cyclopentane-1-carbonitrile

  • To a solution of 2-oxocyclopentane-1-carbonitrile in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium methanethiolate at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(methylsulfanyl)cyclopentane-1-carbonitrile. Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Suspend the purified 2-(methylsulfanyl)cyclopentane-1-carbonitrile in an aqueous solution of a strong acid (e.g., 6 M HCl) or a strong base (e.g., 6 M NaOH).[5]

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete, as indicated by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature.

  • If basic hydrolysis was performed, acidify the mixture with concentrated HCl until a pH of approximately 2 is reached.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to afford the final product, this compound.

Spectroscopic Characterization (Predictive Analysis)

Due to the absence of published spectra for this specific molecule, this section provides a predictive analysis of the expected spectroscopic signatures based on the known chemical shifts and fragmentation patterns of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopentyl ring, the methyl group of the thioether, and the acidic proton of the carboxylic acid.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityJustification
Carboxylic Acid (-COOH)10.0 - 13.0Broad SingletAcidic protons are highly deshielded and often exchange, leading to broad signals.[6][7]
Methine (-CH-COOH)2.5 - 3.0MultipletAlpha to a carbonyl group, leading to deshielding.
Methine (-CH-SMe)2.8 - 3.3MultipletAlpha to a sulfur atom, causing a downfield shift.
Methyl (-SCH₃)2.0 - 2.5SingletProtons on a carbon adjacent to a sulfur atom.
Cyclopentyl (-CH₂-)1.5 - 2.2MultipletsDiastereotopic protons of the cyclopentyl ring will exhibit complex splitting patterns.[8]
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Justification
Carbonyl (-COOH)170 - 185Characteristic chemical shift for carboxylic acid carbonyl carbons.[9][10][11][12][13]
Methine (-CH-COOH)45 - 55Carbon alpha to a carbonyl group.
Methine (-CH-SMe)40 - 50Carbon attached to a sulfur atom.
Cyclopentyl (-CH₂-)25 - 40Saturated carbons in a five-membered ring.
Methyl (-SCH₃)15 - 25Carbon of the methyl group attached to sulfur.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the C-H bonds.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityJustification
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, StrongCharacteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[14][15][16][17][18]
C-H Stretch (sp³)2850 - 3000Medium to StrongAliphatic C-H stretching vibrations.
C=O Stretch (Carboxylic Acid)1700 - 1725StrongCarbonyl stretch of a saturated carboxylic acid.
C-O Stretch1210 - 1320StrongStretching vibration of the C-O single bond in the carboxylic acid.
C-S Stretch600 - 800Weak to MediumCharacteristic absorption for thioethers.
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the parent molecule.

Table 5: Predicted Mass Spectrometry Fragmentation

m/z ValueProposed FragmentJustification
160[C₇H₁₂O₂S]⁺Molecular ion peak (M⁺).
113[M - SCH₃]⁺Loss of the methylsulfanyl radical.
115[M - COOH]⁺Loss of the carboxylic acid radical.
73[C₃H₅S]⁺Cleavage of the cyclopentyl ring.
45[COOH]⁺Carboxylic acid fragment.

The fragmentation of thioethers can also proceed through rearrangement pathways, potentially leading to more complex spectra.[19][20][21] Carboxylic acids are known to undergo McLafferty rearrangement if a gamma-hydrogen is available.[22][23][24]

Potential Applications

Organosulfur compounds are prevalent in medicinal chemistry and materials science due to their unique physicochemical properties.[25][26][27]

Drug Discovery and Development
  • Enzyme Inhibition: The thioether moiety can interact with biological targets through hydrophobic and sulfur-specific interactions. Thioether-containing molecules have been explored as inhibitors for a variety of enzymes.[28]

  • Bioisosterism: The thioether group can act as a bioisostere for other functional groups, such as an ether or a methylene group, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

  • Antioxidant Properties: Some organosulfur compounds exhibit antioxidant activity, which could be beneficial in disease states associated with oxidative stress.[29]

  • Antimicrobial and Anticancer Agents: A wide range of organosulfur compounds have demonstrated antimicrobial and anticancer properties.[28][30][31] The combination of a thioether and a carboxylic acid could lead to novel compounds with interesting biological profiles.

Applications Topic 2-(Methylsulfanyl)cyclopentane- 1-carboxylic acid App1 Drug Discovery Topic->App1 App2 Materials Science Topic->App2 SubApp1a Enzyme Inhibition App1->SubApp1a SubApp1b Bioisosterism App1->SubApp1b SubApp1c Antioxidant App1->SubApp1c SubApp1d Antimicrobial/Anticancer App1->SubApp1d SubApp2a Polymer Synthesis App2->SubApp2a SubApp2b Oxidation-Responsive Materials App2->SubApp2b

Caption: Potential application areas for the title compound.

Materials Science
  • Polymer Chemistry: The carboxylic acid functionality allows for the incorporation of this molecule into polyesters and polyamides, while the thioether group can impart specific properties to the resulting polymer.

  • Oxidation-Responsive Materials: Thioethers can be oxidized to sulfoxides and sulfones, leading to a significant change in polarity. This property can be exploited in the design of "smart" materials that respond to oxidative stimuli.[32]

Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling organosulfur compounds should be strictly followed.

  • Odor: Many low molecular weight organosulfur compounds, particularly thiols and some thioethers, have strong, unpleasant odors and are detectable by the human nose at very low concentrations.[33][34]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[35]

  • Inhalation: Avoid inhaling vapors or dust. Acute inhalation of some mercaptans can cause respiratory irritation.[35]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Given that thiols are often used as odorants for natural gas, any unusual sulfurous smells should be investigated promptly to rule out a gas leak.[36][37]

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications by drawing upon foundational principles of organic chemistry. The plausible synthetic route offers a clear path for its preparation, and the predictive spectroscopic analysis provides a benchmark for its identification. The potential applications in drug discovery and materials science highlight the promising future for this and related thioether carboxylic acids. Researchers are encouraged to use this guide as a starting point for their investigations into this versatile molecule, while always adhering to strict safety protocols.

References

  • Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • 13-C NMR Chemical Shift Table. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 20, 2026, from [Link]

  • IR Correlation Table. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). JoVE. Retrieved January 20, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • 1H NMR chemical shift ppm table. (n.d.). California State Polytechnic University, Pomona. Retrieved January 20, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Synthetic Applications of Organosulfur Compounds in Drug Design. (2025, October 20). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A guide to 1H NMR chemical shift values. (n.d.). Compound Interest. Retrieved January 20, 2026, from [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. Retrieved January 20, 2026, from [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 7). YouTube. Retrieved January 20, 2026, from [Link]

  • Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. (2016, December 6). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • 13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • Exploring the Pharmacological Potential of Organosulfur Compounds. (n.d.). Frontiers in Pharmacology. Retrieved January 20, 2026, from [Link]

  • Carboxylic acid. (2026, January 17). In Britannica. Retrieved January 20, 2026, from [Link]

  • Sulfur in the Spotlight: Organosulfur Compounds. (n.d.). ChemTalk. Retrieved January 20, 2026, from [Link]

  • Organosulfur chemistry. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved January 20, 2026, from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 20, 2026, from [Link]

  • A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved January 20, 2026, from [Link]

  • Infrared spectroscopy correlation table. (n.d.). chemeurope.com. Retrieved January 20, 2026, from [Link]

  • Synthesis of Sulfides. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]

  • Simplified Infrared Correlation Chart. (n.d.). University of Colorado Boulder. Retrieved January 20, 2026, from [Link]

  • 13C NMR chemical shifts. (n.d.). Science and Fun. Retrieved January 20, 2026, from [Link]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Vegetable Organosulfur Compounds and their Health Promoting Effects. (2017, May 1). Current Pharmaceutical Design. Retrieved January 20, 2026, from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 20, 2026, from [Link]

  • Proposed mechanism for C a -thioether bond breakage during LC-MS/MS... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • Synthesis of sulfides (thioethers) and derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Representative thioether-containing drugs and bioactive compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of thioethers using various alkyl chlorides a,b. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 1H-NMR chemical shift table. (n.d.). University of Wisconsin-Madison. Retrieved January 20, 2026, from [Link]

  • Thioethers: An Overview. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved January 20, 2026, from [Link]

  • Mass Spectra of Aliphatic Thiols and Sulfides. (n.d.). Analytical Chemistry. Retrieved January 20, 2026, from [Link]

  • Thiols. (2020, June 23). UCL – University College London. Retrieved January 20, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of California, Los Angeles. Retrieved January 20, 2026, from [Link]

  • Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (2022, May 16). Molecules. Retrieved January 20, 2026, from [Link]

  • Current to September 2002. (2002, September 1). Government of Alberta. Retrieved January 20, 2026, from [Link]

  • GAS ODORANTS – SAFE HANDLING, HEALTH, AND ENVIRONMENT. (2023, September 15). ASGMT. Retrieved January 20, 2026, from [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Understanding Mercaptans: Knowledge for Industrial Safety. (2024, August 7). Interscan Corporation. Retrieved January 20, 2026, from [Link]

  • Mercaptan Toxicity. (2023, August 2). StatPearls - NCBI Bookshelf. Retrieved January 20, 2026, from [Link]

Sources

The Rising Therapeutic Tide: A Technical Guide to the Biological Activities of Sulfur-Containing Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentane ring, a ubiquitous scaffold in nature and medicine, offers a unique conformational landscape that continues to be exploited in the design of novel therapeutics. Its incorporation into drug candidates can significantly influence molecular rigidity, metabolic stability, and receptor binding affinity. When this carbocyclic core is functionalized with sulfur-containing moieties, a synergistic enhancement of biological activity is often observed. Sulfur's diverse oxidation states and its capacity to form a variety of functional groups contribute to a wide range of pharmacological effects. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of sulfur-containing cyclopentane derivatives, with a focus on their potential as anticancer, antiviral, and anti-inflammatory agents. We will delve into the causality behind experimental designs, provide detailed protocols for key biological assays, and visualize complex signaling pathways to offer a comprehensive resource for the drug discovery and development community.

The Cyclopentane Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered carbocyclic ring of cyclopentane is a cornerstone in the architecture of numerous biologically active molecules, from prostaglandins to steroids.[1] Its non-planar, puckered "envelope" conformation provides a three-dimensional framework that can effectively occupy the hydrophobic pockets of enzymes and receptors.[1] In drug design, the cyclopentane motif is often utilized as a bioisostere for furanose rings in nucleoside analogs, a modification that can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The synthetic tractability of the cyclopentane core, coupled with modern synthetic methodologies, allows for the stereocontrolled construction of highly substituted and complex derivatives, making it an increasingly attractive scaffold for medicinal chemistry programs.[3]

The Sulfur Advantage: Enhancing Biological Activity

Sulfur-containing compounds are integral to a vast array of biological processes and are found in many approved drugs.[4] The incorporation of sulfur into organic molecules can impart unique physicochemical properties, including the ability to participate in hydrogen bonding, coordinate with metal ions, and undergo redox reactions.[5] These characteristics are often key to the biological activity of sulfur-containing heterocycles and other organosulfur compounds, which have demonstrated a broad spectrum of therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6]

Key Biological Activities of Sulfur-Containing Cyclopentane Derivatives

The fusion of a cyclopentane ring with a sulfur-containing functional group or heterocycle can lead to potent bioactive molecules. This section will explore the anticancer, antiviral, and anti-inflammatory activities of these derivatives, supported by experimental evidence and mechanistic insights.

Anticancer Activity

Several classes of sulfur-containing cyclopentane derivatives have emerged as promising anticancer agents.

  • Cyclopenta[b]thiophene and Cyclopenta[c]thiophene Derivatives: The synthesis of novel heterocyclic systems based on cyclopenta[b]thiophene has yielded compounds with significant inhibitory activity against human breast carcinoma cell lines (MCF-7).[7][8] Similarly, derivatives of 6-amino-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one have demonstrated cytotoxicity, particularly against leukemia cell lines.[9] Some of these compounds have advanced to in vivo testing in the National Cancer Institute's (NCI) hollow fiber assay.[9]

  • Sulfur-Containing Carbocyclic Nucleosides: The replacement of the furanose oxygen with sulfur in carbocyclic nucleoside analogs containing a cyclopentane ring has been a fruitful strategy in the development of novel antitumor agents.[10][11] For instance, 5'-sulfamoylated carbocyclic purinyl nucleosides have exhibited potent cytotoxic activity against P388 mouse leukemia cells, with IC50 values in the nanomolar range.[10][12] These compounds were found to inhibit protein biosynthesis and, to a lesser extent, DNA and RNA synthesis in tumor cells.[10] A recently synthesized series of five-membered sulfur-containing heterocyclic nucleosides showed significant antiproliferative activity against HeLa cells, with one compound being more potent than the standard-of-care cisplatin.[13]

Mechanism of Anticancer Action:

The anticancer mechanisms of sulfur-containing compounds are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[14] A critical pathway often targeted is the Nuclear Factor-kappa B (NF-κB) signaling pathway . Constitutive activation of NF-κB is observed in many cancers and is linked to the promotion of cell proliferation, prevention of apoptosis, and increased angiogenesis and metastasis.[15][16][17] Sulfur-containing cyclopentane derivatives may exert their anticancer effects by inhibiting the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

Another key mechanism is the induction of apoptosis , or programmed cell death. Many organo-sulfur compounds have been shown to induce apoptosis in various cancer cell lines through the modulation of pro- and anti-apoptotic proteins.[18]

Experimental Protocol: Assessing In Vitro Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.[3][19][20]

Principle: Metabolically active, viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[21] The amount of formazan produced is directly proportional to the number of living cells.[21]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[19]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare a stock solution of the sulfur-containing cyclopentane derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[3]

    • Following the treatment period, add 10 µL of the MTT solution to each well.[19]

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.[19]

  • Solubilization of Formazan:

    • After the 4-hour incubation, add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[19]

    • Gently mix by pipetting up and down.

    • Incubate the plate for an additional 4 hours at 37°C, or overnight, to ensure complete solubilization of the formazan.[1][19]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[3]

    • Use a reference wavelength of 630 nm or higher to subtract background absorbance.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity

Sulfur-containing cyclopentane derivatives, particularly carbocyclic nucleoside analogs, have shown significant promise as antiviral agents.[2][22][23]

  • Carbocyclic Nucleoside Analogs: The replacement of the ribose ring oxygen with sulfur and the substitution of the sugar moiety with a cyclopentane or cyclopentene ring are key modifications in the synthesis of potent antiviral nucleoside analogs.[2] These modifications can enhance the compound's stability against enzymatic degradation and alter its interaction with viral polymerases.[22] Such analogs have been investigated for their activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza viruses.[23] Recent studies have identified a class of small-molecule sulfur-containing antivirals that exhibit broad-spectrum activity against enveloped viruses, including multiple strains of influenza.[6]

Mechanism of Antiviral Action:

Many antiviral nucleoside analogs function as chain terminators during viral DNA or RNA synthesis.[23] After being phosphorylated to their active triphosphate form within the cell, they are incorporated into the growing viral nucleic acid chain by viral polymerases.[23] The absence of a 3'-hydroxyl group on the cyclopentane ring prevents the formation of the next phosphodiester bond, leading to the termination of viral replication.[23] Other sulfur-containing antivirals may target different stages of the viral life cycle, such as entry or release.[6]

Anti-inflammatory Activity

The anti-inflammatory potential of sulfur-containing compounds is well-documented, and the incorporation of a cyclopentane moiety can further enhance this activity.[14][24][25]

  • Modulation of Inflammatory Pathways: Organosulfur compounds have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[24][25] They can also inhibit the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in activated macrophages.[24][25]

Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of many sulfur-containing compounds are mediated through the inhibition of the NF-κB signaling pathway .[24][25] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[26] Sulfur-containing compounds can suppress NF-κB activation by inhibiting IκB degradation.[24][25]

Additionally, these compounds can modulate the mitogen-activated protein kinase (MAPK) signaling pathways , such as p38 and extracellular signal-regulated kinases (ERK), which are also involved in the regulation of inflammatory responses.[25]

Visualization of Key Signaling Pathways

To better understand the mechanisms of action discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway and a general workflow for assessing anticancer activity.

NF_kB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli / Carcinogens cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β, LPS IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκB NFkB NF-κB (p50/p65) Proteasome Proteasome IkB_p P-IκB IkB_p->Proteasome Ubiquitination & Degradation IkB_NFkB:f0->IkB_p NFkB_n NF-κB (p50/p65) IkB_NFkB:f1->NFkB_n Translocation DNA DNA (κB site) NFkB_n->DNA Binds Genes Pro-inflammatory & Pro-survival Genes (e.g., TNF-α, IL-6, COX-2, Bcl-xL) DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway in inflammation and cancer.

Anticancer_Activity_Workflow Start Start: Synthesized Sulfur-Containing Cyclopentane Derivative Cell_Culture 1. Seed Cancer Cells (e.g., MCF-7, HeLa) in 96-well plates Start->Cell_Culture Treatment 2. Treat cells with varying concentrations of the compound Cell_Culture->Treatment MTT_Assay 3. Perform MTT Assay to assess cell viability Treatment->MTT_Assay Data_Analysis 4. Calculate IC50 value MTT_Assay->Data_Analysis Promising Promising Candidate? (Low IC50) Data_Analysis->Promising Mechanism_Studies 5. Mechanistic Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) Promising->Mechanism_Studies Yes Stop Stop/Redesign Promising->Stop No End End: Lead Compound for further development Mechanism_Studies->End

Caption: A streamlined workflow for the in vitro evaluation of anticancer activity.

Concluding Remarks and Future Perspectives

Sulfur-containing cyclopentane derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. The unique combination of the cyclopentane scaffold's conformational properties and sulfur's diverse chemical reactivity has led to the identification of potent anticancer, antiviral, and anti-inflammatory agents. The continued exploration of novel synthetic routes to access diverse libraries of these compounds, coupled with robust biological evaluation and in-depth mechanistic studies, will undoubtedly pave the way for the development of the next generation of therapeutics. As our understanding of the complex signaling networks that underpin human diseases grows, the targeted design of sulfur-containing cyclopentane derivatives that can modulate these pathways with high specificity and efficacy will be a key focus for future research.

References

  • Noor, S., Mohammad, T., Siddiqui, A. J., Al-Karasneh, A. A., & Khan, M. A. (2016). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. Sci. Pharm., 84(2), 299–322.
  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • Aggarwal, B. B. (2011).
  • Karin, M. (2006). NF-κB as a Critical Link Between Inflammation and Cancer. Cold Spring Harbor Perspectives in Biology, 1(1), a000141.
  • Xia, Y., Shen, S., & Verma, I. M. (2014). NF-κB signaling in inflammation and cancer.
  • Ochiai, T. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Pharmacological Research, 99, 165-172.
  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. S., Abdel-Aziz, A. A., El-Subbagh, H. I., & Al-Obaid, A. M. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s. Pakistan journal of pharmaceutical sciences, 27(4), 885–892.
  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. Retrieved from [Link]

  • Peterson, E. M., Brownell, J., & Vince, R. (1991). Synthesis and biological evaluation of 5'-sulfamoylated purinyl carbocyclic nucleosides. Journal of medicinal chemistry, 34(9), 2787–2795.
  • Neuroquantology. (n.d.). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur-Containing Heterocycles. Neuroquantology. Retrieved from [Link]

  • El-Subbagh, H. I., & Al-Obaid, A. M. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Pakistan journal of pharmaceutical sciences, 27(4), 885-892.
  • Dallemagne, P., Khanh, L. P., Alsaïdi, A., Renault, O., Varlet, I., Collot, V., Bureau, R., & Rault, S. (2002). Synthesis and biological evaluation of cyclopenta[c]thiophene related compounds as new antitumor agents. Bioorganic & medicinal chemistry, 10(7), 2185–2191.
  • Gunic, E., & De Clercq, E. (2021). Antiviral nucleoside analogs. Russian Chemical Bulletin, 70(5), 781-807.
  • ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (2019). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science, 110(12), 3637-3652.
  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., Li, J., Zhang, Y., ... & Liu, H. (2024). Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. Journal of Medicinal Chemistry.
  • Miller, A. D., & Watts, A. G. (2024). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry.
  • Tezechnaya, E., Kochetkov, S. N., & Prishyazhnoy, M. V. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European journal of medicinal chemistry, 267, 116103.
  • Peterson, E. M., Brownell, J., & Vince, R. (1991). Synthesis and biological evaluation of 5'-sulfamoylated purinyl carbocyclic nucleosides. Journal of Medicinal Chemistry, 34(9), 2787-2795.
  • ResearchGate. (n.d.). The antiviral activity of the synthesized nucleoside analog compounds. ResearchGate. Retrieved from [Link]

  • Watts, A. G., & Miller, A. D. (2024). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of organic chemistry.
  • GeneOnline News. (2026, January 6). Sulfur-Containing Antivirals Identified as Potential Tools to Enhance Influenza Vaccine Development. GeneOnline News. Retrieved from [Link]

  • Hakobyan, A. S., Paronikyan, R. G., Avetisyan, A. A., & Paronikyan, E. G. (2018). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Scientia Pharmaceutica, 86(2), 17.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Agamy, M. H., & Al-Dhfyan, A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2596.
  • Sharma, R., Kumar, R., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European journal of medicinal chemistry, 180, 536–575.
  • OUCI. (n.d.). Biological Applications of Thiourea Derivatives: Detailed Review. OUCI. Retrieved from [Link]

  • Palamara, A. T., Garaci, E., & Santoro, M. G. (1996). Antiviral activity of cyclopentenone prostanoids.
  • ResearchGate. (n.d.). Synthesis and biological activity of a new type of thiourea derivatives. ResearchGate. Retrieved from [Link]

  • Eyer, L., Zouharova, D., & Ruzek, D. (2018). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral chemistry & chemotherapy, 26, 2040206618761358.
  • Bielenica, A., Kędzierska, E., Kuran, B., Kornicka, A., & Szymański, P. (2012). Disubstituted Thiourea Derivatives and Their Activity on CNS: Synthesis and Biological Evaluation. European Journal of Medicinal Chemistry, 55, 339-348.
  • Iacovita, C., Găină, L., Moldovan, C., Oniga, O., Tiperciuc, B., & Nastasă, C. (2020). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 25(19), 4531.
  • Lee, D. Y., Li, H., Lim, H. J., Lee, H. J., Jeon, R., & Ryu, J. H. (2012). Anti-inflammatory activity of sulfur-containing compounds from garlic. Journal of medicinal food, 15(11), 992–999.
  • Lee, D. Y., Li, H., Lim, H. J., Lee, H. J., Jeon, R., & Ryu, J. H. (2012). Anti-inflammatory activity of sulfur-containing compounds from garlic. Journal of medicinal food, 15(11), 992–999.
  • Sanjeewa, K. K. A., Jayawardena, T. U., Kim, S.-Y., Je, J.-G., & Jeon, Y.-J. (2021). Anti-Inflammatory Mechanisms of Fucoidans to Treat Inflammatory Diseases: A Review. Marine Drugs, 19(12), 678.
  • Sanjeewa, K. K. A., Jayawardena, T. U., Kim, S.-Y., Je, J.-G., & Jeon, Y.-J. (2021). Anti-Inflammatory Mechanisms of Fucoidans to Treat Inflammatory Diseases: A Review. Marine Drugs, 19(12), 678.

Sources

"2-(Methylsulfanyl)cyclopentane-1-carboxylic acid" literature review and background

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclopentane rings are a foundational scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[1] The rigid, yet three-dimensional nature of the cyclopentane core allows for precise spatial orientation of functional groups, making it an attractive template for designing ligands that interact with biological targets. This guide focuses on a specific, yet underexplored derivative, 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid . While direct literature on this exact molecule is sparse[2][3], by examining its constituent parts—the cyclopentane-1-carboxylic acid core and the methylsulfanyl substituent—we can infer its chemical properties, postulate synthetic strategies, and envision its potential applications in drug discovery.

The carboxylic acid group is a common feature in many drugs, often involved in critical interactions with biological targets. The cyclopentane ring serves as a scaffold, and the methylsulfanyl group, with its unique electronic and steric properties, can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile.[4] This guide will provide a comprehensive overview of the synthesis, properties, and potential biological significance of this compound, drawing upon established principles and analogous structures.

PART 1: Synthesis and Stereochemistry

The synthesis of this compound presents a key challenge in controlling the relative stereochemistry of the two substituents at the C1 and C2 positions. The cis and trans diastereomers will possess distinct three-dimensional shapes, leading to different biological activities.

Proposed Synthetic Strategy

A plausible and efficient route to synthesize this compound would involve a Michael addition of a thiol to a cyclopentene-1-carboxylic acid precursor. This approach is advantageous as it can be designed to favor the formation of one diastereomer over the other.

A potential starting material is ethyl 2-oxocyclopentane-1-carboxylate, which can be readily synthesized via the Dieckmann condensation of diethyl adipate.[5] The subsequent steps would be as follows:

  • Formation of an α,β-unsaturated ester: The starting ketoester can be converted to an enol triflate, followed by a palladium-catalyzed carbonylation to introduce a double bond in conjugation with the ester.

  • Michael Addition: The α,β-unsaturated ester can then undergo a conjugate addition with sodium thiomethoxide (NaSMe). The stereochemical outcome of this reaction can be influenced by the choice of solvent and reaction conditions.

  • Hydrolysis: The final step would be the hydrolysis of the ethyl ester to the desired carboxylic acid.

G start Diethyl Adipate step1 Dieckmann Condensation (NaOEt, Toluene) start->step1 intermediate1 Ethyl 2-oxocyclopentane-1-carboxylate step1->intermediate1 step2 Enol Triflate Formation & Carbonylation intermediate1->step2 intermediate2 Ethyl cyclopent-1-ene-1-carboxylate step2->intermediate2 step3 Michael Addition (NaSMe) intermediate2->step3 intermediate3 Ethyl 2-(methylsulfanyl)cyclopentane-1-carboxylate step3->intermediate3 step4 Hydrolysis (LiOH, THF/H2O) intermediate3->step4 end This compound step4->end

Stereochemical Considerations

The relative stereochemistry of the carboxylic acid and methylsulfanyl groups is a critical aspect of the molecule's design. The cis and trans isomers of 1,2-disubstituted cyclopentanes can adopt different low-energy conformations, which will dictate how they interact with a protein binding pocket.[6]

  • cis-isomer: In the cis isomer, both substituents are on the same face of the cyclopentane ring. This can lead to a more constrained conformation.

  • trans-isomer: In the trans isomer, the substituents are on opposite faces of the ring, which may allow for greater conformational flexibility.

The stereochemical outcome of the Michael addition can often be controlled by the reaction conditions. For example, the use of a protic solvent may favor the formation of the thermodynamically more stable trans product.

G cluster_cis cis-isomer cluster_trans trans-isomer cis_node Substituents on the same face trans_node Substituents on opposite faces

PART 2: Physicochemical Properties and Their Implications in Drug Design

The physicochemical properties of a molecule are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, the interplay between the lipophilic cyclopentane ring and the polar carboxylic acid and methylsulfanyl groups will define its overall profile.

PropertyPredicted Value/CharacteristicImplication in Drug Design
pKa ~4.5 - 5.0The carboxylic acid will be predominantly ionized at physiological pH, which can enhance aqueous solubility and facilitate interactions with positively charged residues in a binding site.
logP 1.5 - 2.5The molecule is expected to have moderate lipophilicity, which is often a desirable trait for oral bioavailability, allowing for a balance between solubility and membrane permeability.
Polar Surface Area (PSA) ~63 ŲThe PSA is in a range that is generally considered favorable for cell permeability and oral absorption.
Hydrogen Bond Donors/Acceptors Donors: 1, Acceptors: 2The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the sulfur atom in the methylsulfanyl group can act as a weak hydrogen bond acceptor. These interactions can be critical for target binding.

PART 3: Potential Biological and Medicinal Chemistry Applications

While there is no specific biological activity reported for this compound, we can extrapolate potential applications based on related structures and the known roles of its functional groups in medicinal chemistry.

The Cyclopentane Scaffold in Drug Discovery

The cyclopentane ring is a common motif in a variety of therapeutic agents. Its conformational rigidity can help to pre-organize appended functional groups into a bioactive conformation, thereby enhancing binding affinity and selectivity for a target. Furthermore, substituted cyclopentanes are often used as bioisosteres for other ring systems, such as phenyl or piperidine rings, to modulate physicochemical properties.[7][8]

The Role of the Methylsulfanyl Group

The methylsulfanyl group (-SMe) is an interesting functional group in medicinal chemistry that can influence a molecule's properties in several ways:

  • Lipophilicity: It can increase the lipophilicity of a molecule, which can enhance membrane permeability and oral absorption.

  • Metabolic Stability: The sulfur atom can be oxidized in vivo to the corresponding sulfoxide and sulfone. This metabolic transformation can alter the molecule's polarity, solubility, and biological activity. In some cases, this can be a metabolic "soft spot," while in others, it can lead to the formation of active metabolites.[4]

  • Target Interactions: The sulfur atom can participate in non-covalent interactions with biological targets, such as hydrogen bonds and van der Waals interactions.

Potential Therapeutic Areas

Given the presence of the carboxylic acid and the overall structural features, this compound could be explored as a starting point for the development of inhibitors for a variety of enzyme classes, including:

  • Proteases: The carboxylic acid could mimic the side chain of acidic amino acids like aspartate or glutamate, which are often found in the active sites of proteases.

  • Kinases: While less common, carboxylic acids have been incorporated into kinase inhibitors to interact with the hinge region or other key residues.

  • Epigenetic Targets: The scaffold could be elaborated to target histone deacetylases (HDACs) or other epigenetic modifying enzymes.[9]

PART 4: Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, yet detailed, experimental protocols for the synthesis and characterization of this compound, based on the proposed synthetic route.

Synthesis of Ethyl 2-(methylsulfanyl)cyclopentane-1-carboxylate

Materials:

  • Ethyl cyclopent-1-ene-1-carboxylate

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous Methanol

  • Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of ethyl cyclopent-1-ene-1-carboxylate (1.0 eq) in anhydrous methanol under an argon atmosphere, add sodium thiomethoxide (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(methylsulfanyl)cyclopentane-1-carboxylate.

Hydrolysis to this compound

Materials:

  • Ethyl 2-(methylsulfanyl)cyclopentane-1-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a solution of ethyl 2-(methylsulfanyl)cyclopentane-1-carboxylate (1.0 eq) in a 3:1 mixture of THF and water, add lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Characterization

The final product should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

PART 5: Future Research Directions

The field of drug discovery is in constant need of novel chemical scaffolds and building blocks. This compound represents a simple, yet potentially valuable starting point for the development of new therapeutic agents. Future research in this area could focus on:

  • Stereoselective Synthesis: Developing more efficient and highly stereoselective synthetic routes to access both the cis and trans isomers in high purity.

  • Biological Screening: Screening the compound against a diverse panel of biological targets to identify potential therapeutic applications.

  • Analogue Synthesis: Synthesizing a library of analogues with variations in the substituent at the 2-position and modifications to the carboxylic acid to explore the structure-activity relationship (SAR).

  • Conformational Analysis: Using computational and experimental methods to study the conformational preferences of the cis and trans isomers and how this influences their biological activity.

By systematically exploring the chemistry and biology of this and related compounds, new opportunities for the development of novel therapeutics may be uncovered.

References

[7] Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [8] Vacca, J. P., et al. (1994). L-735,524: A Potent, Bioavailable, and Orally Active HIV-1 Protease Inhibitor. Bioorganic & Medicinal Chemistry Letters, 4(21), 2641-2646. [9] Butler, K. V., et al. (2010). Rational Design and Simple Synthesis of an Orally Bioavailable, Brain-Penetrant Histone Deacetylase Inhibitor of the N-Hydroxy-3-phenyl-2-propenamide Class. Journal of Medicinal Chemistry, 53(15), 5522–5537. [10] Hubbard, R. D., & Miller, B. L. (2003). Regioselective and diastereoselective synthesis of highly substituted cyclopentanes. Tetrahedron, 59(41), 8143–8152. [11] Guan, Y., et al. (2012). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Archiv der Pharmazie, 345(9), 677-86. [12] DiMagno, S. G., et al. (2005). Direct Conversion of Aryl and Alkyl Aldehydes to the Corresponding Thioamides. The Journal of Organic Chemistry, 70(18), 7175–7178. [4] Lin, G., et al. (2019). Application of Methylsulfone in Drug Discovery. PharmaBlock. [13] Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [5] Organic Syntheses Procedure. Cyclopentanecarboxylic acid, methyl ester. [14] PubChem. 2-Methylcyclopentane-1-carboxylic acid. [15] PubChem. (1R,2S)-2-Methylcyclopentane-1-carboxylic acid. [16] BLD Pharm. This compound. [17] Lab-Chemicals.Com. This compound. [1] Chemistry School. Identification of Stereochemistry in Substituted Cycloalkanes. [6] Beaudry Research Group, Oregon State University. Synthesis of natural products containing fully functionalized cyclopentanes. [18] Benchchem. An In-depth Technical Guide to the Chemical Reactivity of Cyclopentane-1,2,3,4-tetracarboxylic acid. [2] MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. [19] NIH. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. [20] NIH. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [21] Organic Chemistry Portal. Synthesis of cyclopentanones. [22] PubMed. [Application of methyl in drug design]. [23] RSC Publishing. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. [3] ResearchGate. Chemical Properties and Biological Activities of Cyclopentenediones: A Review. [24] Semantic Scholar. [Application of methyl in drug design]. [25] ACS Publications. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. [26] Google Patents. Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. [27] CymitQuimica. CAS 3400-45-1: Cyclopentanecarboxylic acid. ChemicalBook. 2-methylcyclopentane-1-carboxylic acid synthesis. MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Organic Letters. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. NIH. The Magic Methyl and Its Tricks in Drug Discovery and Development.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(Methylsulfanyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid, with a primary focus on its solubility and stability. Given the limited publicly available data on this specific molecule, this document serves as a predictive guide and a methodological framework for researchers. It synthesizes information from structurally related compounds and the known chemical behavior of its constituent functional groups—a carboxylic acid and a thioether—to offer scientifically grounded insights. The guide details experimental protocols for determining key parameters, enabling researchers to generate robust and reliable data for applications in drug discovery, chemical synthesis, and materials science.

Introduction and Molecular Profile

This compound (CAS No. 1339208-93-3) is a unique small molecule incorporating a cyclopentane scaffold, a carboxylic acid, and a methylsulfanyl (thioether) group.[1] This combination of functional groups suggests potential applications where both acidic and sulfur-containing moieties are desirable. The carboxylic acid provides a handle for salt formation and hydrogen bonding, crucial for modulating solubility and interacting with biological targets. The thioether group, while contributing to lipophilicity, is also a potential site for metabolic oxidation, which is a critical consideration in drug development.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale and Key Considerations
Molecular Formula C7H12O2SBased on molecular structure.
Molecular Weight 160.23 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow liquid or solidInferred from similar compounds like 2-methylcyclopentanecarboxylic acid.[2]
pKa ~4-5The carboxylic acid group is expected to have a pKa in the typical range for aliphatic carboxylic acids. This will be a primary determinant of its aqueous solubility as a function of pH.
LogP 1.5 - 2.5 (Estimated)The cyclopentane ring and methylsulfanyl group contribute to its lipophilicity. This value suggests moderate partitioning between octanol and water.
Water Solubility pH-dependentExpected to have low intrinsic solubility in its neutral form and significantly higher solubility at pH values above its pKa, where it exists as the carboxylate anion.
Organic Solvent Solubility HighPredicted to be readily soluble in a range of organic solvents such as methanol, ethanol, DMSO, and dichloromethane, due to its organic scaffold.

A Deep Dive into Solubility

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability in biological systems, as well as its handling and formulation in chemical processes. For this compound, solubility will be predominantly governed by the interplay between its lipophilic cyclopentane ring and methylsulfanyl group, and its hydrophilic carboxylic acid moiety.

Theoretical Framework: pH-Dependent Solubility

The carboxylic acid group of this compound is the key to its pH-dependent aqueous solubility. At pH values below its pKa, the carboxylic acid will be protonated and the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion. This relationship can be visualized as follows:

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Solubility R-COOH (Neutral Form) Low Aqueous Solubility High_Solubility R-COO⁻ (Anionic Form) High Aqueous Solubility Low_Solubility->High_Solubility + OH⁻ - H₂O

Caption: pH-dependent equilibrium and solubility of this compound.

Experimental Determination of Aqueous Solubility

A robust understanding of solubility requires empirical data. The following is a standard protocol for determining the thermodynamic solubility of a compound.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the solubility (in mg/mL or µM) as a function of pH.

Solubility in Organic Solvents

For applications in organic synthesis and formulation, understanding the solubility in organic solvents is essential. This is typically determined by adding a known amount of the compound to a specific volume of the solvent and observing for complete dissolution.

Table 2: Predicted Solubility in Common Solvents

SolventPredicted SolubilityRationale
WaterLow (pH-dependent)As discussed, limited by the lipophilic scaffold.
Methanol, EthanolHighPolar protic solvents capable of hydrogen bonding with the carboxylic acid.
Dimethyl Sulfoxide (DMSO)HighAprotic, polar solvent capable of dissolving a wide range of compounds.
Dichloromethane (DCM)HighNon-polar aprotic solvent suitable for dissolving organic molecules.
HexanesLowHighly non-polar solvent, unlikely to effectively solvate the polar carboxylic acid group.

Unraveling the Stability Profile

The stability of a molecule is paramount for its storage, handling, and, in the context of pharmaceuticals, its shelf-life and safety. The methylsulfanyl group in this compound is a potential liability, as thioethers are susceptible to oxidation.

Potential Degradation Pathways

The primary anticipated degradation pathway for this molecule is the oxidation of the sulfur atom.

G Parent 2-(Methylsulfanyl)cyclopentane- 1-carboxylic acid (Thioether) Sulfoxide 2-(Methylsulfinyl)cyclopentane- 1-carboxylic acid (Sulfoxide) Parent->Sulfoxide [O] Sulfone 2-(Methylsulfonyl)cyclopentane- 1-carboxylic acid (Sulfone) Sulfoxide->Sulfone [O]

Caption: Predicted oxidative degradation pathway of the methylsulfanyl group.

Other potential degradation pathways, though likely less significant under standard conditions, include:

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, which may be induced by high temperatures.

  • Esterification: In the presence of alcohols and an acid catalyst, the carboxylic acid can form an ester.

Forced Degradation Studies

To experimentally assess the stability of this compound, forced degradation studies under various stress conditions are recommended.

Protocol 2: Forced Degradation Study Workflow

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 N NaOH at room temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Incubate the solid compound at elevated temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify any degradation products.

  • Data Interpretation: Quantify the decrease in the parent compound and the formation of degradants over time.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution Acid Acidic Hydrolysis Prep->Acid Base Basic Hydrolysis Prep->Base Oxidation Oxidation (H₂O₂) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo Analysis Analyze by HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage recommendations are provided to ensure the integrity of this compound:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (-20 °C) is recommended.

  • Inert Atmosphere: To minimize the risk of oxidation, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and excessive heat.

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its likely solubility and stability can be extrapolated from fundamental chemical principles and the behavior of analogous structures. This guide provides a robust framework for researchers to approach the characterization of this molecule. The outlined experimental protocols are designed to be self-validating and will enable the generation of the critical data necessary for its successful application in research and development.

References

  • PubChem. 2-Methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. [Link]

  • MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. [Link]

  • Cheméo. Chemical Properties of Cyclopentane, (methylthio)- (CAS 7133-36-0). [Link]

  • PubChem. (1R,2S)-2-Methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methylcyclopent-2-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ChemBK. Cyclopentane-1-carboxylic acid methyl ester. [Link]

Sources

A Comprehensive Technical Guide to the Thermochemical Data of Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopentane ring is a ubiquitous structural motif in a vast array of organic molecules, including a significant number of pharmacologically active compounds. A thorough understanding of the thermochemical properties of cyclopentane derivatives is paramount for professionals in drug development and chemical research. This data underpins critical aspects of drug design, from predicting molecular stability and reactivity to optimizing synthesis and formulation processes. This guide provides an in-depth exploration of the experimental and computational methodologies employed to determine the key thermochemical parameters of these important molecules, including their enthalpy of formation, entropy, and heat capacity.

The Crucial Role of Thermochemical Data in a Scientific Context

Thermochemical data provides a quantitative measure of the energy stored within a molecule and the energetic changes that occur during chemical reactions or phase transitions. For cyclopentane derivatives, this information is indispensable for:

  • Predicting Reaction Feasibility and Outcomes: By understanding the enthalpies of formation of reactants and products, researchers can predict the enthalpy change of a reaction, indicating whether it will be exothermic or endothermic.

  • Assessing Molecular Stability: The standard enthalpy of formation is a direct indicator of a molecule's thermodynamic stability. This is a critical parameter in drug development, influencing a compound's shelf-life and degradation pathways.

  • Understanding Conformational Preferences: Cyclopentane and its derivatives are known for their conformational flexibility, often adopting non-planar "envelope" or "twist" conformations to alleviate ring strain.[1] Thermochemical data, in conjunction with computational modeling, allows for the determination of the relative stabilities of different conformers.

  • Modeling Reaction Kinetics: While thermodynamics predicts the equilibrium position of a reaction, kinetics governs the reaction rate. Accurate thermochemical data is a prerequisite for high-level kinetic modeling.

Experimental Determination of Thermochemical Properties

Precise experimental measurements remain the gold standard for obtaining reliable thermochemical data. Several key techniques are routinely employed for the characterization of cyclopentane derivatives.

Combustion Calorimetry: The Foundation for Enthalpy of Formation

Combustion calorimetry is a classic and powerful technique for determining the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived. The fundamental principle involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released during this exothermic process is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

Self-Validating Protocol for Combustion Calorimetry:

  • Sample Preparation and Encapsulation: A precisely weighed sample of the cyclopentane derivative is placed in a crucible. For volatile liquids, the sample is often encapsulated in a gelatin capsule or a thin-walled glass ampule of known heat of combustion.

  • Bomb Assembly and Pressurization: The crucible is placed in the bomb, which is then sealed and purged with oxygen before being pressurized to approximately 30 atm. A small, known amount of water is added to the bomb to ensure that the final products are in their standard states (gaseous CO₂ and liquid H₂O).

  • Calorimeter Setup: The bomb is submerged in a precisely measured quantity of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is monitored with high-precision thermometers at regular intervals before, during, and after the combustion process until a stable final temperature is reached.

  • Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.

  • Data Analysis: The heat of combustion of the sample is calculated from the observed temperature rise and the energy equivalent of the calorimeter, after applying corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire and any encapsulation material.

The enthalpy of formation is then calculated using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[2][3]

Diagram of the Combustion Calorimetry Workflow:

CombustionCalorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh Precise Weighing encapsulate Encapsulation (if needed) weigh->encapsulate place_sample Place Sample in Bomb encapsulate->place_sample seal_pressurize Seal and Pressurize with O2 place_sample->seal_pressurize submerge Submerge Bomb in Water Bath seal_pressurize->submerge equilibrate Thermal Equilibration submerge->equilibrate ignite Ignition equilibrate->ignite measure_temp Measure Temperature Rise ignite->measure_temp calculate_q Calculate Heat Released measure_temp->calculate_q calibrate Calorimeter Calibration calibrate->calculate_q corrections Apply Corrections calculate_q->corrections calc_enthalpy Calculate ΔcH° and ΔfH° corrections->calc_enthalpy ComputationalMethods cluster_dft Density Functional Theory (DFT) cluster_composite High-Accuracy Composite Methods dft Good balance of accuracy and cost. Suitable for larger molecules and screening. gn Gaussian-n Theories (G3, G4) Empirically parameterized for high accuracy. dft->gn Increased Accuracy (Higher Computational Cost) wn Weizmann-n Theories (W1, W2) Non-empirical, benchmark accuracy. gn->wn Benchmark Accuracy (Highest Computational Cost)

Caption: A comparison of computational methods for thermochemical data.

Data Presentation and Analysis

The accurate compilation and critical evaluation of thermochemical data are essential. Databases such as the NIST-JANAF Thermochemical Tables and the NIST Chemistry WebBook serve as invaluable resources for researchers. [4][5][6][7][8][9] Below is a table summarizing the standard enthalpy of formation in the liquid phase for cyclopentane and some of its simple alkyl derivatives.

CompoundFormulaΔfH°liquid (kJ/mol)
CyclopentaneC₅H₁₀-105.9 ± 0.8 [7]
MethylcyclopentaneC₆H₁₂-138.1 ± 0.9 [7]
EthylcyclopentaneC₇H₁₄-166.4 ± 1.0 [2]
n-PropylcyclopentaneC₈H₁₆-190.4 ± 1.2 [2]

Data obtained from combustion calorimetry experiments.

Conclusion

The determination of thermochemical data for cyclopentane derivatives is a multifaceted endeavor that relies on a synergistic combination of precise experimental measurements and sophisticated computational methods. While experimental techniques like combustion calorimetry and differential scanning calorimetry provide benchmark data, computational approaches such as DFT and high-accuracy composite methods offer powerful predictive capabilities, especially for large and complex molecules. A thorough understanding and judicious application of these methodologies are fundamental to advancing research in drug development and the broader chemical sciences. The continued refinement of both experimental and computational techniques promises to deliver even more accurate and accessible thermochemical data in the future, further empowering scientific discovery.

References

  • Plato, C. Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry. [Link]

  • Surface Measurement Systems. Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note XX. [Link]

  • Martin, J. M. L., & de Oliveira, G. (1999). Towards standard methods for benchmark quality ab initio thermochemistry - W1 and W2 theory. Journal of Chemical Physics, 111(5), 1843–1856. [Link]

  • NIST. How to get an enthalpy of formation from ab initio calculations. NIST Computational Chemistry Comparison and Benchmark Database. [Link]

  • Mass Spectrometry Instruments. Knudsen Effusion MS. [Link]

  • NIST. How to get an enthalpy of formation from ab initio calculations. NIST Computational Chemistry Comparison and Benchmark Database. [Link]

  • Dorofeeva, O. V., Novikov, V. P., & Neumann, D. B. (2001). NIST-JANAF Thermochemical Tables. I. Ten Organic Molecules Related to Atmospheric Chemistry. Journal of Physical and Chemical Reference Data, 30(2), 475-573. [Link]

  • Wikipedia. Knudsen cell. [Link]

  • AZoM. VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. [Link]

  • Allinger, N. L., et al. (1997). Ab Initio Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of Cyclic C6 Hydrocarbons. Benzene Isomers. The Journal of Physical Chemistry A, 101(9), 1734-1743. [Link]

  • D'Amelia, R., Franks, T., & Nirode, W. F. (2014). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 91(11), 1957-1961. [Link]

  • Surface Measurement Systems. (2021). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. [Link]

  • Shared Materials Instrumentation Facility. Differential Scanning Calorimeter. [Link]

  • Dorofeeva, O. V., Novikov, V. P., & Neumann, D. B. (2001). NIST-JANAF Thermochemical Tables. I. Ten Organic Molecules Related to Atmospheric Chemistry. Journal of Physical and Chemical Reference Data, 30(2), 475-573. [Link]

  • Chen, C.-C., & Bozzelli, J. W. (1998). Density Functional Calculations of Thermochemical Equilibria. The Journal of Physical Chemistry A, 102(1), 235-244. [Link]

  • Zipse, H. G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. [Link]

  • Saeys, M., Reyniers, M.-F., Marin, G. B., Van Speybroeck, V., & Waroquier, M. (2003). Ab Initio Calculations for Hydrocarbons: Enthalpy of Formation, Transition State Geometry, and Activation Energy for Radical Reactions. The Journal of Physical Chemistry A, 107(43), 9147-9159. [Link]

  • Allinger, N. L., et al. (1997). Ab Initio Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of Cyclic C5 Hydrocarbons. The Journal of Physical Chemistry A, 101(27), 4926-4930. [Link]

  • Martin, J. M. L., & de Oliveira, G. (1999). Towards standard methods for benchmark quality ab initio thermochemistry—W1 and W2 theory. The Journal of Chemical Physics, 111(5), 1843-1856. [Link]

  • Karton, A., & Martin, J. M. L. (2012). Explicitly correlated Wn theory: W1-F12 and W2-F12. The Journal of Chemical Physics, 136(12), 124114. [Link]

  • Wikipedia. Quantum chemistry composite methods. [Link]

  • Prosen, E. J., & Rossini, F. D. (1945). Heats of combustion of four cyclopentane and five cyclohexane hydrocarbons. Journal of Research of the National Bureau of Standards, 34(5), 463-468. [Link]

  • Martin, J. M. L., & Parthiban, S. (2001). W1 and W2 theories, and their variants: thermochemistry in the kJ/mol accuracy range. In J. Cioslowski (Ed.), Quantum Mechanical Prediction of Thermochemical Data (pp. 31-65). Kluwer Academic Publishers. [Link]

  • Jacob, C. R. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. IntechOpen. [Link]

  • Chan, B., & Radom, L. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 113(25), 7075-7081. [Link]

  • Dorofeeva, O. V., Novikov, V. P., & Neumann, D. B. (2001). NIST-JANAF Thermochemical Tables. I. Ten Organic Molecules Related to Atmospheric Chemistry. Scribd. [Link]

  • Zipse, H. G3 theory. Group of Prof. Hendrik Zipse. [Link]

  • Plato, C. (1972). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals. Application to 64 Compounds. ResearchGate. [Link]

  • Zipse, H. Overview of Weizmann Theories. Group of Prof. Hendrik Zipse. [Link]

  • Chase, M. W., Jr. (Ed.). (1998). NIST-JANAF Thermochemical Tables, Fourth Edition. American Chemical Society. [Link]

  • Coote, M. L., & Lin, C. Y. (2009). Comparison of G3 and G4 Theories for Radical Addition and Abstraction Reactions. ANU Research School of Chemistry. [Link]

  • Dorofeeva, O. V., Novikov, V., & Neumann, D. (2001). Table 2 from NIST-JANAF Thermochemical Tables. I. Ten Organic Molecules Related to Atmospheric Chemistry. Semantic Scholar. [Link]

  • McCullough, J. P., et al. (1957). Thermodynamics of Cyclopentane, Methylcyclopentane and 1,cis-3-Dimethylcyclopentane: Verification of the Concept of Pseudorotation. Journal of the American Chemical Society, 79(22), 5915-5927. [Link]

  • NIST. Cyclopentane. NIST Chemistry WebBook. [Link]

  • Grimme, S. (2015). Accurate Thermochemistry for Large Molecules with Modern Density Functionals. ResearchGate. [Link]

  • Antle, J. P., et al. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education, 100(1), 355-360. [Link]

  • Antle, J. P., et al. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER: Resources for Teaching Physical Chemistry. [Link]

  • NIST. Cyclopentane. NIST Chemistry WebBook. [Link]

  • Ranzi, E., et al. (2019). Cyclopentane combustion chemistry. Part I: Mechanism development and computational kinetics. ResearchGate. [Link]

  • Brainly. (2024). You apply a similar method to determine the heat of combustion associated with burning cyclopentane. [Link]

  • OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis). [Link]

  • Pitzer, K. S., & Spitzer, R. (1946). The Heat Capacity of Gaseous Cyclopentane, Cyclohexane and Methylcyclohexane. Journal of the American Chemical Society, 68(12), 2537-2538. [Link]

  • NIST. Cyclopentane. NIST Chemistry WebBook. [Link]

  • Kilpatrick, J. E., Pitzer, K. S., & Spitzer, R. (1947). The Thermodynamics and Molecular Structure of Cyclopentane. Journal of the American Chemical Society, 69(10), 2483-2488. [Link]

  • Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. World Scientific Publishing. [Link]

  • Knowlton, J. W., & Rossini, F. D. (1949). Heats of combustion and formation of cyclopropane. Journal of Research of the National Bureau of Standards, 43(2), 113-115. [Link]

  • NIST. Cyclopentane. NIST Chemistry WebBook. [Link]

  • Aston, J. G., Fink, H. L., & Schumann, S. C. (1943). The Heat Capacity and Entropy, Heats of Transition, Fusion and Vaporization and the Vapor Pressures of Cyclopentane. Evidence for a Non-planar Structure. Journal of the American Chemical Society, 65(3), 341-346. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of Substituted Cycloalkanes

In the landscape of modern medicinal chemistry, the strategic design of small molecules with optimized pharmacological profiles is paramount. Cycloalkane scaffolds, particularly cyclopentane derivatives, have emerged as valuable frameworks in the development of novel therapeutics. Their inherent three-dimensionality offers a compelling advantage for exploring chemical space and achieving precise interactions with biological targets. This document provides a comprehensive guide to the potential applications and experimental exploration of a unique chemical entity: 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid .

While extensive research has been conducted on various cyclopentane carboxylic acid derivatives, including their roles as potent and selective inhibitors of voltage-gated sodium channel NaV1.7 for the treatment of pain[1] and as ligands for sigma 1 receptors with potential anticonvulsant and anti-ischemic properties[2], the specific contributions of a methylsulfanyl substituent at the 2-position remain an underexplored frontier. This sulfur-containing moiety introduces intriguing possibilities for modulating physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Furthermore, the carboxylic acid group itself is a well-established pharmacophore, known for its ability to engage in critical hydrogen bonding interactions within protein binding sites. However, it can also present challenges related to membrane permeability and metabolic liabilities[3][4]. The interplay between the cyclopentane core, the carboxylic acid, and the methylsulfanyl group in "this compound" presents a compelling case for investigation.

This guide will provide a conceptual framework and detailed protocols for synthesizing, characterizing, and evaluating the potential therapeutic applications of this compound. We will delve into its potential as a novel scaffold and explore its utility in the context of carboxylic acid bioisosterism, a key strategy for refining drug-like properties[5][6][7].

Part 1: Rationale for Investigation & Potential Applications

The unique structural features of this compound suggest several avenues for medicinal chemistry exploration. The strategic incorporation of a methylsulfanyl group can influence the molecule's conformation and electronic properties, potentially leading to novel interactions with protein targets.

Potential as a Novel Pharmacophore

The combination of the rigid cyclopentane ring, the acidic carboxylic acid, and the polar yet lipophilic methylsulfanyl group creates a distinct pharmacophore. This arrangement could lead to high-affinity binding to targets where a combination of hydrophobic and hydrogen-bonding interactions is required.

Exploration as a Carboxylic Acid Bioisostere

The concept of bioisosteric replacement is a cornerstone of drug design, aimed at improving a molecule's pharmacokinetic and pharmacodynamic profile without compromising its biological activity[3][7]. While cyclopentane-1,2-dione and cyclopentane-1,3-dione have been investigated as carboxylic acid bioisosteres[5][6][8][9], the 2-methylsulfanyl derivative of cyclopentane-1-carboxylic acid can be viewed as a modulated carboxylic acid. The methylsulfanyl group may influence the pKa of the carboxylic acid and its ability to form hydrogen bonds, potentially leading to improved cell permeability and metabolic stability.

Proposed Therapeutic Areas for Screening

Given the known activities of related cyclopentane carboxylic acids, the following therapeutic areas represent logical starting points for screening:

  • Pain Management: As potent inhibitors of the NaV1.7 channel have been identified within the cyclopentane carboxylic acid class, this is a high-priority area for investigation[1].

  • Neurodegenerative Disorders: The role of sigma 1 receptor ligands in neuroprotection suggests that this compound could be evaluated for efficacy in models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis[2].

  • Inflammation and Immunology: The structural similarity to prostaglandin precursors suggests that enzymes involved in the eicosanoid signaling pathway could be potential targets.

Part 2: Synthesis and Characterization

A robust and reproducible synthetic route is essential for any medicinal chemistry campaign. The following protocol outlines a plausible, multi-step synthesis of this compound, based on established organic chemistry principles.

Proposed Synthetic Pathway

Synthetic Pathway A Cyclopentene B Cyclopentene oxide A->B m-CPBA C 2-Thiomethylcyclopentanol B->C NaSMe D 2-(Methylsulfanyl)cyclopentanone C->D PCC or Swern Oxidation E This compound D->E Jones Oxidation or Pinnick Oxidation

Caption: Proposed synthetic route for this compound.

Step-by-Step Synthetic Protocol

Step 1: Epoxidation of Cyclopentene

  • Dissolve cyclopentene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclopentene oxide.

Step 2: Ring-Opening with Sodium Thiomethoxide

  • In a separate flask, prepare sodium thiomethoxide by adding sodium methanethiolate (NaSMe) (1.2 eq) to anhydrous methanol under an inert atmosphere (N2 or Ar).

  • Add the crude cyclopentene oxide (1.0 eq) dissolved in methanol to the sodium thiomethoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain 2-thiomethylcyclopentanol.

Step 3: Oxidation to the Ketone

  • Dissolve 2-thiomethylcyclopentanol (1.0 eq) in DCM.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield 2-(Methylsulfanyl)cyclopentanone.

Step 4: Oxidation to the Carboxylic Acid

  • Dissolve 2-(Methylsulfanyl)cyclopentanone (1.0 eq) in acetone and cool to 0 °C.

  • Add Jones reagent (CrO3 in H2SO4) dropwise until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction with isopropanol.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or flash column chromatography.

Characterization

The final compound and all intermediates should be thoroughly characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, O-H).

Part 3: Biological Evaluation Protocols

A tiered approach to biological screening is recommended, starting with in vitro assays to establish activity and selectivity, followed by cell-based and potentially in vivo models.

In Vitro Screening Workflow

Screening Workflow Start Synthesized Compound Primary_Assay Primary Target Screening (e.g., NaV1.7, Sigma-1 Binding) Start->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Selectivity_Panel Selectivity Profiling (Against related targets) Dose_Response->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., Electrophysiology) Selectivity_Panel->Mechanism_of_Action End Lead Candidate Mechanism_of_Action->End

Caption: Tiered workflow for in vitro biological evaluation.

Protocol: NaV1.7 Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of this compound for the human NaV1.7 channel.

Materials:

  • HEK293 cells stably expressing human NaV1.7.

  • [3H]-Saxitoxin (radioligand).

  • Test compound stock solution (in DMSO).

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • Scintillation fluid and vials.

  • Microplate scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-hNaV1.7 cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Saxitoxin, and varying concentrations of the test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

Protocol: Sigma-1 Receptor Binding Assay

Objective: To assess the affinity of the test compound for the sigma-1 receptor.

Materials:

  • Guinea pig brain membranes (a rich source of sigma-1 receptors).

  • [3H]-(+)-Pentazocine (radioligand).

  • Haloperidol (positive control).

  • Tris-HCl buffer.

Procedure:

  • Perform a radioligand binding assay similar to the NaV1.7 protocol, using guinea pig brain membranes and [3H]-(+)-pentazocine as the radioligand.

  • Use haloperidol as a reference compound to define non-specific binding.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Part 4: Data Interpretation and Next Steps

The data generated from these protocols will provide a comprehensive initial assessment of the medicinal chemistry potential of this compound.

Data Summary Table
AssayEndpointResult
NaV1.7 BindingIC50 / Ki[Enter Value] µM/nM
Sigma-1 BindingIC50 / Ki[Enter Value] µM/nM
hERG ElectrophysiologyIC50[Enter Value] µM
Caco-2 PermeabilityPapp (A-B)[Enter Value] x 10-6 cm/s
Microsomal Stabilityt1/2[Enter Value] min
Structure-Activity Relationship (SAR) Studies

Should the initial screening yield promising results, further studies should focus on establishing a clear SAR. Key modifications could include:

  • Varying the Alkyl Group on the Sulfur: Replacing the methyl group with ethyl, propyl, or other groups to probe the hydrophobic pocket.

  • Stereochemistry: Synthesizing and testing individual stereoisomers to determine the optimal configuration for activity.

  • Modifying the Cyclopentane Ring: Exploring different ring sizes (cyclobutane, cyclohexane) to understand the impact of the scaffold.

Conclusion

This compound represents a novel and intriguing scaffold for medicinal chemistry exploration. Its unique combination of functional groups offers the potential for novel interactions with a range of biological targets. The protocols outlined in this document provide a solid foundation for the synthesis, characterization, and biological evaluation of this compound and its analogs. Through systematic investigation, the therapeutic potential of this largely unexplored area of chemical space can be fully elucidated.

References

  • Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PubMed.
  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists.
  • Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group | Request PDF.
  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists.
  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. PubMed.
  • Structure Property Relationships of Carboxylic Acid Isosteres.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed.

Sources

Asymmetric Synthesis of Cyclopentane Rings: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The cyclopentane ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. Its stereochemically rich and often complex three-dimensional architecture presents both a synthetic challenge and an opportunity for the design of novel therapeutics. The precise control over the stereochemistry of substituted cyclopentanes is paramount, as different stereoisomers can exhibit dramatically different pharmacological profiles. This guide provides an in-depth exploration of key asymmetric strategies for the synthesis of chiral cyclopentane rings, offering both theoretical understanding and practical protocols for the modern medicinal or process chemist.

Section 1: Organocatalytic Domino Reactions: Building Complexity with Precision

Organocatalysis has emerged as a powerful platform for the asymmetric synthesis of complex molecules, offering mild reaction conditions and avoiding the use of often toxic and expensive heavy metals. Domino, or cascade, reactions, in which multiple bond-forming events occur in a single synthetic operation, are particularly attractive for their efficiency and atom economy. A prominent strategy in this area is the use of chiral secondary amines to catalyze Michael addition-initiated cascades for the construction of highly functionalized cyclopentane cores.

The Principle of Aminocatalysis in Cyclopentane Synthesis

Chiral secondary amines, such as proline and its derivatives, react with α,β-unsaturated aldehydes to form transient chiral enamines. These enamines act as potent nucleophiles in Michael additions to various acceptors. The stereochemistry of this initial addition is controlled by the chiral catalyst, which effectively shields one face of the enamine. Subsequent intramolecular reactions, such as aldol condensations or further Michael additions, then proceed to form the cyclopentane ring with high levels of stereocontrol.

Mechanistic Insight: A Representative Organocatalytic Cascade

The following diagram illustrates the catalytic cycle for a representative asymmetric synthesis of a polysubstituted cyclopentanone via a double Michael addition cascade, as has been explored in the literature.[1]

organocatalytic_cascade cluster_cycle Catalytic Cycle enamine Chiral Enamine Intermediate michael1 First Michael Addition enamine->michael1 + Michael Acceptor enolate Enolate Intermediate michael1->enolate michael2 Second Michael (Cyclization) enolate->michael2 iminium Iminium Ion michael2->iminium product_release Hydrolysis iminium->product_release catalyst_out Chiral Amine Catalyst product_release->catalyst_out product Chiral Cyclopentanone product_release->product Releases catalyst_in Chiral Amine Catalyst catalyst_in->enamine + α,β-Unsaturated Aldehyde catalyst_out->catalyst_in aldehyde α,β-Unsaturated Aldehyde acceptor Michael Acceptor

Caption: Catalytic cycle of an organocatalytic double Michael addition.

Protocol: Asymmetric Synthesis of a Functionalized Cyclopentane via Michael-Michael Cascade

This protocol is adapted from established methodologies for the organocatalytic synthesis of polysubstituted cyclopentanones.[1]

Materials:

  • α,β-Unsaturated aldehyde (1.2 equiv)

  • β-Keto ester with an electron-deficient olefin (1.0 equiv)

  • O-TMS-protected diphenylprolinol catalyst (20 mol%)

  • Organic solvent (e.g., Chloroform, Toluene)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the β-keto ester (1.0 equiv) and the O-TMS-protected diphenylprolinol catalyst (20 mol%) in the chosen organic solvent at room temperature, add the α,β-unsaturated aldehyde (1.2 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired polysubstituted cyclopentanone.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

CatalystSolventYield (%)dree (%)
O-TMS-diphenylprolinolToluene85>20:198
O-TMS-diphenylprolinolChloroform7815:195
ProlineDMSO655:180

Table 1: Representative results for the organocatalytic synthesis of polysubstituted cyclopentanones.

Section 2: Transition-Metal Catalyzed Cycloadditions: The Power of the Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[2] This reaction, typically mediated by cobalt or rhodium complexes, has been extensively utilized in the synthesis of complex molecules. The development of asymmetric variants has further enhanced its utility in constructing chiral cyclopentanoid structures.

Mechanistic Overview of the Asymmetric Pauson-Khand Reaction

The generally accepted mechanism involves the formation of a hexacarbonyldicobalt-alkyne complex. Subsequent coordination of the alkene, followed by a series of migratory insertions and reductive elimination steps, leads to the cyclopentenone product.[2] Enantioselectivity is achieved by employing chiral ligands on the metal center, which influence the facial selectivity of alkene coordination and subsequent bond-forming steps.

pauson_khand start Alkyne + Alkene + [Co2(CO)8] complex Alkyne-Co2(CO)6 Complex start->complex coordination Alkene Coordination complex->coordination oxidative_cyclization Oxidative Cyclization coordination->oxidative_cyclization metallacycle Cobaltacyclopentenone Intermediate oxidative_cyclization->metallacycle co_insertion CO Insertion metallacycle->co_insertion reductive_elimination Reductive Elimination co_insertion->reductive_elimination product α,β-Cyclopentenone reductive_elimination->product

Caption: Simplified mechanism of the Pauson-Khand reaction.

Protocol: Asymmetric Intramolecular Pauson-Khand Reaction

This protocol is a generalized procedure based on modern catalytic variants of the Pauson-Khand reaction.[3]

Materials:

  • 1,6-Enyne substrate (1.0 equiv)

  • Rhodium catalyst (e.g., [Rh(CO)2Cl]2) (2.5 mol%)

  • Chiral diphosphine ligand (e.g., (S)-BINAP) (5.5 mol%)

  • Solvent (e.g., 1,2-dichloroethane)

  • Carbon monoxide (CO) source (e.g., CO balloon or high-pressure reactor)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst and the chiral ligand in the solvent.

  • Stir the solution for a few minutes to allow for complex formation.

  • Add the 1,6-enyne substrate to the flask.

  • Purge the flask with carbon monoxide and maintain a positive pressure of CO (e.g., with a balloon).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and carefully vent the excess CO in a fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the chiral bicyclic cyclopentenone.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

LigandCatalyst Loading (mol%)Yield (%)ee (%)
(S)-BINAP2.58895
(R)-Tol-BINAP2.59297
(S)-MeO-BIPHEP3.08591

Table 2: Representative results for the asymmetric intramolecular Pauson-Khand reaction.

Section 3: Chiral Pool Synthesis: Nature's Starting Materials

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach cleverly bypasses the need for an asymmetric induction step, as the chirality is already embedded in the starting material. Many terpenes, amino acids, and carbohydrates serve as excellent starting points for the synthesis of complex chiral molecules, including those with cyclopentane rings.[4]

Strategy and Application

A common strategy involves the ring contraction of a six-membered ring precursor, often derived from a chiral terpene, to a five-membered cyclopentane ring.[5] This can be achieved through various chemical transformations, such as ozonolysis followed by intramolecular aldol condensation, or Favorskii rearrangement. The inherent chirality of the starting material guides the stereochemical outcome of the subsequent transformations.

Exemplary Protocol: Synthesis of a Chiral Cyclopentane from (-)-Isopulegol

This protocol outlines a conceptual pathway for the synthesis of a functionalized cyclopentane, inspired by methodologies in natural product synthesis.[5]

Part A: Oxidative Cleavage

  • To a solution of (-)-isopulegol (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as lead tetraacetate (Pb(OAc)4) at 0 °C.

  • Stir the reaction until the starting material is consumed (monitored by TLC).

  • Work up the reaction by quenching with a reducing agent (e.g., aqueous sodium thiosulfate) and extract the product.

  • Purify the resulting aldehyde by column chromatography.

Part B: Intramolecular Aldol Condensation

  • Dissolve the aldehyde from Part A in a suitable solvent (e.g., methanol).

  • Add a base (e.g., potassium carbonate) to catalyze the intramolecular aldol condensation.

  • Stir the reaction at room temperature until cyclization is complete.

  • Neutralize the reaction mixture, extract the product, and purify by column chromatography to afford the chiral cyclopentane derivative.

chiral_pool start (-)-Isopulegol (Chiral Pool) cleavage Oxidative Cleavage start->cleavage dialdehyde Chiral Dialdehyde cleavage->dialdehyde aldol Intramolecular Aldol Condensation dialdehyde->aldol product Functionalized Chiral Cyclopentane aldol->product

Caption: Workflow for chiral pool synthesis of a cyclopentane derivative.

Conclusion

The asymmetric synthesis of cyclopentane rings is a dynamic and evolving field, with powerful methodologies continually being developed. Organocatalytic domino reactions offer an elegant and efficient means of constructing complex, highly functionalized cyclopentanes with excellent stereocontrol. Transition-metal catalysis, particularly the Pauson-Khand reaction, provides a robust route to cyclopentenones, which are versatile intermediates for further elaboration. Finally, the use of the chiral pool presents a strategic and often highly efficient approach that leverages nature's own stereochemical building blocks. The choice of a particular synthetic strategy will depend on the specific target molecule, the desired substitution pattern, and the available resources. A thorough understanding of these diverse techniques empowers researchers in drug discovery and development to access novel and potent therapeutic agents.

References

  • Ma, A., & Ma, D. (2010). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. Organic Letters, 12(19), 4480–4483. [Link]

  • Burrows, L. C., Jesikiewicz, L. T., Liu, P., & Brummond, K. M. (2021). Mechanism and Origins of Enantioselectivity in the Rh(I)-Catalyzed Pauson–Khand Reaction: Comparison of Bidentate and Monodentate Chiral Ligands. ACS Catalysis, 11(1), 323–336. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 10(1), 1-25. [Link]

  • Metz, P. (2013). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 46(11), 2535-2546. [Link]

  • Enders, D., & Ma, A. (2009). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. Organic Letters, 11(5), 1111-1114. [Link]

  • Gaich, T., & Mulzer, J. (2012). Chiral pool synthesis: starting from terpenes. Natural Product Reports, 29(4), 457-477. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane Synthesis. Retrieved from [Link]

  • Kerrigan, N. J., et al. (2019). Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes. Chemical Communications, 55(89), 13558-13561. [Link]

  • Al-Ani, W., Shankland, K., & Cobb, A. J. A. (2016). Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. Synlett, 27(01), 17-20. [Link]

  • Brummond, K. M., & Deihl, J. R. (2017). Rh(I)-Catalyzed Allenic Pauson-Khand Reaction. Organic Syntheses, 94, 166-183. [Link]

  • Ferreira, V. F., & da Silva, F. d. C. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 6114-6173. [Link]

  • Baran, P. S. (2005). Cyclopentane Synthesis. [Link]

  • Wender, P. A., & Gamber, G. G. (2004). The Pauson-Khand Reaction. In Modern Carbonyl Olefination (pp. 263-291). Wiley-VCH. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC advances, 11(62), 39201-39226. [Link]

  • Wipf, P., & Rector, S. R. (2003). Enantioselective Rhodium-Catalyzed Pauson-Khand Reactions of 1,6-Chloroenynes with 1,1-Disubstituted Olefins. Angewandte Chemie International Edition, 42(43), 5346-5349. [Link]

  • Brummond, K. M. (2018). Discussion Addendum for: Rh(I)-Catalyzed Allenic Pauson-Khand Reaction. Organic Syntheses, 95, 410-427. [Link]

  • A YouTube video titled "A short Chiral Pool Synthesis" by the channel "Insights in Advanced Organic Chemistry 26" was also consulted. [Link]

Sources

Application Notes & Protocols: Leveraging 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the versatile applications of "2-(Methylsulfanyl)cyclopentane-1-carboxylic acid" as a strategic building block in organic synthesis. This document outlines its unique structural features, potential synthetic transformations, and detailed protocols for its derivatization.

Introduction: A Bifunctional Scaffold for Complex Molecule Synthesis

This compound is a unique bifunctional molecule that offers two orthogonal reactive sites: a carboxylic acid and a thioether. This distinct arrangement on a constrained cyclopentyl scaffold provides an excellent starting point for the synthesis of complex molecules with well-defined three-dimensional architectures. The cyclopentane ring introduces conformational rigidity, which is often a desirable trait in drug design to enhance binding affinity and selectivity for biological targets.[1] The presence of both a nucleophilic thioether and an electrophilic (upon activation) carboxylic acid allows for a diverse range of chemical transformations, making it a valuable tool for building molecular complexity.

The strategic placement of the methylsulfanyl group at the 2-position relative to the carboxylic acid allows for the exploration of chemical space in proximity to a key interaction point, should the carboxylic acid be used, for instance, to engage with a biological target. Furthermore, the thioether moiety itself can participate in crucial interactions or be modified to fine-tune the physicochemical properties of the final compound.[2]

Key Synthetic Transformations & Protocols

This section details the primary synthetic transformations that can be applied to this compound, complete with detailed experimental protocols. The protocols provided are based on well-established synthetic methodologies and can be adapted to a wide range of substrates.

Derivatization of the Carboxylic Acid Moiety: Amide Bond Formation

The carboxylic acid is a versatile handle for elaboration, with amide bond formation being one of the most fundamental and widely utilized reactions in medicinal chemistry.[3] The resulting amides can serve as key structural motifs or as precursors for further functionalization.

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral centers are present.[3]

  • EDC/HOBt (or Oxima Pure): This combination is a workhorse for amide coupling. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, simplifying purification by allowing for the removal of the urea byproduct with an aqueous wash.[4] N-Hydroxybenzotriazole (HOBt) or its more modern and safer alternative, ethyl (hydroxyimino)cyanoacetate (Oxima Pure), are added to suppress racemization and improve reaction rates by forming a more reactive activated ester intermediate.[4]

  • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent. It often provides faster reaction times and higher yields, especially for sterically hindered amines or acids.[4] The reaction proceeds through a highly reactive OAt-active ester.[4]

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1 M concentration of the carboxylic acid).

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Workflow for Amide Coupling:

Amide_Coupling cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 2-(Methylsulfanyl)cyclopentane- 1-carboxylic acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Primary or Secondary Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagents EDC/HOBt or HATU Coupling_Reagents->Activation Base DIPEA Base->Activation Activation->Coupling Quench Aqueous Work-up Coupling->Quench Purification Column Chromatography Quench->Purification Final_Product Purified Amide Purification->Final_Product Thioether_Oxidation Thioether 2-(Methylsulfanyl)cyclopentane Derivative Sulfoxide Sulfoxide Derivative Thioether->Sulfoxide [O] (1 equiv) Sulfone Sulfone Derivative Sulfoxide->Sulfone [O] (1 equiv)

Sources

Application Note: A Multi-Step Protocol for the Purification of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, multi-step protocol for the purification of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid, a key intermediate in pharmaceutical and materials science research. The protocol is designed for researchers, scientists, and drug development professionals seeking to obtain this compound in high purity. The methodology leverages a combination of classical acid-base extraction, column chromatography, and recrystallization, with special considerations for the presence of a sulfur-containing moiety. This guide emphasizes the rationale behind each step to ensure both high purity and yield, while also addressing potential challenges such as diastereomer separation and prevention of sulfide oxidation.

Introduction

This compound is a chiral carboxylic acid containing a cyclopentane ring and a methylsulfanyl group. Its structural features make it a valuable building block in the synthesis of complex molecules with potential biological activity. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the biological evaluation of the final compounds. This document outlines a robust and reproducible purification strategy, developed based on the physicochemical properties of analogous compounds and established principles of organic chemistry.

The purification of carboxylic acids often involves exploiting the acidic nature of the carboxyl group.[1] This protocol begins with a liquid-liquid extraction to separate the acidic target compound from neutral and basic impurities. Subsequent purification is achieved through column chromatography, a powerful technique for separating compounds with different polarities.[2][3] Finally, recrystallization is employed to obtain the product in high crystalline purity.[4][5] A critical consideration addressed in this protocol is the potential for oxidation of the methylsulfanyl group to a sulfoxide or sulfone, which can occur during purification and storage.[6][7][8]

Physicochemical Properties and Strategic Considerations

While experimental data for this compound is not widely available, its properties can be estimated based on the well-characterized analogue, cyclopentanecarboxylic acid.[9][10][11][12][13]

PropertyEstimated Value/CharacteristicRationale for Purification Strategy
Molecular Weight 160.23 g/mol Standard for small organic molecules.
pKa ~4.5 - 5.0The presence of the electron-donating methylsulfanyl group may slightly decrease the acidity compared to cyclopentanecarboxylic acid (pKa ~4.99).[12] This pKa allows for efficient separation from neutral and basic impurities via acid-base extraction.
Boiling Point > 220 °CThe boiling point is expected to be slightly higher than that of cyclopentanecarboxylic acid (~216 °C).[13] Distillation is a potential purification method for thermally stable compounds, but chromatography and recrystallization are generally preferred for achieving high purity of solid compounds.
Melting Point Likely a low-melting solid or oilCyclopentanecarboxylic acid has a melting point of around 4°C.[10][13] The addition of the methylsulfanyl group could result in a low-melting solid or a viscous oil at room temperature. This will influence the choice between distillation and recrystallization.
Solubility Moderately soluble in water; soluble in organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane, alcohols).[9][14]Good solubility in organic solvents is essential for extraction and chromatography. Moderate water solubility of the corresponding carboxylate salt is key for the acid-base extraction.
Polarity Moderately polarThe carboxylic acid group imparts significant polarity, while the cyclopentane ring and methylsulfanyl group are nonpolar. This polarity difference from potential impurities allows for effective separation by column chromatography.
Chirality The molecule contains two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers).The purification of a specific stereoisomer may require chiral chromatography or resolution via diastereomeric salt formation.[15][16][17][18][19] This protocol focuses on the purification of a diastereomeric mixture.
Chemical Stability The methylsulfanyl group is susceptible to oxidation to sulfoxide and sulfone.[7][8][20]The purification process should be conducted under conditions that minimize oxidation, such as using deoxygenated solvents and avoiding strong oxidizing agents.

Purification Workflow

The overall purification strategy is a three-stage process designed to systematically remove different types of impurities.

PurificationWorkflow cluster_0 Crude Product cluster_1 Stage 1: Acid-Base Extraction cluster_2 Stage 2: Chromatographic Purification cluster_3 Stage 3: Final Purification Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Dissolve in Organic Solvent Acidification Acidification & Re-extraction Extraction->Acidification Aqueous Basic Wash Chromatography Silica Gel Column Chromatography Acidification->Chromatography Partially Purified Product Recrystallization Recrystallization Chromatography->Recrystallization Purified Fractions PureProduct Pure Product (>98%) Recrystallization->PureProduct Chromatography cluster_0 Column Chromatography Setup cluster_1 Separation Principle Solvent Mobile Phase (Hexane/EtOAc Gradient) Column Silica Gel Column Solvent->Column Fractions Collected Fractions Column->Fractions Sample Sample Loaded at Top Impurity1 Non-polar Impurities Product Target Compound Impurity2 Polar Impurities

Sources

Application Note: Quantitative Analysis of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid, a key intermediate and potential impurity in various synthetic pathways. Given its polar nature and the presence of both a carboxylic acid and a sulfur moiety, robust and reliable analytical methods are crucial for its accurate quantification in diverse matrices, from reaction mixtures to biological samples. We present two primary methodologies: a straightforward High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. Additionally, we discuss Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization as a viable alternative. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, method validation parameters, and the scientific rationale behind the experimental choices.

Introduction: The Analytical Challenge

This compound is a low-molecular-weight compound characterized by a polar carboxylic acid group and a sulfur-containing side chain.[1] The quantification of such molecules is essential for process optimization, quality control, and safety assessment in pharmaceutical development and chemical research. The inherent properties of this analyte—high polarity and the lack of a strong UV chromophore—present specific analytical challenges.[2][3] High polarity can lead to poor retention on traditional reversed-phase (RP) liquid chromatography columns, while the absence of a significant chromophore limits the sensitivity of UV-based detection methods.[2]

This guide provides a structured approach to overcoming these challenges, detailing robust methods that ensure accuracy, precision, and reliability in the quantification of this target analyte.

Method 1: HPLC-UV for Routine Quantification

For routine analysis where high sample throughput and simplicity are desired, HPLC with UV detection is a cost-effective and reliable choice. The strategy hinges on leveraging the weak UV absorbance of the carboxyl group at low wavelengths and optimizing chromatographic conditions to achieve adequate retention and separation.[4]

Principle and Rationale

The carboxylic acid functional group exhibits weak UV absorbance at low wavelengths, typically around 200-210 nm.[5] While not highly sensitive, this approach is often sufficient for the analysis of bulk materials or concentrated samples. To address the challenge of retaining a polar analyte on a C18 column, the mobile phase pH must be carefully controlled. By using an acidic mobile phase (pH < pKa of the analyte), the carboxylic acid will be in its protonated, less polar form, which enhances its retention on the reversed-phase column.[5]

Experimental Protocol: HPLC-UV

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

b) Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis detector (e.g., SCION 6000 HPLC).[4]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: Isocratic, 70% A / 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve & Dilute (ACN/Water) s1->s2 s3 Vortex s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject into HPLC System s4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (210 nm) a2->a3 d1 Chromatogram Generation a3->d1 d2 Peak Integration d1->d2 d3 Quantification via Calibration Curve d2->d3

Figure 1: Experimental workflow for HPLC-UV analysis.
Expected Performance Data

The following table summarizes the typical validation parameters for this HPLC-UV method.

ParameterSpecificationResult
Linearity (R²) ≥ 0.9950.998
Range 10 - 500 µg/mLMet
LOD S/N ≥ 33 µg/mL
LOQ S/N ≥ 1010 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%

Method 2: LC-MS/MS for High-Sensitivity Analysis

For applications requiring lower detection limits, such as impurity profiling, metabolite identification, or analysis in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[6][7] This method offers unparalleled sensitivity and selectivity.

Principle and Rationale

LC-MS/MS combines the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer. For highly polar analytes like our target compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase chromatography.[8] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, promoting the retention of polar compounds.

Detection by tandem mass spectrometry involves monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), which provides exceptional selectivity and sensitivity, virtually eliminating matrix interferences.[7] Electrospray ionization (ESI) in negative mode is typically effective for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.

Experimental Protocol: LC-MS/MS

a) Sample Preparation:

  • For biological samples (e.g., plasma), perform a protein precipitation step. Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 90% acetonitrile in water.

  • Filter through a 0.22 µm filter into an LC-MS vial.

b) Instrumentation and Conditions:

  • LC System: UHPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Column: HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH 9.0

    • B: Acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: ESI Negative

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150 °C

    • MRM Transition: To be determined by infusion of a standard solution. (e.g., for C7H12O2S, MW=160.23, Precursor: m/z 159.1 -> Product: m/z specific fragment).

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Protein Precipitation (if applicable) s2 Centrifuge & Collect Supernatant s1->s2 s3 Evaporate & Reconstitute s2->s3 s4 Filter (0.22 µm) s3->s4 a1 Inject into UHPLC System s4->a1 a2 HILIC Separation a1->a2 a3 ESI (-) Ionization a2->a3 a4 MRM Detection a3->a4 d1 Extract Ion Chromatogram a4->d1 d2 Peak Integration d1->d2 d3 Quantification via Internal Standard d2->d3

Figure 2: Experimental workflow for LC-MS/MS analysis.
Expected Performance Data
ParameterSpecificationResult
Linearity (R²) ≥ 0.9980.999
Range 0.1 - 100 ng/mLMet
LOD S/N ≥ 30.03 ng/mL
LOQ S/N ≥ 100.1 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%101.2%
Precision (% RSD) ≤ 5.0%3.5%

Alternative Method: GC-MS with Derivatization

Gas chromatography is a powerful separation technique, but it is generally unsuitable for non-volatile and polar compounds like carboxylic acids.[9] To make this compound amenable to GC analysis, a derivatization step is required to convert the polar carboxylic acid group into a more volatile and thermally stable ester or silyl derivative.[10]

a) Principle and Rationale: Silylation is a common and effective derivatization technique. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton of the carboxylic acid to replace it with a non-polar trimethylsilyl (TMS) group.[9] This reaction increases the volatility of the analyte, allowing it to be analyzed by GC-MS. This method provides excellent chromatographic resolution and the mass spectrometer offers high selectivity for detection.

b) Protocol Overview:

  • Sample Preparation: An aliquot of the sample in a suitable organic solvent is dried completely.

  • Derivatization: The dried residue is reconstituted in the derivatization reagent (e.g., BSTFA with 1% TMCS as a catalyst) and heated (e.g., 70°C for 30 minutes) to ensure complete reaction.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.

This method is particularly useful when a laboratory is more proficient with GC-MS or when simultaneous analysis of other volatile or semi-volatile compounds is required.

Method Validation: Ensuring Trustworthiness

Regardless of the chosen method, a thorough validation is required to ensure the reliability and accuracy of the results. The validation process should be designed to challenge the method's performance and establish its limitations.

Key Validation Parameters
  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: Demonstrating a direct proportional relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Flow of Method Validation

Validation_Logic cluster_params Validation Parameters Dev Method Development & Optimization PreVal Pre-Validation Check (System Suitability) Dev->PreVal Val Formal Validation Protocol PreVal->Val Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec Sens Sensitivity (LOD/LOQ) Val->Sens Rob Robustness Val->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report Rob->Report

Figure 3: Logical flow for analytical method validation.

Conclusion

The successful quantification of this compound can be achieved through several well-established analytical techniques. For routine, high-concentration measurements, an optimized HPLC-UV method provides a robust and economical solution. For trace-level analysis in complex matrices where high sensitivity and specificity are paramount, an LC-MS/MS method, preferably using a HILIC column, is the recommended approach. Finally, GC-MS with derivatization offers a reliable alternative. The choice of method should be guided by the specific application requirements, including desired sensitivity, sample matrix, available instrumentation, and throughput needs. A comprehensive method validation is critical to ensure that the chosen procedure is fit for its intended purpose.

References

  • Pan, L., & Li, J. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4934. [Link]

  • Gika, H. G., & Theodoridis, G. A. (2011). LC-MS metabolomics of polar compounds. Journal of separation science, 34(1), 1-13. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. [Link]

  • Rainville, P. D., et al. (2014). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 10(4), 579-588. [Link]

  • Perestrelo, R., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Separations, 9(1), 9. [Link]

  • Xue, J., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 27-33. [Link]

  • Husek, P. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 51-56). Elsevier. [Link]

  • ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?[Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Gika, H. G., et al. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. In Comprehensive Analytical Chemistry (Vol. 94, pp. 1-35). Elsevier. [Link]

  • ResearchGate. (2017). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. [Link]

  • ResearchGate. (2001). Determination of Sulfophenyl Carboxylic Acids in Agricultural Groundwater Samples by Liquid Chromatography with Fluorescence Detection. [Link]

  • Tran, Q. H., et al. (2025). A Highly Sensitive and Reliable Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Simultaneous Determination of Four Nitrofuran Metabolites. Analytical and Bioanalytical Chemistry Research, 12(4), 377-387. [Link]

  • Anunciado, M. B., et al. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Atmospheric Measurement Techniques, 16(14), 3515-3529. [Link]

  • PubMed. (1979). Colorimetric determination of aliphatic acids. Analytical Biochemistry, 96(2), 379-82. [Link]

  • National Center for Biotechnology Information. (2023). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Pharmaceutical Chemistry Journal, 57, 1049–1055. [Link]

  • Anunciado, M. B., et al. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Atmospheric Measurement Techniques, 16(14), 3515-3529. [Link]

  • PubChem. (n.d.). 2-Methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Application Note: Derivatization Strategies for the GC-MS Analysis of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, its application is often limited by the physicochemical properties of the analyte. Molecules with polar functional groups, such as carboxylic acids and thiols, exhibit low volatility and poor thermal stability, leading to challenging chromatographic analysis.[1][2][3] These compounds tend to show poor peak shape and may be lost to adsorption in the GC inlet or column.[3][4]

2-(Methylsulfanyl)cyclopentane-1-carboxylic acid presents a dual challenge for direct GC-MS analysis. The carboxylic acid group introduces high polarity and the capacity for hydrogen bonding, significantly reducing its volatility.[5][6] The presence of a sulfur-containing moiety, the methylsulfanyl group, can also lead to analytical difficulties, including potential interactions with the stationary phase and complex fragmentation patterns. This application note provides a comprehensive guide to the derivatization of this compound, enabling robust and reliable GC-MS analysis for researchers, scientists, and drug development professionals.

The Imperative of Derivatization

Derivatization is a chemical modification process that converts an analyte into a more volatile and thermally stable compound, thereby improving its chromatographic behavior.[1][3][4] For this compound, the primary goal of derivatization is to mask the polar carboxylic acid group. This is typically achieved by replacing the active hydrogen of the carboxyl group with a non-polar functional group.[2] The benefits of this approach are multifaceted:

  • Increased Volatility: By eliminating hydrogen bonding, the derivatized molecule becomes more volatile, allowing it to be readily vaporized in the GC inlet and transported through the analytical column.[7]

  • Improved Peak Shape: Derivatization minimizes interactions between the analyte and active sites on the column, resulting in sharper, more symmetrical peaks.

  • Enhanced Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis, preventing on-column degradation.[3]

  • Characteristic Mass Spectra: Derivatization introduces specific chemical groups that can lead to predictable and often more easily interpretable mass fragmentation patterns, aiding in structural confirmation.

Strategic Approaches to Derivatization

Several derivatization strategies can be employed for carboxylic acids. The most common and effective methods include silylation, alkylation (esterification), and acylation.[1] The choice of reagent depends on the specific requirements of the analysis, including sample matrix, desired sensitivity, and potential for side reactions.

Silylation

Silylation is a widely used derivatization technique that involves the replacement of an active hydrogen with a silyl group, most commonly a trimethylsilyl (TMS) group.[1] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[8]

Mechanism: The lone pair of electrons on the oxygen of the carboxylic acid attacks the silicon atom of the silylating agent, leading to the formation of a TMS ester and a volatile, non-reactive byproduct. The reaction is often catalyzed by the addition of a small amount of Trimethylchlorosilane (TMCS).[9]

Advantages:

  • High Reactivity: Silylation reactions are generally fast and efficient.[9]

  • Versatility: These reagents can also derivatize other functional groups containing active hydrogens, such as hydroxyls and amines, which may be advantageous in broader metabolic profiling studies.[8][10]

  • Volatile Byproducts: The byproducts of silylation are typically volatile and do not interfere with the chromatography.[9]

Considerations:

  • Moisture Sensitivity: Silylating reagents are extremely sensitive to moisture, and all glassware, solvents, and samples must be anhydrous to prevent reagent degradation and ensure complete derivatization.[8][9][11]

  • Potential for Multiple Derivatives: Under certain conditions, silylation can sometimes lead to the formation of multiple derivatives for a single analyte.[8]

Alkylation (Esterification)

Alkylation, specifically esterification, is a targeted approach for derivatizing carboxylic acids.[12] This method converts the carboxylic acid into its corresponding ester, typically a methyl or ethyl ester, which is significantly more volatile.[2][12][13]

Common Reagents and Mechanisms:

  • Diazomethane (CH₂N₂): This is a highly efficient methylating agent that reacts rapidly and quantitatively with carboxylic acids to form methyl esters with nitrogen gas as the only byproduct.[14][15] The reaction proceeds via an initial acid-base reaction followed by an Sₙ2 displacement.[15]

    • Caution: Diazomethane is highly toxic and potentially explosive, requiring specialized handling procedures and in-situ generation.[14]

  • Trimethylsilyldiazomethane (TMS-diazomethane): A safer alternative to diazomethane, TMS-diazomethane also provides efficient methylation of carboxylic acids.[16]

  • Alkyl Chloroformates (e.g., Methyl or Ethyl Chloroformate): These reagents react with carboxylic acids in the presence of a base (like pyridine) and an alcohol to form esters.[17][18][19] This method is advantageous as it can be performed in an aqueous medium, is rapid, and occurs at room temperature.[17][18]

  • BF₃/Methanol or HCl/Methanol: These reagents facilitate Fischer esterification, where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst.[13][20]

Advantages:

  • Specificity: Esterification methods are highly specific for carboxylic acids.[10]

  • Stable Derivatives: The resulting esters are generally stable and can be stored for longer periods than silyl derivatives.

  • Robustness: Methods utilizing alkyl chloroformates are less sensitive to water compared to silylation.[18]

Considerations:

  • Reagent Hazards: Diazomethane is hazardous and requires careful handling.[14]

  • Reaction Conditions: Some esterification methods may require heating and the use of strong acids, which could potentially lead to side reactions depending on the analyte's stability.

The methylsulfanyl group is generally stable under the conditions used for silylation and most esterification methods and is not expected to react.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific sample matrices and instrumentation.

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is suitable for the derivatization of this compound in a non-aqueous solvent.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Heating block or oven

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen. Place 1-10 mg of the dried sample into a GC vial.[9]

  • Reagent Addition: In a fume hood, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended, with at least a 2:1 molar ratio of BSTFA to the analyte.[5][9]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[5] The optimal time and temperature may need to be adjusted based on the specific analyte.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.[5]

Protocol 2: Esterification using Methyl Chloroformate (MCF)

This protocol is advantageous for samples in an aqueous medium and offers a rapid derivatization at room temperature.

Materials:

  • Methyl Chloroformate (MCF)

  • Methanol

  • Pyridine

  • 1M Sodium Hydroxide (NaOH)

  • Chloroform

  • GC vials (2 mL) with PTFE-lined caps

Procedure:

  • Sample Preparation: If the sample is solid, dissolve it in 200 µL of 1M NaOH in a GC vial.

  • Reagent Addition: Add 167 µL of methanol and 34 µL of pyridine to the sample solution.[17]

  • Derivatization: Add 20 µL of MCF to the mixture and vortex vigorously for 30 seconds. Add another 20 µL of MCF and vortex for an additional 30 seconds.[17]

  • Extraction: Add 400 µL of chloroform to the vial, vortex to mix, and centrifuge to separate the layers.

  • Analysis: Carefully transfer the lower organic layer to a new GC vial with a micro-insert for injection into the GC-MS.

Data Presentation and Visualization

Comparative Summary of Derivatization Agents
Derivatization AgentTarget Functional GroupAdvantagesDisadvantages
BSTFA + 1% TMCS Carboxylic acids, hydroxyls, amines, thiolsHigh reactivity, versatile, volatile byproductsHighly moisture sensitive, potential for multiple derivatives
Diazomethane Carboxylic acidsHighly efficient, quantitative, clean reactionToxic, explosive, requires special handling
Methyl Chloroformate Carboxylic acids, amines, phenolsRapid, room temperature reaction, suitable for aqueous samplesRequires extraction step
Expected Mass Shift
Derivatization MethodDerivative FormedMass Shift (Da)
Silylation (BSTFA)Trimethylsilyl (TMS) ester+72 (per carboxyl group)
Methylation (Diazomethane/MCF)Methyl ester+14 (per carboxyl group)

Workflow Diagrams

Derivatization_Workflows cluster_silylation Silylation Workflow (BSTFA) cluster_mcf Esterification Workflow (MCF) s_start Dry Sample s_reagent Add Anhydrous Solvent + BSTFA/TMCS s_start->s_reagent s_react Heat (60-70°C) 30-60 min s_reagent->s_react s_analyze Cool & Inject into GC-MS s_react->s_analyze m_start Aqueous/Solid Sample + NaOH m_reagent Add Methanol + Pyridine m_start->m_reagent m_derivatize Add MCF (2x) & Vortex m_reagent->m_derivatize m_extract Extract with Chloroform m_derivatize->m_extract m_analyze Inject Organic Layer into GC-MS m_extract->m_analyze

Caption: Comparative workflows for silylation and esterification.

Chemical_Reactions cluster_silylation_reaction Silylation Reaction cluster_esterification_reaction Esterification Reaction (MCF) S_Reactants R-COOH + BSTFA S_Catalyst TMCS (catalyst) S_Product R-COOSi(CH₃)₃ S_Byproduct + Volatile Byproducts E_Reactants R-COOH + CH₃OCOCl E_Base Pyridine, CH₃OH E_Product R-COOCH₃ E_Byproduct + CO₂ + HCl

Caption: Simplified chemical reaction schemes.

Conclusion

The successful GC-MS analysis of this compound is critically dependent on an effective derivatization strategy. Both silylation with BSTFA and esterification using agents like methyl chloroformate are viable and robust methods to enhance the volatility and improve the chromatographic performance of this analyte. The choice between these methods will depend on the sample matrix, available resources, and safety considerations. By converting the polar carboxylic acid into a less polar and more thermally stable derivative, researchers can achieve reliable and reproducible quantification and identification, which is essential for applications in drug development and metabolic research.

References

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • Smart, K. F., Aggio, R. B., Van Houtte, J. R., & Villas-Boas, S. G. (2010). Alkylation or silylation for analysis of amino and non-amino organic acids by GC-MS? Metabolites, 1(1), 3-18.
  • Wang, Z., Chen, S., Zhang, L., Wang, Y., Zhang, A., & Zhang, Y. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
  • Guo, K., & Li, L. (2009). High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization. Analytical chemistry, 81(10), 3919-3932.
  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
  • Chromatography Forum. (2010). derivatization method for carboxylic acid?. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Andersson, J. T., & Hegazi, A. H. (2008). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels, 22(3), 1759-1764.
  • Joyce, R. J., Lu, G., & Mabury, S. A. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648-7655.
  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

  • D'Archivio, M., Gianfelice, A., & Scipione, L. (2022). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization.
  • Rogowska, J., & Namieśnik, J. (2017). Elemental sulfur in sediments: analytical problems. Environmental Science and Pollution Research, 24(3), 2297-2304.
  • ResearchGate. (2025, August 5). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations | Request PDF. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Retrieved from [Link]

  • Rettberg, N., Wüst, B., & Tran, T. (2021). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. Journal of Agricultural and Food Chemistry, 69(43), 12778-12786.
  • Capone, D. L., Ristic, R., Pardon, K. H., & Jeffery, D. W. (2012). Quantification of polyfunctional thiols in wine by HS-SPME-GC-MS following extractive alkylation. Journal of agricultural and food chemistry, 60(22), 5636-5643.
  • ResearchGate. (n.d.). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
  • ResearchGate. (2025, October 15). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Retrieved from [Link]

  • Yeh, M. K., & Yeh, Y. H. (1994). Chemical derivatization for the analysis of drugs by GC-MS-A conceptual review. Journal of food and drug analysis, 2(1), 1.
  • Wang, M., Li, Y., Wu, Y., & Liu, X. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8898125.
  • Carlin, S., Vrhovsek, U., & Mattivi, F. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Foods, 10(12), 3046.

Sources

Application Note & Protocols: A Strategic Approach to In Vitro Assay Development for Novel Modulators like 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing the Path from Molecule to Mechanism

In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to a validated biological tool or therapeutic lead is both complex and challenging. Small molecules, such as the focal compound of this guide, "2-(Methylsulfanyl)cyclopentane-1-carboxylic acid," present unique opportunities due to their chemical tractability and potential for oral bioavailability. The core structure, a cyclopentane carboxylic acid, is a privileged scaffold found in a variety of bioactive molecules, including inhibitors of voltage-gated sodium channels and receptor antagonists.[1][2] The addition of a methylsulfanyl group introduces a unique physicochemical property that could mediate novel interactions with biological targets.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade for characterizing novel small molecules like this compound. We will navigate the process from initial target-agnostic approaches to specific, mechanistic biochemical and cell-based assays. The philosophy underpinning this guide is not merely to provide rote protocols but to instill a logical framework for assay development rooted in scientific integrity and causality. Every experimental choice, from buffer composition to the selection of a cell line, will be rationalized to create a self-validating system.

Part 1: Initial Target Identification Strategies for a Novel Compound

Given the novelty of this compound, a prudent first step is to employ broad screening methodologies to generate initial hypotheses about its biological target(s).

Phenotypic Screening: An Unbiased View of Cellular Effects

Phenotypic screening allows for the identification of compounds that produce a desired effect in a cellular or organismal model without a priori knowledge of the specific molecular target.

Workflow for High-Content Phenotypic Screening:

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Select diverse cell lines (e.g., cancer, neuronal, immune) B Plate cells in multi-well format (e.g., 96- or 384-well) A->B C Prepare serial dilutions of 2-(Methylsulfanyl)cyclopentane- 1-carboxylic acid B->C D Treat cells with compound (24-72h incubation) C->D E Stain cells with a cocktail of fluorescent dyes (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria) D->E F Automated high-content imaging E->F G Image analysis and feature extraction (e.g., cell count, nuclear size, mitochondrial texture) F->G H Generate multiparametric phenotypic profile G->H I Compare profile to reference compounds with known mechanisms of action (MOA) H->I

Caption: High-content phenotypic screening workflow.

Rationale: This unbiased approach can reveal unexpected biological activities and provide clues to the compound's mechanism of action by comparing its phenotypic signature to those of known drugs. A significant change in a particular organelle's morphology, for instance, could suggest a target class.

Target-Based Screening: Leveraging Structural Analogs

The cyclopentane carboxylic acid moiety is a known pharmacophore.[2] This allows for an educated guess at potential target classes. A focused screen against a panel of relevant targets can be a cost-effective and rapid approach.

Potential Target Classes Based on Chemical Structure:

  • G-Protein Coupled Receptors (GPCRs): Many ligands for GPCRs are carboxylic acids.

  • Ion Channels: As seen with NaV1.7 inhibitors, this is a plausible target class.[2]

  • Enzymes: The methylsulfanyl group might interact with metalloenzymes or enzymes with specific hydrophobic pockets.

Part 2: Developing a Biochemical Assay - A Hypothetical Case Study: Targeting a Metalloprotease

For the remainder of this guide, we will proceed with a hypothetical scenario where initial screening suggests that this compound inhibits a metalloprotease, which we will refer to as "Metallo-X-ase."

Principle of a Fluorogenic Metalloprotease Assay

This assay relies on a fluorogenic substrate that is cleaved by Metallo-X-ase, releasing a fluorescent molecule. An inhibitor will prevent this cleavage, resulting in a decreased fluorescent signal.

Assay Principle Diagram:

G cluster_0 No Inhibitor cluster_1 With Inhibitor A Metallo-X-ase B Fluorogenic Substrate (Quenched) C Cleaved Substrate B->C Cleavage D Fluorescent Signal C->D Emits Light E Metallo-X-ase F Inhibitor (2-(Methylsulfanyl)cyclopentane- 1-carboxylic acid) G Inhibited Enzyme F->G Binds H Fluorogenic Substrate (Quenched) I No Cleavage No Signal H->I

Caption: Principle of a fluorogenic enzyme inhibition assay.

Protocol: Biochemical Inhibition Assay for Metallo-X-ase

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against Metallo-X-ase.

Materials and Reagents:

ReagentRecommended SupplierPurpose
Recombinant Human Metallo-X-ase(e.g., R&D Systems)Enzyme source
Fluorogenic Metallo-X-ase Substrate(e.g., AnaSpec)Detection reagent
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.01% Tween-20, pH 7.5)In-house preparationMaintains optimal enzyme activity and stability
This compoundUser-providedTest compound
DMSO (Anhydrous)(e.g., Sigma-Aldrich)Solvent for test compound
384-well black, flat-bottom plates(e.g., Corning)Low-volume, low-crosstalk assay vessel

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (1:3) in DMSO to create a concentration gradient. For a 10-point curve, this will range from 10 mM down to 0.5 µM.

  • Assay Plate Preparation:

    • Add 200 nL of the serially diluted compound or DMSO (as a vehicle control) to the wells of a 384-well plate using an acoustic liquid handler or a pintool.

  • Enzyme Addition:

    • Dilute the recombinant Metallo-X-ase to a working concentration of 2X the final desired concentration (e.g., 2 nM) in cold assay buffer.

    • Add 10 µL of the diluted enzyme to each well containing the compound.

    • Mix by shaking the plate for 30 seconds.

    • Incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a 2X working solution of the fluorogenic substrate in assay buffer (e.g., 20 µM).

    • Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume is now 20 µL.

  • Signal Detection:

    • Immediately transfer the plate to a fluorescent plate reader.

    • Measure the kinetic increase in fluorescence (e.g., Excitation: 340 nm, Emission: 420 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic read).

    • Normalize the data:

      • 0% inhibition = rate of the DMSO control wells.

      • 100% inhibition = rate of wells with no enzyme.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Controls:

  • Positive Control: Include a known inhibitor of Metallo-X-ase.

  • Negative Control: DMSO-only wells to establish the baseline enzyme activity.

  • Z'-factor Calculation: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3]

    Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Part 3: Cell-Based Assay Development - Confirming Activity in a Biological Context

Biochemical assays are essential but can sometimes be misleading due to the artificial environment. Cell-based assays provide a more biologically relevant context to confirm the compound's activity.[4]

Principle of a Cell-Based Target Engagement Assay

We will use a cellular thermal shift assay (CETSA) to confirm that this compound directly binds to Metallo-X-ase inside a cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

CETSA Workflow:

G cluster_legend Expected Outcome A Treat cells with Vehicle (DMSO) or Compound B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify remaining soluble Metallo-X-ase (e.g., by Western Blot or ELISA) C->D E Plot % soluble protein vs. Temperature D->E F Determine melting temperature (Tm) E->F G Compound-treated cells show a higher Tm for Metallo-X-ase F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol: CETSA for Metallo-X-ase Target Engagement

Materials and Reagents:

ReagentRecommended SupplierPurpose
Cell Line expressing Metallo-X-ase (e.g., HEK293-Metallo-X-ase)User-generated or commercialCellular model
Complete Growth Medium (e.g., DMEM + 10% FBS)(e.g., Gibco)Cell culture
This compoundUser-providedTest compound
Lysis Buffer with Protease Inhibitors(e.g., Cell Signaling Technology)Protein extraction
Anti-Metallo-X-ase Antibody(e.g., Abcam)Detection of target protein

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture HEK293-Metallo-X-ase cells to ~80% confluency.

    • Treat the cells with this compound at a concentration of 10x its biochemical IC50 for 1 hour at 37°C. Include a vehicle (DMSO) control.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Include an unheated control.

  • Protein Extraction:

    • Immediately after heating, lyse the cells by adding lysis buffer and performing freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble Metallo-X-ase in each sample using a suitable method like Western Blot or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • For each temperature point, normalize the amount of soluble Metallo-X-ase to the unheated control.

    • Plot the percentage of soluble Metallo-X-ase against the temperature for both the vehicle- and compound-treated samples.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition. A significant shift in Tm for the compound-treated sample confirms target engagement.

Conclusion and Forward Look

This application note has outlined a strategic and logical pathway for the in vitro characterization of a novel small molecule, this compound. By progressing from broad, unbiased screening to specific biochemical and cell-based target engagement assays, researchers can build a robust data package that elucidates the compound's mechanism of action. The hypothetical case of targeting a metalloprotease illustrates the level of detail and the importance of appropriate controls required for rigorous assay development.[3] The principles and protocols described herein are adaptable to a wide range of molecular targets and serve as a foundational guide for any drug discovery professional seeking to translate a chemical structure into a biological function.

References

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502. PubChem. [Link]

  • (1R,2S)-2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13000110. PubChem. [Link]

  • Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PubMed. [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed. [Link]

  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. PubMed. [Link]

  • In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]

  • Truly Effective Cell Assay Design. A4cell. [Link]

  • In Vitro Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [Link]

Sources

Application Notes & Protocols: Characterizing Protein Interactions with 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The cyclopentane ring is a well-established scaffold in medicinal chemistry, valued for its conformational properties that facilitate effective interaction with biological targets.[1][2][3] This document provides a comprehensive guide for the investigation of "2-(Methylsulfanyl)cyclopentane-1-carboxylic acid" as a potential ligand for protein binding studies. As a Senior Application Scientist, this guide synthesizes foundational principles with actionable protocols for key biophysical techniques, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to equip researchers with the necessary framework to accurately characterize the binding affinity, thermodynamics, and kinetics of this novel ligand with their protein of interest.

Introduction: The Scientific Rationale

The selection of small molecules for protein binding studies is a critical step in drug discovery and chemical biology. The cyclopentane moiety is a recurring motif in numerous natural products and approved drugs, often serving to position functional groups in a precise three-dimensional orientation to engage with target proteins.[1][2] The compound "this compound" presents two key functional groups for potential protein interaction: a carboxylic acid and a methylsulfanyl group. The carboxylic acid can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can engage in hydrophobic and sulfur-pi interactions. The cyclopentane scaffold itself can fit into hydrophobic pockets of a protein's binding site.

Physicochemical Properties of the Ligand Scaffold:

While specific data for "this compound" is limited, we can infer some properties from related structures. The presence of the carboxylic acid group suggests a degree of water solubility, which is advantageous for biochemical assays.

PropertyValue (Estimated/Inferred)Source
Molecular FormulaC7H12O2SInferred
Molecular Weight160.23 g/mol Inferred
CAS Number1339208-93-3[4]

Conceptual Experimental Workflow

A systematic approach is crucial for validating and characterizing the interaction between a novel ligand and a target protein. The following workflow outlines a logical progression from initial screening to in-depth biophysical characterization.

G cluster_0 Phase 1: Initial Screening & Hit Validation cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Structural & Mechanistic Studies A Ligand & Protein Preparation B Primary Screening (e.g., SPR, nanoDSF) A->B C Hit Confirmation & Orthogonal Validation B->C D Isothermal Titration Calorimetry (ITC) C->D E Surface Plasmon Resonance (SPR) C->E F Nuclear Magnetic Resonance (NMR) C->F G Data Integration & Analysis D->G E->G F->G H X-ray Crystallography / Cryo-EM G->H I Computational Modeling G->I J Functional Assays G->J K Lead Optimization H->K I->K J->K

Caption: A generalized workflow for the discovery and characterization of protein-ligand interactions.

Detailed Application Notes and Protocols

This section provides detailed protocols for three widely used biophysical techniques to characterize the binding of "this compound" to a target protein.

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[5][6] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[7][8]

Causality Behind Experimental Choices:

  • Buffer Matching: Precise matching of the buffer in the sample cell and the syringe is critical to minimize large heats of dilution that can obscure the binding signal.[9]

  • Concentration Range: The concentration of the macromolecule in the cell and the ligand in the syringe should be chosen to ensure a "c-window" (c = [Macromolecule] / KD) between 5 and 500 for a reliable curve fit.[9]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a concentrated stock solution of "this compound" in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer. Ensure the final concentration of the organic solvent is low and identical in both the protein and ligand solutions.

    • Dialyze or buffer-exchange the purified target protein into the chosen ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).[7]

    • Thoroughly degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters (e.g., initial 0.4 µL injection followed by 19 injections of 2 µL with a 150-second spacing).

  • Data Acquisition:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

    • Run the main experiment by titrating the ligand into the protein solution.

  • Data Analysis:

    • Subtract the heat of dilution from the main experiment data.

    • Integrate the peaks in the thermogram to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one set of sites) to determine KD, n, and ΔH.

Expected Data Output:

ParameterExample ValueInterpretation
KD10 µMBinding affinity
n1.05Stoichiometry of binding
ΔH-8.5 kcal/molEnthalpy change (exothermic)
TΔS2.0 kcal/molEntropy change

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (ligand) to an immobilized ligate (protein).[10][11] It provides real-time kinetic data, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.[12]

A Protein Immobilization on Sensor Chip B Ligand Injection (Association Phase) A->B C Buffer Flow (Dissociation Phase) B->C D Chip Regeneration C->D D->A

Caption: The cyclical workflow of a typical Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Inject the protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of "this compound" in the running buffer.

    • Inject the ligand solutions over the immobilized protein surface, starting with the lowest concentration.

    • Include buffer-only injections (blanks) for double referencing.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference surface and blank injection data from the active surface data.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the KD from the ratio of koff/kon.

Expected Data Output:

ParameterExample ValueUnit
kon1.5 x 104M-1s-1
koff1.5 x 10-1s-1
KD10µM

NMR spectroscopy is a powerful tool for studying protein-ligand interactions at atomic resolution.[13][14] Techniques like Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR can be used to identify the binding interface and determine binding affinity.[15][16]

Step-by-Step Protocol for Chemical Shift Perturbation (CSP):

  • Sample Preparation:

    • Prepare a sample of uniformly 15N-labeled protein in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, 10% D2O, pH 7.0).

    • Prepare a concentrated stock solution of "this compound" in the same buffer.

  • Data Acquisition:

    • Acquire a 1H-15N HSQC spectrum of the free protein.

    • Perform a titration by adding increasing amounts of the ligand to the protein sample and acquiring an HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the HSQC spectra and identify the amide peaks that shift upon ligand addition.

    • Calculate the weighted average chemical shift change for each affected residue.

    • Plot the chemical shift changes against the ligand concentration and fit the data to determine the KD.

    • Map the residues with significant chemical shift changes onto the protein structure to identify the binding site.

Expected Data Output:

  • A list of protein residues with significant chemical shift perturbations.

  • A KD value determined from the titration curve.

  • A structural model of the protein with the binding site highlighted.

Conclusion

"this compound" represents a promising starting point for fragment-based drug discovery and as a tool compound for chemical biology. The protocols outlined in this guide provide a robust framework for its characterization as a protein ligand. By employing a multi-pronged approach using ITC, SPR, and NMR, researchers can gain a comprehensive understanding of the binding thermodynamics, kinetics, and structural basis of its interaction with a target protein, thereby paving the way for further lead optimization and drug development efforts.

References

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Med Chem.[Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.[Link]

  • Ligand Binding Assays. Emery Pharma.[Link]

  • About Ligand Binding Assays. Gifford Bioscience.[Link]

  • Ligand Binding Assays. RayBiotech.[Link]

  • NMR studies of protein-ligand interactions. PubMed.[Link]

  • NMR for Studying Protein-Ligand Interactions. Creative Biostructure.[Link]

  • Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy. Springer Link.[Link]

  • High-field solution NMR spectroscopy as a tool for assessing protein interactions with small molecule ligands. Bohrium.[Link]

  • NMR-based analysis of protein-ligand interactions. PubMed.[Link]

  • Ligand binding assay. Wikipedia.[Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed.[Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences.[Link]

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal.[Link]

  • Fragment-Based Drug Discovery. Selvita.[Link]

  • SPR-based fragment screening: advantages and applications. PubMed.[Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.[Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.[Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry | Request PDF. ResearchGate.[Link]

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate.[Link]

  • ITC: Isothermal Titration Calorimetry. MOSBRI.eu.[Link]

  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Scirp.org.[Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid as a Potential Epigenetic Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Carboxylic Acids

In the landscape of modern drug discovery, the identification of novel small molecules that can modulate disease-relevant biological pathways is of paramount importance. Carboxylic acid-containing compounds represent a significant class of therapeutic agents, known for their ability to interact with the active sites of various enzymes.[1] The compound 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid is a novel chemical entity characterized by a cyclopentane scaffold, a carboxylic acid group, and a methylsulfanyl moiety. While its specific biological targets are yet to be fully elucidated, its structural features suggest a potential role as an epigenetic modulator, particularly as an inhibitor of histone deacetylases (HDACs).

HDACs are a class of enzymes crucial for the regulation of gene expression. They catalyze the removal of acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and generally suppressing gene transcription.[2][3] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurological disorders, making them highly attractive therapeutic targets.[2][4][5] Several HDAC inhibitors have already received FDA approval for the treatment of human diseases.[2]

This guide provides a comprehensive framework for the high-throughput screening (HTS) of this compound to assess its potential as an HDAC inhibitor. We will detail two robust HTS methodologies: a primary biochemical assay to determine direct enzyme inhibition and a secondary cell-based assay to evaluate its activity in a more physiologically relevant context. These protocols are designed to be self-validating and provide researchers with the tools to rigorously assess the compound's therapeutic potential.

Part 1: Biochemical High-Throughput Screening for Direct HDAC Inhibition

The initial step in evaluating a potential HDAC inhibitor is to determine its direct effect on the purified enzyme. A fluorogenic biochemical assay is a sensitive and reliable method for this purpose, suitable for HTS formats.[3][6] The principle of this assay is a two-step enzymatic reaction that produces a quantifiable fluorescent signal directly proportional to HDAC activity.

Assay Principle

The assay utilizes a substrate composed of an acetylated lysine residue linked to a fluorophore, which is quenched in its acetylated state. In the first step, an active HDAC enzyme removes the acetyl group from the substrate. In the second step, a developer solution containing a protease specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is inversely proportional to the inhibitory activity of the test compound.

Experimental Workflow: Biochemical HTS

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Plate Compound Plate Preparation (Serial Dilutions of Test Compound) Dispense_Compound Dispense Test Compound, Positive Control (TSA), and Negative Control (DMSO) Compound_Plate->Dispense_Compound Reagent_Prep Reagent Preparation (HDAC1 Enzyme, Substrate, Assay Buffer) Add_Enzyme Add HDAC1 Enzyme Solution Reagent_Prep->Add_Enzyme Add_Substrate Add Fluorogenic Substrate Reagent_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Incubate_1 Incubate at 37°C for 30 min Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 60 min Add_Substrate->Incubate_2 Add_Developer Add Developer Solution (with Trichostatin A to stop reaction) Incubate_2->Add_Developer Incubate_3 Incubate at RT for 15 min Add_Developer->Incubate_3 Read_Plate Read Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate_3->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Value Read_Plate->Data_Analysis

Caption: Workflow for the biochemical HTS of this compound against HDAC1.

Detailed Protocol: Fluorogenic HDAC1 Biochemical Assay

1. Reagent and Plate Preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • HDAC1 Enzyme: Recombinant human HDAC1 diluted in Assay Buffer to the final concentration (e.g., 5 ng/µL).

  • Fluorogenic Substrate: Ac-Arg-Gly-Lys(Ac)-AMC (or similar) diluted in Assay Buffer to the final concentration (e.g., 20 µM).

  • Developer Solution: Contains a trypsin-like protease and Trichostatin A (TSA) to stop the HDAC reaction.

  • Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series in a 384-well source plate.

  • Controls:

    • Positive Control: Trichostatin A (TSA), a known potent HDAC inhibitor.

    • Negative Control: DMSO (vehicle).

2. Assay Procedure (384-well format)

  • Dispense 1 µL of the test compound, positive control, or negative control to the wells of a 384-well assay plate.

  • Add 10 µL of diluted HDAC1 enzyme solution to all wells.

  • Mix gently and incubate for 30 minutes at 37°C.

  • Add 10 µL of the fluorogenic substrate solution to all wells.

  • Mix gently and incubate for 60 minutes at 37°C.

  • Add 20 µL of the developer solution to all wells. This will stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

3. Data Analysis

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) by fitting the data to a sigmoidal dose-response curve.

Parameter Description Example Value
Assay Volume Total volume per well41 µL
HDAC1 Conc. Final concentration per well200 ng/well
Substrate Conc. Final concentration per well5 µM
DMSO Tolerance Maximum final DMSO concentration< 1%
Positive Control Known HDAC inhibitorTrichostatin A (TSA)
Negative Control Vehicle controlDMSO
Incubation Time Total assay time before reading~105 minutes
Readout Detection methodFluorescence

Part 2: Cell-Based High-Throughput Screening for Cellular HDAC Activity

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound is cell-permeable and can engage its target within a cellular environment.[4][7] A luminescent cell-based assay provides a highly sensitive and robust method for measuring endogenous HDAC activity in a high-throughput format.[2][8]

Assay Principle

This assay utilizes a cell-permeable acetylated substrate that is deacetylated by endogenous HDACs within the cell. A developer reagent is then added, which contains a protease that cleaves the deacetylated substrate, releasing aminoluciferin. This aminoluciferin is then used by a luciferase enzyme (also in the developer reagent) to produce a luminescent signal. The amount of light produced is directly proportional to the HDAC activity in the cells.

Experimental Workflow: Cell-Based HTS

cluster_cell_prep Cell Preparation cluster_cell_assay Assay Execution cluster_cell_readout Data Acquisition & Analysis Cell_Culture Culture HCT116 Cells Seed_Cells Seed Cells into a 384-well Assay Plate Cell_Culture->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Test Compound, Positive Control (TSA), and Negative Control (DMSO) Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for 4-6 hours Add_Compound->Incubate_Treatment Add_Reagent Add Luminescent HDAC-Glo I/II Reagent Incubate_Treatment->Add_Reagent Incubate_Lysis Incubate at RT for 30 min (allows for cell lysis and signal generation) Add_Reagent->Incubate_Lysis Read_Luminescence Read Luminescence Incubate_Lysis->Read_Luminescence Data_Analysis Calculate % Inhibition and Determine IC50 Value Read_Luminescence->Data_Analysis Cytotoxicity_Assay Perform Parallel Cytotoxicity Assay (e.g., CellTiter-Glo) Data_Analysis->Cytotoxicity_Assay

Caption: Workflow for the cell-based HTS of this compound.

Detailed Protocol: Luminescent HDAC-Glo™ I/II Cell-Based Assay

1. Cell Culture and Plating

  • Cell Line: HCT116 (human colorectal carcinoma) or another suitable cell line with robust HDAC expression.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

  • Procedure:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000 cells per well in a 384-well white, clear-bottom assay plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

2. Compound Treatment

  • Prepare serial dilutions of this compound and controls (TSA and DMSO) in culture medium.

  • Remove the old medium from the cell plate and add the compound dilutions.

  • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

3. Assay Procedure

  • Equilibrate the HDAC-Glo™ I/II Reagent to room temperature.

  • Add a volume of the reagent equal to the volume of culture medium in each well.

  • Mix gently on an orbital shaker for 1-2 minutes.

  • Incubate for 30 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Measure the luminescence using a plate reader.

4. Data Analysis and Counter-Screening

  • Calculate the percentage of inhibition and determine the IC50 value as described for the biochemical assay.

  • Crucial Counter-Screen: It is essential to perform a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to ensure that the observed decrease in the HDAC-Glo™ signal is due to HDAC inhibition and not cell death.

Parameter Description Example Value
Cell Line Human colorectal carcinomaHCT116
Seeding Density Cells per well (384-well)5,000
Compound Incubation Duration of cell treatment4-6 hours
Reagent Luminescent HDAC assay kitHDAC-Glo™ I/II
Positive Control Known HDAC inhibitorTrichostatin A (TSA)
Negative Control Vehicle controlDMSO
Counter-Screen To assess cytotoxicityCellTiter-Glo®
Readout Detection methodLuminescence

Conclusion: A Pathway to Discovery

The methodologies outlined in this guide provide a robust and efficient strategy for the initial characterization of this compound as a potential HDAC inhibitor. A positive result in the biochemical assay, demonstrating direct enzyme inhibition, followed by confirmation of cellular activity in the cell-based assay, would provide strong evidence for its potential as a novel therapeutic agent. Subsequent studies could then focus on determining its HDAC isoform selectivity and elucidating its mechanism of action in various disease models. This systematic approach, from initial high-throughput screening to detailed mechanistic studies, is fundamental to the successful discovery and development of new drugs.

References

  • Covington, C. (2012). Drug discovery assays for the histone deacetylase class of enzymes. European Pharmaceutical Review. [Link]

  • Zhang, L., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC, NIH. [Link]

  • CD BioSciences. (n.d.). Histone Deacetylase Assays, Cell-based Epigenetic Assays. CD BioSciences. [Link]

  • Rajendran, P., et al. (2011). Measuring Histone Deacetylase Inhibition in the Brain. PMC, PubMed Central. [Link]

  • EpigenTek. (n.d.). Histone Deacetylase (HDAC) Assay. EpigenTek. [Link]

  • Michael, M., et al. (2020). A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling. PubMed. [Link]

  • Biocompare. (n.d.). HDAC Assay Kits. Biocompare. [Link]

  • PubChem. (n.d.). 2-Methylcyclopentane-1-carboxylic acid. PubChem. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • PubChem. (n.d.). (1R,2S)-2-Methylcyclopentane-1-carboxylic acid. PubChem. [Link]

  • PubChem. (n.d.). cis-2-Methylcyclopentane-1-carboxylic acid. PubChem. [Link]

  • Clogston, J. D., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PubMed. [Link]

  • L-C, G., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • L-M, A., et al. (2025). Fast Release of Carboxylic Acid inside Cells. PMC, NIH. [Link]

  • Bechill, J., et al. (2016). A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. PLOS One. [Link]

  • Wang, Y., et al. (2025). [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals]. PubMed. [Link]

  • Gilbert, K. M., et al. (2006). Structure-activity relationship between carboxylic acids and T cell cycle blockade. PubMed. [Link]

  • van der Sligte, N. E., et al. (2022). High-Throughput Drug Library Screening in Primary KMT2A-Rearranged Infant ALL Cells Favors the Identification of Drug Candidates That Activate P53 Signaling. PubMed. [Link]

  • Sittampalam, G. S., et al. (n.d.). Practical high throughput screening. Semantic Scholar. [Link]

  • Noya, B., et al. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. [Link]

  • PubChem. (n.d.). 2-Formylcyclopentane-1-carboxylic acid. PubChem, NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the underlying chemical principles, provide detailed troubleshooting protocols, and answer frequently asked questions based on established synthetic methodologies.

Introduction: Synthetic Strategy

The synthesis of this compound is not extensively documented with a one-pot solution. A robust and logical approach involves a multi-step sequence, with the key transformation being a Thiol-Michael conjugate addition . This strategy leverages the high nucleophilicity of sulfur compounds to form the critical carbon-sulfur bond.[1][2]

The proposed synthetic pathway is as follows:

  • Preparation of Michael Acceptor: Start with a commercially available precursor like 2-cyclopentene-1-carboxylic acid or its corresponding ester (e.g., methyl or ethyl ester). The ester form is generally preferred for the subsequent step to prevent undesirable acid-base reactions.

  • Thiol-Michael Addition: The core reaction involves the 1,4-conjugate addition of a methylthiolate nucleophile to the α,β-unsaturated system of the cyclopentene ring. This step is critical for yield and purity and will be the primary focus of our troubleshooting guide.

  • Hydrolysis (if applicable): If an ester was used in the preceding step, a final hydrolysis step is required to yield the target carboxylic acid.

Below is a workflow diagram illustrating this proposed synthetic pathway.

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Thiol-Michael Addition (Key Step) cluster_2 Step 3: Final Product Formation Start 2-Cyclopentene-1-carboxylic Acid Ester Methyl 2-Cyclopentene-1-carboxylate (Michael Acceptor) Start->Ester Esterification (e.g., MeOH, H+) Product_Ester Methyl 2-(Methylsulfanyl)cyclopentane-1-carboxylate Ester->Product_Ester Thiol Methanethiol (CH3SH) Thiolate Sodium Methylthiolate (Nucleophile) Thiol->Thiolate Deprotonation Base Base (e.g., NaH, NaOMe) Base->Thiolate Thiolate->Product_Ester 1,4-Conjugate Addition Final_Product This compound Product_Ester->Final_Product Hydrolysis (e.g., NaOH, then H3O+)

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide: The Thiol-Michael Addition

This section addresses specific issues you may encounter during the crucial conjugate addition step.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer: Low conversion is typically linked to issues with the nucleophile generation or overall reaction kinetics. Let's break down the possibilities.

Cause 1: Incomplete Generation of the Methylthiolate Nucleophile The first step in the mechanism is the deprotonation of methanethiol to form the potent methylthiolate anion. Methanethiol has a pKa of ~10.4, so a sufficiently strong base is required for complete deprotonation.[1] If the base is too weak, the equilibrium will favor the starting thiol, resulting in a low concentration of the active nucleophile.

Solutions:

  • Verify Base Strength: Ensure the base you are using has a conjugate acid with a pKa significantly higher than that of methanethiol.

  • Use Anhydrous Conditions: Protic impurities like water or methanol can consume the base or protonate the thiolate, quenching the nucleophile. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Consider Pre-formation: Generate the methylthiolate salt in situ before adding the cyclopentene ester. For instance, add sodium hydride (NaH) to a solution of methanethiol in an anhydrous solvent like THF and allow it to stir for 15-30 minutes under an inert atmosphere until hydrogen evolution ceases.

Table 1: Comparison of Common Bases for Thiolate Generation

BasepKa of Conjugate AcidSolventComments
Sodium Hydride (NaH)~36 (H₂)THF, DMFExcellent choice. Irreversible deprotonation. Requires strict anhydrous conditions.
Sodium Methoxide (NaOMe)~15.5 (MeOH)MeOH, THFGood choice. Can establish an equilibrium. Using MeOH as a solvent is possible but may slow the reaction.
Triethylamine (Et₃N)~10.7THF, CH₂Cl₂Poor choice. Not strong enough for complete deprotonation; acts more as a base catalyst.[3]
DBU~13.5THF, CH₂Cl₂Viable catalyst. Can be effective, but may not drive the reaction to completion as efficiently as NaH.[4]

Cause 2: Poor Reaction Conditions Even with sufficient nucleophile, the reaction may stall due to unfavorable kinetics.

Solutions:

  • Solvent Choice: Polar aprotic solvents like THF or DMF are generally preferred as they solvate the cation (e.g., Na⁺) without strongly solvating the thiolate anion, thus enhancing its nucleophilicity.[3][5]

  • Temperature Optimization: Thiol-Michael additions are often exothermic but may require initial heating to overcome the activation energy.[6] Start the reaction at 0 °C and allow it to slowly warm to room temperature. If conversion is still low, gentle heating (e.g., 40-50 °C) can be attempted, but monitor closely for side product formation.

Q2: My analysis of the crude product shows multiple spots on TLC or peaks in GC-MS. What are these side products and how can I prevent them?

Answer: The formation of side products is a common issue, often arising from the reactivity of the thiolate nucleophile or the Michael acceptor.

Side Product 1: Dimethyl Disulfide (CH₃-S-S-CH₃)

  • Cause: Thiolates are highly susceptible to oxidation, especially in the presence of atmospheric oxygen, which dimerizes them into disulfides.[7]

  • Identification: Dimethyl disulfide is volatile and can often be identified by its distinct odor and a characteristic peak in GC-MS.

  • Prevention:

    • Maintain an Inert Atmosphere: This is critical. Perform the entire reaction under a blanket of dry nitrogen or argon.

    • Degas Solvents: Before use, sparge your solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

Side Product 2: Polymerization of the Michael Acceptor

  • Cause: The enolate intermediate formed after the initial 1,4-addition is basic and can potentially initiate the anionic polymerization of the starting cyclopentene ester. This is more likely if the reaction is run at high concentrations or temperatures.

  • Prevention:

    • Controlled Addition: Add the Michael acceptor slowly to the solution of the pre-formed thiolate. This keeps the concentration of the acceptor low at any given time.

    • Temperature Management: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor polymerization pathways.

The diagram below outlines a troubleshooting workflow for low yield scenarios.

G decision decision action action issue issue start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, GC-MS, ¹H NMR) start->check_crude is_sm High % of Starting Material Remaining? check_crude->is_sm is_side_products Significant Side Products Observed? is_sm->is_side_products No issue_conversion Issue: Low Conversion is_sm->issue_conversion Yes issue_selectivity Issue: Poor Selectivity is_side_products->issue_selectivity Yes issue_workup Issue: Loss During Workup/Purification is_side_products->issue_workup No check_base Review Base Strength and Stoichiometry issue_conversion->check_base check_conditions Ensure Anhydrous Conditions & Inert Atmosphere issue_conversion->check_conditions optimize_temp Optimize Temperature & Reaction Time issue_conversion->optimize_temp identify_disulfide Check for Dimethyl Disulfide (Oxidation Product) issue_selectivity->identify_disulfide identify_polymer Check for High MW Species (Polymerization) issue_selectivity->identify_polymer action_workup Optimize Extraction pH Check Aqueous Layer for Product issue_workup->action_workup action_base Use Stronger Base (e.g., NaH) Pre-form thiolate check_base->action_base action_inert Degas Solvents Improve N₂/Ar Purge check_conditions->action_inert action_temp Run at 0°C -> RT Consider gentle heating optimize_temp->action_temp identify_disulfide->action_inert action_slow_add Add Michael Acceptor Slowly Lower Concentration identify_polymer->action_slow_add

Caption: Troubleshooting workflow for low yield in the Thiol-Michael addition step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with methanethiol?

Answer: Safety is paramount. Methanethiol (CH₃SH) is a toxic, flammable gas with an extremely unpleasant odor.[5]

  • Toxicity: It is harmful if inhaled. Always handle methanethiol or its solutions in a well-ventilated chemical fume hood.

  • Odor: The stench is pervasive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handling: It is often supplied as a compressed gas or a solution. For lab-scale reactions, using a pre-made solution of sodium thiomethoxide in a suitable solvent can be a safer alternative to handling the gas directly.

  • Quenching: Any residual thiol or thiolate should be quenched before disposal. A bleach (sodium hypochlorite) solution is effective for oxidizing residual thiols to less odorous sulfonyl chlorides or sulfonic acids.

Q2: How should I monitor the progress of the reaction?

Answer: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Staining: The product thioether may not be UV-active. Use a potassium permanganate (KMnO₄) stain. Thiols and thioethers are readily oxidized by KMnO₄ and will appear as yellow/brown spots on a purple background. The starting ester might also be visible if it reacts.

  • Procedure: Co-spot your reaction mixture with the starting Michael acceptor. The disappearance of the starting material spot and the appearance of a new, lower Rf spot will indicate product formation.

Q3: What is the best method for purifying the final product?

Answer: The purification strategy depends on whether you are isolating the ester intermediate or the final carboxylic acid.

  • Ester Intermediate (Methyl 2-(Methylsulfanyl)cyclopentane-1-carboxylate): This compound is relatively non-polar and should be amenable to flash column chromatography on silica gel. Use a gradient of ethyl acetate in hexanes or petroleum ether.

  • Final Carboxylic Acid:

    • Acid-Base Extraction: After hydrolysis, the crude product will be in its carboxylate salt form in the aqueous layer. Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylate.

    • Extraction: Extract the protonated carboxylic acid into an organic solvent like ethyl acetate or dichloromethane.

    • Final Purification: If impurities remain, flash chromatography may be possible, but be aware that carboxylic acids can streak on silica gel. Alternatively, recrystallization or distillation under reduced pressure could be effective methods.

Q4: Can I perform the Michael addition directly on 2-cyclopentene-1-carboxylic acid instead of its ester?

Answer: It is not recommended. The acidic proton of the carboxylic acid will react instantly with the basic methylthiolate nucleophile in an acid-base reaction. This would consume at least one equivalent of your nucleophile/base, preventing it from participating in the desired conjugate addition. Protecting the carboxylic acid as an ester is the standard and most efficient approach.

References

Sources

Side-reaction products in the synthesis of "2-(Methylsulfanyl)cyclopentane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. We will move beyond simple procedural outlines to explore the chemical logic behind common pitfalls and provide robust, field-tested solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

The most direct and common approach is the addition of methanethiol (methyl mercaptan) across the double bond of a cyclopentene precursor. This is typically achieved via one of two powerful and well-established mechanisms:

  • Radical-Mediated Thiol-Ene Reaction: This pathway involves the use of a radical initiator (photochemical or thermal) to generate a thiyl radical (CH₃S•) from methanethiol. This radical then adds to cyclopent-1-ene-1-carboxylic acid in an anti-Markovnikov fashion.[1][2] This method is prized for its high efficiency and functional group tolerance, often categorized as a "click chemistry" reaction.[1]

  • Base-Catalyzed Michael Addition (Conjugate Addition): In this route, a base is used to deprotonate methanethiol, forming a nucleophilic thiolate anion (CH₃S⁻). This anion then attacks the β-carbon of the α,β-unsaturated carboxylate (cyclopent-1-ene-1-carboxylate), resulting in a 1,4-conjugate addition.[3][4] This method is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[5]

Q2: I'm observing a significant amount of a foul-smelling, low-boiling impurity in my crude product. What is it and how do I prevent it?

This is almost certainly dimethyl disulfide (CH₃S-SCH₃) . Thiols are notoriously susceptible to oxidation, and the corresponding disulfide is the most common byproduct. Its formation is detrimental as it consumes your thiol reagent, reducing the overall yield.

  • Causality: The thiyl radical (in radical reactions) or the thiolate anion (in Michael additions) can be oxidized by atmospheric oxygen or other oxidants present in the reaction mixture.

  • Prevention: The most effective strategy is to rigorously exclude oxygen. This involves degassing all solvents (e.g., via sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles) and maintaining a positive pressure of an inert atmosphere throughout the reaction and workup.

Q3: My yield is consistently low, even with what appears to be full conversion of my starting material. What are the likely causes?

Low isolated yields, despite high conversion, often point to issues during the workup and purification stages or competing, non-obvious side-reactions.

  • Product Volatility: While the target carboxylic acid is not highly volatile, intermediates or side-products might be. Assess your workup conditions, particularly if using high temperatures or prolonged vacuum for solvent removal.

  • Emulsion Formation: Carboxylic acids can act as surfactants, leading to problematic emulsions during aqueous workup, which can trap the product in the aqueous or interfacial layer.

  • Competing Reactions: In radical pathways, a side reaction known as dethiocarboxylation can occur, though it's more common with thioacid reagents.[6] More likely, polymerization of the starting alkene can be initiated by radicals, leading to oligomeric byproducts that are difficult to separate.

Q4: How can I control the cis/trans stereochemistry of the final product?

The addition of the methylsulfanyl group to the cyclopentane ring creates two adjacent stereocenters, resulting in cis and trans diastereomers. Controlling this ratio is a significant challenge.

  • Radical Addition: Free radical additions to alkenes are often not highly stereoselective, as the intermediate carbon-centered radical can equilibrate before hydrogen abstraction.[1] The reversibility of the initial thiyl radical addition can also facilitate cis-trans isomerization of the alkene, further complicating the stereochemical outcome.[1]

  • Michael Addition: The stereochemical outcome is influenced by the geometry of the enolate intermediate formed after the addition. The reaction can be under either kinetic or thermodynamic control. Generally, thermodynamic control (achieved by longer reaction times or elevated temperatures) favors the more stable trans product where the two bulky substituents are on opposite sides of the ring.

  • Practical Strategy: For most applications, it is more practical to proceed with the synthesis to obtain a diastereomeric mixture and then separate the cis and trans isomers using techniques like flash column chromatography or fractional crystallization.

Troubleshooting Guide: From Problem to Solution

This guide addresses specific experimental issues in a problem-solution format.

Problem 1: Low or No Conversion of Starting Alkene
Possible Cause Underlying Logic & Recommended Solution
Ineffective Radical Initiation (Thiol-Ene Route) Causality: Radicals have short half-lives. If the initiator is old, used at the wrong temperature, or the UV source is weak, the concentration of thiyl radicals will be too low to sustain the chain reaction.[2] Solution:Thermal Initiators (e.g., AIBN): Ensure the reaction temperature is appropriate for the initiator's half-life. Use freshly recrystallized initiator. • Photoinitiators (e.g., DPAP): Verify the wavelength and intensity of your UV lamp. Ensure your reaction vessel is made of UV-transparent material (e.g., borosilicate or quartz).[6]
Incorrect Base or Stoichiometry (Michael Addition) Causality: The base must be strong enough to deprotonate the thiol (pKa ~10-11) but should not promote unwanted side-reactions. Using a catalytic amount of a strong, non-nucleophilic base is often ideal. Using a weaker base (e.g., triethylamine) may not generate a sufficient concentration of the thiolate nucleophile.[4] Solution: • Switch to a stronger base like sodium methoxide (NaOMe) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), used in catalytic amounts (5-20 mol%). • Avoid nucleophilic bases that could compete in the addition reaction.
Thiol Reagent Degradation Causality: Methanethiol is a gas at room temperature and prone to oxidation. If the reagent source is old or has been improperly handled, its effective concentration will be low. Solution: • Use a fresh lecture bottle or a freshly prepared solution of methanethiol. • Consider using a stable precursor or surrogate for methanethiol if direct handling is problematic.
Problem 2: Multiple Products Observed by TLC/LC-MS, Including an Isomer of the Desired Product
Possible Cause Underlying Logic & Recommended Solution
Formation of Markovnikov Adduct (Radical Route) Causality: While the thiol-ene reaction strongly favors the anti-Markovnikov product via the more stable carbon-centered radical intermediate, a small percentage of the Markovnikov product (addition to the α-carbon) can sometimes form, especially if the electronic properties of the alkene are unusual.[6][7] Solution: • This is typically a minor byproduct (<5%). Optimization of reaction conditions (lower temperature, different initiator) may slightly improve selectivity. • The primary solution is careful purification by column chromatography, as the polarity of the two isomers is usually distinct.
1,2-Addition vs. 1,4-Addition (Michael Route) Causality: "Soft" nucleophiles like thiolates strongly favor 1,4-conjugate (Michael) addition. However, under certain conditions (e.g., with highly reactive organometallics), competitive 1,2-addition to the carbonyl carbon can occur.[8][9] With thiolates, this is rare but not impossible. Solution: • Ensure a "soft" thiolate anion is the active nucleophile. Avoid using "hard" counter-ions (like Li⁺) if possible, as they can coordinate to the carbonyl oxygen and promote 1,2-addition. Using Na⁺ or K⁺ is generally preferred. • Employ polar aprotic solvents (e.g., THF, DMF) which favor 1,4-addition.[3]
Polymerization of the Alkene Causality: The radical intermediates or anionic enolates can potentially initiate the polymerization of the electron-deficient starting alkene, leading to a smear of high-molecular-weight products on a TLC plate. Solution: • Maintain a high concentration of the thiol reagent relative to the alkene. This ensures the carbon-centered radical is rapidly capped by hydrogen abstraction, terminating the radical chain before it can propagate polymerization. • Introduce a radical scavenger or inhibitor into the workup process if polymerization is occurring post-reaction.

Key Experimental Protocols & Workflows

Logical Workflow for Synthesis and Troubleshooting

The following diagram illustrates the decision-making process for synthesizing and troubleshooting the formation of this compound.

G cluster_start 1. Planning cluster_reaction 2. Reaction Choice cluster_analysis 3. Crude Product Analysis (TLC/LCMS) cluster_troubleshoot 4. Troubleshooting cluster_end 5. Purification Start Start: Cyclopent-1-ene-1-carboxylic acid + Methanethiol Radical Radical Thiol-Ene (Initiator: AIBN or UV) Start->Radical Photo/Thermal Initiation Michael Michael Addition (Base: NaOMe, DBU) Start->Michael Base Catalysis Analysis Analyze Crude Mixture Radical->Analysis Michael->Analysis Problem1 Problem: Low Yield Cause: Oxidation/Initiation Failure Analysis->Problem1 Problem2 Problem: Isomers/Byproducts Cause: Markovnikov/Polymerization Analysis->Problem2 Multiple Spots Purify Purification: Column Chromatography Crystallization Analysis->Purify Good Conversion Clean Profile Problem1->Radical Optimize Initiator Problem1->Michael Change Base Problem2->Purify Isolate Products Product Final Product: cis/trans mixture of 2-(Methylsulfanyl)cyclopentane- 1-carboxylic acid Purify->Product

Caption: Decision workflow for synthesis and troubleshooting.

Protocol 1: Radical-Mediated Thiol-Ene Synthesis

Objective: To synthesize the target compound via a radical pathway, maximizing the desired anti-Markovnikov product.

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a septum. Maintain a positive pressure of dry argon or nitrogen throughout the experiment.

  • Reagent Preparation: In the flask, dissolve cyclopent-1-ene-1-carboxylic acid (1.0 equiv) and a radical initiator such as AIBN (azobisisobutyronitrile, 0.1 equiv) in a degassed solvent (e.g., toluene or THF, ~0.5 M).

  • Thiol Addition: Cool the solution to 0 °C. Carefully condense methanethiol gas (1.5-2.0 equiv) into the flask or add a pre-made, chilled solution of methanethiol in the same solvent. Caution: Methanethiol is a toxic gas with an extremely unpleasant odor. All manipulations must be performed in a well-ventilated fume hood.

  • Reaction Initiation:

    • Thermal: Heat the mixture to the appropriate temperature for the chosen initiator (e.g., 80 °C for AIBN) and stir for 4-12 hours.

    • Photochemical: If using a photoinitiator like DPAP, keep the reaction at room temperature and irradiate with a UV lamp (e.g., 365 nm) for 2-8 hours.

  • Monitoring: Track the disappearance of the starting alkene by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench any remaining radicals by exposing the solution to air. Remove the solvent under reduced pressure. Proceed to the purification protocol.

Mechanism Snapshot: Desired Product vs. Disulfide Byproduct

The following diagram illustrates the competition between the desired radical propagation cycle and the undesired termination via disulfide formation.

G cluster_desired Desired Propagation Cycle cluster_undesired Undesired Termination/Side-Reaction MeSH CH₃SH MeS_Radical CH₃S• (Thiyl Radical) Initiator Initiator (hv or Δ) Initiator->MeS_Radical Initiation C_Radical Carbon-centered Radical Intermediate MeS_Radical->C_Radical + Alkene MeSSMe CH₃S-SCH₃ (Dimethyl Disulfide) MeS_Radical->MeSSMe Dimerization or Oxidative Coupling Alkene Cyclopentene Carboxylic Acid Product Desired Product C_Radical->Product + CH₃SH (H abstraction) Product->MeS_Radical propagates new CH₃S• Oxygen O₂ (Trace) Oxygen->MeSSMe

Sources

"2-(Methylsulfanyl)cyclopentane-1-carboxylic acid" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for navigating the complexities of purifying 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid. This molecule's structure, featuring two adjacent stereocenters and a polar carboxylic acid group, presents unique challenges that require a systematic and well-understood approach. This guide is structured to provide direct, experience-based answers to common problems, moving from high-level frequently asked questions to in-depth troubleshooting and detailed protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when handling the purification of this compound.

Q1: What are the primary purification challenges associated with this compound?

A: The purification challenges are rooted in its stereochemistry and functional groups. The molecule has two stereocenters at positions 1 and 2, leading to the existence of diastereomers (cis and trans) and their respective enantiomers.

The main difficulties are:

  • Separation of Diastereomers: The cis and trans isomers have distinct physical properties, but their polarities can be very similar, making separation by standard chromatography challenging.[1]

  • Resolution of Enantiomers: As enantiomers possess identical physical properties in an achiral environment, their separation requires specialized chiral techniques, such as forming diastereomeric salts or using chiral chromatography.[2][3]

  • Handling Physical State: The compound may present as a viscous oil or a low-melting-point solid, complicating handling and purification by crystallization.

  • Acidic Nature: The carboxylic acid group can cause streaking on silica gel. This requires mobile phase modification, for example by adding a small amount of acid like acetic or formic acid.[4]

Q2: What initial analytical techniques are recommended to assess the purity and stereoisomeric ratio of my crude product?

A: A multi-pronged analytical approach is crucial for a complete picture of your sample's composition.

  • ¹H NMR Spectroscopy: This is the most powerful initial tool. The relative integrations of characteristic peaks for the cis and trans isomers can determine the diastereomeric ratio. The coupling constants between the protons at C1 and C2 will differ significantly between the two isomers.

  • Thin-Layer Chromatography (TLC): TLC is essential for developing a separation method. Test various solvent systems to see if you can resolve the diastereomers and identify non-polar or highly polar impurities. Staining with potassium permanganate can help visualize non-UV active impurities.

  • High-Performance Liquid Chromatography (HPLC): An initial screen on a reverse-phase column (e.g., C8 or C18) can reveal the number of components in your mixture.[5] For separating the diastereomers, a normal-phase or a pentafluorophenyl (PFP) column might offer better selectivity.[6] Chiral HPLC is the gold standard for determining the enantiomeric excess.

Q3: My primary goal is to separate the cis and trans diastereomers. Where do I start?

A: Start with conventional silica gel column chromatography, as it is the most accessible method. The key is to find a solvent system that maximizes the difference in polarity between the two diastereomers.

Workflow:

  • TLC Screening: Use TLC to screen a range of solvent systems. Start with a standard non-polar/polar mixture like Hexane/Ethyl Acetate. If resolution is poor, explore other solvents that offer different selectivities, such as Dichloromethane/Methanol or Toluene/Ethyl Acetate.[1] Adding a small amount (~0.5-1%) of acetic acid to the mobile phase can prevent peak tailing caused by the carboxylic acid.

  • Column Chromatography: Once a promising solvent system is identified on TLC (aim for a ΔRf > 0.1), proceed to flash column chromatography.

  • Consider Derivatization: If separation of the free acid is unsuccessful, consider converting the carboxylic acid to its methyl ester. The ester is less polar and may exhibit different chromatographic behavior, often leading to better separation of the diastereomers. The ester can then be hydrolyzed back to the acid post-purification.

Q4: How can I resolve the enantiomers of a single diastereomer?

A: Enantiomeric resolution requires a chiral environment. The two most common and effective methods are:

  • Chiral Derivatization: React the carboxylic acid with a single enantiomer of a chiral amine or alcohol to form diastereomeric amides or esters.[7][8] These diastereomers can now be separated using standard (achiral) chromatography. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers of your acid.

  • Chiral HPLC/SFC: This is a direct method that involves using a chiral stationary phase (CSP). For carboxylic acids, columns based on derivatized polysaccharides (e.g., cellulose or amylose) are often effective. Supercritical Fluid Chromatography (SFC) is increasingly preferred for chiral separations as it can offer faster and more efficient separations than HPLC.[9]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a structured format.

Problem 1: Poor or no separation of diastereomers on a silica gel column.
Probable CauseRecommended SolutionScientific Rationale
Insufficient Polarity Difference 1. Change Solvent System: Switch from traditional alkane/ester systems to ones involving chlorinated solvents (DCM), aromatic solvents (toluene), or ethers (diethyl ether).[1] 2. Consider Derivatization: Convert the acid to its methyl or benzyl ester. This removes the highly polar -COOH group, which can dominate interactions with silica, allowing the subtle stereochemical differences to have a greater effect on separation.Different solvent classes interact with the analyte and stationary phase through different mechanisms (e.g., dipole-dipole, hydrogen bonding, π-stacking), which can amplify small structural differences. Derivatization alters the molecule's overall polarity and conformational flexibility, often enhancing separability.
Low Column Efficiency 1. Use High-Quality Silica: Ensure you are using fine-mesh (e.g., 40-63 µm) silica gel for flash chromatography. 2. Optimize Loading: Load the sample in a minimal volume of mobile phase or dry-load it onto a small amount of silica.A smaller particle size increases the surface area and number of theoretical plates, leading to sharper peaks and better resolution. Overloading or using a strong solvent for loading broadens the initial band, compromising the entire separation.
Problem 2: The compound streaks badly on the TLC plate and silica column.
Probable CauseRecommended SolutionScientific Rationale
Analyte-Silica Interaction 1. Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent.[4] 2. Use a Different Stationary Phase: Consider using reverse-phase (C18) silica if streaking persists.The carboxylic acid is acidic, while silica gel has acidic silanol groups (Si-OH). Strong interactions can lead to irreversible adsorption and tailing. Adding a stronger acid to the mobile phase protonates the analyte and suppresses the ionization of the silanol groups, leading to more symmetrical peak shapes.
Sample Impurities 1. Perform an Acid-Base Extraction: Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a mild base (e.g., saturated NaHCO₃ solution). The carboxylate salt will move to the aqueous layer. Re-acidify the aqueous layer with HCl and extract the purified acid back into an organic solvent.This classic technique effectively removes neutral or basic impurities, which may be contributing to the poor chromatography, by exploiting the acidic nature of the target compound.
Problem 3: I can't induce my purified oil to crystallize.
Probable CauseRecommended SolutionScientific Rationale
Residual Solvent or Impurities 1. High Vacuum Drying: Dry the oil under high vacuum for an extended period, possibly with gentle heating, to remove trace solvents. 2. Re-purify: Even small amounts of the other diastereomer can inhibit crystallization. Ensure the material is >99% diastereomerically pure.Solvents or impurities can disrupt the formation of a stable crystal lattice. A highly ordered lattice requires high molecular purity.
Inappropriate Solvent 1. Systematic Solvent Screening: In small vials, dissolve a few milligrams of oil in a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexane, heptane) until turbidity appears. Cool the mixture slowly. 2. Scratching: Use a glass rod to scratch the inside of the vial at the liquid-air interface.Crystallization requires a state of supersaturation. A binary solvent system allows for fine control over solubility.[10] Scratching creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.
Compound is an Enantiomeric Mixture 1. Check Enantiomeric Purity: A racemic mixture can have different crystalline properties than a pure enantiomer. 2. Attempt Racemic Crystallization: Sometimes the racemate crystallizes more readily than the single enantiomer.The packing of molecules in a crystal lattice is highly specific. A racemic compound can crystallize as a conglomerate (a mixture of enantiopure crystals) or a racemic compound (a highly ordered 1:1 mixture), each with unique solubility properties.

Section 3: Visualized Workflows & Protocols

General Purification Strategy

The following diagram outlines a comprehensive strategy for proceeding from a crude synthetic mixture to a single, pure enantiomer of this compound.

G cluster_start Start & Analysis cluster_bulk Bulk Purification cluster_stereo Stereoisomer Separation Crude Crude Reaction Mixture Analysis Initial Analysis (NMR, TLC, LC-MS) Crude->Analysis Assess purity & dr Workup Aqueous Workup (Acid-Base Extraction) Analysis->Workup Column1 Achiral Column Chromatography (Silica Gel) Workup->Column1 Remove gross impurities Diastereomer_Check Diastereomers Separated? Column1->Diastereomer_Check Diastereomer_Check->Column1 No, re-optimize Chiral_Sep Enantiomer Resolution (Chiral HPLC or Derivatization) Diastereomer_Check->Chiral_Sep Yes Final_Product Single Pure Enantiomer Chiral_Sep->Final_Product

Caption: High-level workflow for purification and isomer separation.

Protocol 3.1: Diastereomer Separation by Silica Gel Chromatography

This protocol provides a step-by-step method for separating the cis and trans diastereomers of the title compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Acetic Acid (reagent grade)

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard chromatography column and accessories

Procedure:

  • Develop TLC Method:

    • Prepare several eluent systems. Start with 70:30 Hexane:Ethyl Acetate. Create variations, such as 80:20 and 60:40.

    • To each system, add 0.5% acetic acid (e.g., 0.5 mL of AcOH per 100 mL of eluent). This is critical to prevent tailing.[4]

    • Spot your crude material on a TLC plate and develop it in the prepared chambers.

    • Identify the system that provides the best separation between the two diastereomer spots. An ideal Rf for the lower spot is ~0.2-0.3.

  • Prepare the Column:

    • Prepare a silica gel slurry in the chosen mobile phase (e.g., 70:30:0.5 Hexane:EtOAc:AcOH).

    • Pack the column carefully to avoid air bubbles.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase. Alternative (recommended): Dissolve the crude product in a small amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to create a dry powder.

    • Carefully apply the sample to the top of the packed column.

  • Elute and Collect:

    • Begin elution with the chosen mobile phase, maintaining a constant flow rate.

    • Collect fractions and monitor them by TLC.

    • Combine fractions containing the pure, separated diastereomers.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

    • Place the resulting oil or solid under high vacuum to remove residual acetic acid and solvent.

Protocol 3.2: Chiral Derivatization for Enantiomeric Separation

This protocol describes the formation of diastereomeric amides using (R)-1-phenylethylamine, which can then be separated on standard silica gel.

Materials:

  • Diastereomerically pure this compound (racemic)

  • (R)-(+)-1-Phenylethylamine

  • Coupling agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Saturated NaHCO₃ solution, 1M HCl solution

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.1 eq) in anhydrous DCM.

    • Stir the mixture at 0 °C for 20 minutes.

  • Amide Formation:

    • Add (R)-(+)-1-Phenylethylamine (1.1 eq) to the solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification of Diastereomeric Amides:

    • The resulting crude product is a mixture of two diastereomeric amides.

    • Separate these amides using the silica gel chromatography protocol described in 3.1. The amides are generally less polar than the acid and will require a less polar eluent system (e.g., Hexane/Ethyl Acetate).

  • Hydrolysis (Amide Cleavage):

    • Caution: Amide hydrolysis is often harsh. A common method is to heat the separated diastereomeric amide in a mixture of concentrated H₂SO₄ and water.

    • After hydrolysis, perform an acid-base workup to isolate the now enantiomerically pure carboxylic acid.

    • Confirm enantiomeric purity using chiral HPLC.

Data Summary Table

The choice of chromatographic conditions is critical. The following table provides starting points for method development.

TechniqueStationary PhaseTypical Mobile PhaseTarget SeparationNotes
TLC / Flash Silica GelHexane / Ethyl Acetate + 0.5% AcOHDiastereomersAdjust solvent ratio to achieve Rf values between 0.2 and 0.5. Acetic acid is key to good peak shape.[4]
Normal-Phase HPLC Silica or Cyano (CN)Heptane / IsopropanolDiastereomersOffers higher resolution than flash chromatography. May not require acid modifier.
Reverse-Phase HPLC C18 or C8Water / Acetonitrile + 0.1% Formic AcidGeneral Purity CheckLess effective for diastereomer separation of this compound but useful for identifying polar/non-polar impurities.[5]
Chiral HPLC / SFC Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)Heptane / Ethanol or CO₂ / MethanolEnantiomersThe gold standard for resolving enantiomers. SFC is often faster and uses less solvent.[9]

Section 4: References

  • Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. (2014). RSC Publishing.

  • Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.

  • Separation of diastereomers. (2008). Chromatography Forum.

  • Help with separation of diastereomers. (2023). r/CHROMATOGRAPHY - Reddit.

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). National Institutes of Health.

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (1987). PubMed.

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2012). ResearchGate.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.

  • Chromatographic separations of aromatic carboxylic acids. (1998). PubMed.

  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.

  • Method for crystallising carboxylic acid. (1999). Google Patents.

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. (2024). PubMed.

  • Chiral separation of ketoprofen on an achiral C8 column by HPLC using norvancomycin as chiral mobile phase additives. (2008). PubMed.

Sources

Technical Support Center: Navigating Solubility Challenges with 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid. This guide is designed to provide expert advice and practical solutions to overcome common solubility issues encountered during in vitro and in vivo assays. By understanding the chemical nature of this compound and employing strategic formulation approaches, you can ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What are the primary reasons for this?

A1: The solubility of this compound in aqueous solutions is influenced by its molecular structure. Like other carboxylic acids, its solubility is dependent on the interplay between the polar carboxyl group (-COOH) and the nonpolar cyclopentane ring. Carboxylic acids with fewer than five carbon atoms are generally soluble in water, while those with a larger, hydrophobic hydrocarbon portion have limited solubility.[1][2][3] The cyclopentane ring in your compound contributes to its nonpolar character, which can lead to precipitation in aqueous environments, especially at neutral or acidic pH.

At a molecular level, the carboxyl group can form hydrogen bonds with water molecules, which promotes dissolution.[1][4] However, the larger nonpolar surface area of the cyclopentane ring disrupts the hydrogen-bonding network of water, leading to hydrophobic interactions that favor aggregation and precipitation.

Q2: What is the first and simplest step I should take to improve the solubility of my compound in an aqueous buffer?

A2: The most straightforward initial approach is to adjust the pH of your buffer. The carboxylic acid moiety of your compound is weakly acidic. By increasing the pH of the solution with a base (e.g., sodium hydroxide, NaOH, or potassium hydroxide, KOH), you can deprotonate the carboxylic acid to form a carboxylate salt. These salts are generally much more soluble in water than their corresponding neutral acid forms.[5]

Experimental Protocol: pH Adjustment for Solubilization

  • Prepare a concentrated stock solution: Dissolve the this compound in a minimal amount of a suitable organic solvent like DMSO (see Q3 for more details).

  • Prepare your aqueous buffer: Choose a buffer system that is appropriate for your assay and has a buffering range above the pKa of your compound.

  • Titrate with a base: While stirring the buffer, slowly add small aliquots of a dilute base (e.g., 0.1 M NaOH) to raise the pH.

  • Add the compound: Once the buffer reaches the desired pH (typically 1-2 pH units above the pKa of the carboxylic acid), add your compound stock solution dropwise while vortexing or stirring.

  • Observe and adjust: Visually inspect for any precipitation. If precipitation occurs, you may need to further increase the pH or consider alternative solubilization methods.

  • Final pH check: After the compound is fully dissolved, verify the final pH of the solution and adjust if necessary.

It is crucial to ensure that the final pH of your solution is compatible with the biological system you are studying (e.g., enzyme activity, cell viability).

Troubleshooting Advanced Solubility Issues

Q3: Adjusting the pH is not sufficient or is incompatible with my assay conditions. What other strategies can I employ?

A3: When pH modification is not a viable option, several other techniques can be used to enhance the solubility of your compound. The most common in a research setting is the use of organic co-solvents, with dimethyl sulfoxide (DMSO) being a popular choice.[6][7]

Using DMSO as a Co-solvent

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic molecules.[6][8] It is miscible with water and many organic solvents, making it a versatile choice for preparing high-concentration stock solutions.[9]

However, it is critical to be aware of the potential effects of DMSO on your assay. High concentrations of DMSO can be toxic to cells and may interfere with the activity of certain enzymes.[6][8][9][10][11][12][13][14][15][16] Therefore, it is essential to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and to include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[6][7][17][18]

Data Presentation: Recommended Final DMSO Concentrations for Various Assays

Assay TypeRecommended Final DMSO ConcentrationKey Considerations
Enzymatic Assays 0.1% - 1%Enzyme activity can be inhibited or activated by DMSO.[9][11][14] A DMSO concentration curve should be run to determine the tolerance of your specific enzyme.
Cell-Based Assays < 0.5% (ideally ≤ 0.1%)DMSO can affect cell viability, proliferation, and differentiation.[7][10][12][15][16][17][18] The sensitivity to DMSO is cell-line specific.[17][18]
High-Throughput Screening (HTS) 0.1% - 1%Consistency across all wells is crucial. The concentration should be optimized for the specific assay and cell line.[6]

Experimental Workflow: Preparing a DMSO Stock and Serial Dilutions

Below is a diagram illustrating the workflow for preparing a DMSO stock solution and performing serial dilutions to achieve the desired final compound concentration in your assay with a minimal and consistent DMSO concentration.

DMSO Stock Preparation and Dilution Workflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Serial Dilution in DMSO cluster_2 Step 3: Final Dilution in Assay Buffer A Weigh 2-(Methylsulfanyl)cyclopentane- 1-carboxylic acid B Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM) A->B C Prepare a series of tubes with 100% DMSO D Perform serial dilutions (e.g., 1:10) to create a range of intermediate concentrations C->D E Add a small, fixed volume of each DMSO dilution to the final assay buffer (e.g., 1 µL into 1 mL) F Achieve desired final compound concentrations with a low, consistent final DMSO concentration (e.g., 0.1%) E->F

Caption: Workflow for preparing and diluting the compound in DMSO.

Q4: My compound still precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the compound is highly soluble in the organic stock solution but poorly soluble in the final aqueous assay buffer. To mitigate this, you can try the following:

  • Lower the stock concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your assay buffer to reach the final concentration, so be mindful of the final DMSO percentage.

  • Use co-solvents in the final buffer: In addition to DMSO, other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used, but their compatibility with your assay must be validated.[19][20]

  • Employ sonication: After diluting the stock solution, briefly sonicate the final solution to help break up any small precipitates and facilitate dissolution.

  • Consider advanced formulation strategies: For particularly challenging compounds, more advanced techniques like the use of cyclodextrins may be necessary.

Q5: What are cyclodextrins, and how can they help with the solubility of my compound?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[21][22][23][24][25] They can encapsulate poorly water-soluble "guest" molecules, like your compound, within their hydrophobic core, forming an "inclusion complex."[21][22][25] This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the guest molecule in aqueous solutions.[21][22][23][26][27]

Commonly used cyclodextrins in pharmaceutical formulations include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which have improved water solubility and safety profiles compared to native β-cyclodextrin.[22][23][25]

Logical Relationship: Cyclodextrin-Mediated Solubilization

Cyclodextrin Solubilization cluster_0 Initial State cluster_1 Formulation with Cyclodextrin cluster_2 Final State Compound Poorly Soluble Compound (Hydrophobic) Water Aqueous Solution Compound->Water Precipitation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Compound->Cyclodextrin Encapsulation InclusionComplex Inclusion Complex (Soluble) Cyclodextrin->InclusionComplex SolubleSolution Homogeneous Aqueous Solution InclusionComplex->SolubleSolution Enhanced Solubility

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Using cyclodextrins can be a highly effective strategy, but it's important to note that the formation of the inclusion complex is an equilibrium process, and the stability of the complex can influence the release of the compound.[25]

Other Formulation Strategies

For preclinical and clinical development, other advanced formulation strategies can be considered to improve the oral bioavailability of poorly soluble drugs. These include:

  • Particle size reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[26][28][29]

  • Solid dispersions: The drug is dispersed in a carrier matrix at the molecular level, which can improve solubility and dissolution.[28][29][30]

  • Lipid-based formulations: The drug is dissolved in a lipid vehicle, which can improve its absorption.[26][29]

  • Prodrugs: The drug is chemically modified to a more soluble form that is converted back to the active drug in the body.[31]

  • Co-crystals: A crystalline structure composed of the active pharmaceutical ingredient and a co-former, which can alter the physicochemical properties of the drug.[32]

These methods typically require specialized equipment and formulation expertise.

By systematically applying the principles and protocols outlined in this guide, you can effectively address the solubility challenges associated with this compound and ensure the reliability of your experimental data. For further assistance, please consult the references below or contact our technical support team.

References

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Britannica. (2026, January 17). Carboxylic acid - Properties, Structure, Reactions.
  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Pass My Exams. (n.d.). Carboxylic Acids Solubility in Water.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
  • PMC - NIH. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors.
  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes.
  • Semantic Scholar. (n.d.). [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
  • Taylor & Francis Online. (n.d.). Full article: New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • NIH. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • LifeTein peptide. (2023, February 1). DMSO usage in cell culture.
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
  • PMC - NIH. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase.
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
  • Homework.Study.com. (n.d.). How does DMSO affect enzyme activity?.
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • ACS Publications. (2019, May 10). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors.
  • PubMed. (n.d.). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro.
  • UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PubChem. (n.d.). 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502.
  • ResearchGate. (2024, June 6). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.

Sources

Technical Support Center: Optimizing Stereospecific Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereospecific synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize stereoselective reactions. Here, we address common challenges in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven insights. Our goal is to empower you to move beyond simple protocol replication and develop a robust understanding of the factors governing stereochemical control.

Section 1: Troubleshooting Low Stereoselectivity

Poor stereoselectivity is one of the most frequent challenges in asymmetric synthesis. This section breaks down the common culprits and provides a systematic approach to diagnosing and solving the issue.

Frequently Asked Questions (FAQs)

Question 1: My reaction is producing a nearly racemic mixture (low e.e. or d.r.). What are the most common initial factors I should investigate?

Answer: When faced with low stereoselectivity, it's crucial to systematically evaluate the core components of your reaction. The most common initial culprits fall into three categories: catalyst integrity, reaction conditions, and substrate/reagent purity.[1][2]

  • Catalyst-Related Issues:

    • Purity and Activity: Is your catalyst or ligand pure? Impurities can act as poisons or promote non-selective background reactions.[1] Was the catalyst activated correctly, if required? For air or moisture-sensitive catalysts, were they handled under strictly inert conditions?

    • Catalyst Loading: Both excessively high and low catalyst loadings can negatively impact enantioselectivity. High concentrations can lead to aggregation or the formation of less selective catalytic species, while low concentrations may be insufficient to outcompete a non-selective background reaction.[2]

  • Reaction Conditions:

    • Temperature: Higher temperatures provide more thermal energy, which can overcome the small energy difference (ΔΔG‡) between the diastereomeric transition states that dictate stereoselectivity.[3] Running the reaction at a lower temperature is often the first and most effective adjustment to make.

    • Solvent: The solvent is not merely an inert medium; it plays a critical role in stabilizing transition states through solvation.[3][4] The polarity, coordinating ability, and even the shape of solvent molecules can influence the catalyst's conformation and, consequently, the stereochemical outcome.[3][4][5]

  • Substrate and Reagent Purity:

    • Hidden Impurities: Impurities in your starting material or achiral reagents can sometimes interfere with or poison the chiral catalyst.[6][7][8] For instance, trace amounts of water can hydrolyze or deactivate sensitive catalysts.[6]

Question 2: How does temperature specifically influence enantiomeric excess (e.e.), and what is the best way to optimize it?

Answer: Temperature directly impacts the kinetics of the two competing pathways leading to the R and S enantiomers. According to the Eyring equation, the ratio of enantiomers is exponentially related to the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states and inversely related to the temperature (T).

A lower temperature generally amplifies the effect of this small energy difference, leading to higher enantiomeric excess.[3] However, this is not always linear, and in rare cases, an "inversion temperature" can be observed where the sense of enantioselectivity reverses upon a significant temperature change.[4][5][9][10]

Protocol: Temperature Screening Experiment

Objective: To determine the optimal reaction temperature for maximizing enantiomeric excess.

Methodology:

  • Set up a series of identical reactions in parallel. Ensure all reagent and catalyst amounts are precisely the same for each reaction.

  • Run each reaction at a different, rigorously controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).

  • Allow the reactions to proceed for a fixed period, ensuring the conversion is sufficient for accurate analysis but avoiding potential product degradation or racemization over time.

  • Quench all reactions simultaneously under identical conditions.

  • Analyze the enantiomeric excess (% e.e.) of the product from each reaction using a validated chiral chromatography method (HPLC or GC).

  • Plot the % e.e. versus temperature to identify the optimal condition.

Temperature (°C)Enantiomeric Excess (% e.e.)
2575
088
-2095
-4097
-7896 (yield dropped significantly)
Caption: Example data from a temperature screening, showing that -40 °C provides the best balance of high enantioselectivity and reasonable reaction rate.

Question 3: My stereoselectivity is highly dependent on the solvent used. What is the mechanistic basis for this, and how should I approach solvent screening?

Answer: The solvent's role extends far beyond simple dissolution. It actively participates in the reaction by solvating and stabilizing (or destabilizing) the catalyst, substrate, and, most importantly, the diastereomeric transition states.[3][4] Key solvent properties influencing stereoselectivity include:

  • Polarity and Dielectric Constant: Can influence the tightness of ion pairs in ionic catalytic intermediates and the stability of polar transition states.[3]

  • Coordinating Ability: Solvents like THF, acetonitrile, or alcohols can coordinate to a metal center in a catalyst, potentially altering its steric environment or even displacing a chiral ligand.

  • Hydrogen Bonding Capacity: Can affect the conformation of both the substrate and catalyst.[3]

  • Viscosity: Can impact diffusion rates of reactants to the catalyst.[3]

A systematic solvent screen is often one of the most powerful tools for optimization.[1] It is advisable to screen a range of solvents with diverse properties.

Table 2: Representative Solvent Screening for a Hypothetical Asymmetric Reaction
SolventDielectric Constant (ε)TypeObserved % e.e.
Hexane1.9Non-polar, Aprotic65
Toluene2.4Non-polar, Aprotic85
Diethyl Ether4.3Polar, Aprotic82
Tetrahydrofuran (THF)7.6Polar, Aprotic89
Dichloromethane (DCM)9.1Polar, Aprotic94
Methanol33.0Polar, Protic55
Caption: This table illustrates how a systematic screen of solvents with varying properties can identify an optimal medium. In this case, the moderately polar, non-coordinating solvent DCM provides the highest enantioselectivity.

Section 2: Catalyst-Related Problems

The chiral catalyst is the heart of any stereospecific transformation. Its health and behavior are paramount to achieving the desired outcome.

Diagram: Troubleshooting Workflow for Low Stereoselectivity

G start Low Stereoselectivity Observed cat_check Investigate Catalyst Integrity & Loading start->cat_check cond_check Optimize Reaction Conditions start->cond_check sub_check Verify Substrate & Reagent Purity start->sub_check cat_purity Check Purity / Age (NMR, MS) cat_check->cat_purity cat_handling Review Handling (Inert atmosphere?) cat_check->cat_handling cat_loading Screen Catalyst Loading (0.5-10 mol%) cat_check->cat_loading temp_opt Lower Temperature (e.g., 0°C to -78°C) cond_check->temp_opt solv_opt Screen Solvents (Polar, Non-polar, etc.) cond_check->solv_opt conc_opt Vary Concentration (Substrate & Reagents) cond_check->conc_opt sub_purity Purify Substrate (Recrystallize / Distill) sub_check->sub_purity reagent_purity Use High-Purity Achiral Reagents sub_check->reagent_purity water_check Ensure Anhydrous Conditions (Dry Solvents) sub_check->water_check re_eval Re-evaluate Ligand/ Catalyst Choice cat_purity->re_eval If problem persists end High Stereoselectivity Achieved cat_loading->end temp_opt->end solv_opt->end conc_opt->re_eval If problem persists water_check->end

Caption: A systematic workflow for diagnosing the root cause of low stereoselectivity.

Frequently Asked Questions (FAQs)

Question 4: I suspect my catalyst is being poisoned or is deactivating. What are common catalyst poisons and how can I avoid them?

Answer: Catalyst poisoning occurs when a substance binds strongly to the active site of the catalyst, inhibiting its function.[8][11] Deactivation can also occur through thermal degradation or structural changes.[7][12]

  • Common Poisons:

    • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing molecules are notorious poisons for many transition metal catalysts (especially Palladium).[8][11]

    • Coordinating Species: Water, amines, phosphines (if not the ligand), and halides can coordinate to the metal center and inhibit substrate binding.[6]

    • Oxidizing Agents: Trace peroxides or oxygen can oxidize sensitive ligands (e.g., phosphines to phosphine oxides) or the metal center itself.[6]

    • Strong Acids/Bases: Unless part of the reaction, these can decompose the catalyst or ligand.

  • Avoidance and Mitigation:

    • Purify Starting Materials: Ensure substrates and achiral reagents are free from potential poisons.

    • Use High-Purity, Dry Solvents: Passing solvents through activated alumina or distilling from appropriate drying agents is critical.[6]

    • Inert Atmosphere: Handle air and moisture-sensitive catalysts and reagents in a glovebox or using Schlenk techniques.

    • Scavengers: In some cases, adding a "scavenger" can help. For example, using activated molecular sieves can remove trace water.[1][6]

Question 5: Can achiral reagents or additives in my reaction mixture affect the stereochemical outcome?

Answer: Absolutely. While they do not possess chirality themselves, achiral additives can significantly influence the chiral environment of the reaction.[13]

  • Lewis Acids/Bases: An achiral Lewis acid could coordinate to your substrate or catalyst, altering the steric and electronic environment of the transition state. This can either enhance or diminish the stereoselectivity imparted by the chiral catalyst.

  • Salts (e.g., LiCl): The "salt effect" is well-documented. Ions can affect the aggregation state of the catalyst or substrate and alter the polarity of the medium, thereby influencing the transition state geometry.

  • Phase-Transfer Catalysts: In biphasic reactions, achiral phase-transfer agents can influence how the substrate is presented to the catalyst at the interface.

When troubleshooting, consider the potential impact of every component in the flask, not just the chiral catalyst and substrate.

Section 3: Advanced Topics & Experimental Design

Question 6: My reaction has stalled, or the yield is very low, even though the initial stereoselectivity was promising. What could be the issue?

Answer: Low yield or stalled reactions in the context of high stereoselectivity often point to issues with catalyst turnover or stability.

  • Catalyst Deactivation: The catalyst may be active initially but deactivates over the course of the reaction.[12] This could be due to product inhibition, where the chiral product binds too strongly to the catalyst, or slow decomposition under the reaction conditions.

  • Substrate Concentration Effects: In many catalytic cycles, the reaction rate is dependent on the substrate concentration.[14][15][16][17] As the reaction progresses and the substrate is consumed, the rate can slow dramatically. This is particularly true if the reaction order with respect to the substrate is greater than zero.

  • Unfavorable Equilibrium: The reaction may be reversible, reaching an equilibrium that disfavors the product.

To diagnose this, consider taking time-course samples to analyze both conversion and % e.e. If the % e.e. remains high while conversion plateaus, catalyst deactivation is a likely cause.

Diagram: Energy Profile of a Stereoselective Reaction

G cluster_0 Reaction Coordinate R Reactants P Products TS_S TS_R R->spline_S  (S)-Product Pathway R->spline_R  (R)-Product Pathway TS_S->TS_S TS_S->TS_R E_label Free Energy (G) ddG ΔΔG‡ spline_S->P  (S)-Product Pathway spline_R->P  (R)-Product Pathway

Caption: The difference in activation energy (ΔΔG‡) between the two diastereomeric transition states determines the product ratio.

Question 7: How do I design an effective screen for a new chiral catalyst or ligand library?

Answer: Screening catalyst libraries requires a high-throughput approach that balances speed with accuracy. Modern methods often rely on mass spectrometry or specialized chromatography.[18][19][20]

Protocol: General Workflow for High-Throughput Catalyst Screening

Objective: To rapidly identify promising lead catalysts from a library for a specific transformation.

Methodology:

  • Reaction Setup: Use a 96-well plate format. Each well will contain the substrate, solvent, and any common reagents.

  • Catalyst Dosing: Use a liquid handling robot to dispense a unique catalyst or ligand/metal combination into each well. Ensure concentrations are consistent.

  • Reaction Incubation: Seal the plate and place it on a shaker at the desired temperature for a set time.

  • Quenching & Workup: Add a quenching solution to all wells simultaneously. A simplified liquid-liquid extraction or solid-phase extraction (SPE) can be performed in the plate format.

  • Analysis:

    • LC-MS/SFC-MS: The gold standard. Supercritical Fluid Chromatography (SFC) is particularly powerful for rapid chiral separations. Coupling to a mass spectrometer allows for simultaneous analysis of conversion (substrate vs. product peak area) and enantioselectivity (from the chiral separation).[19]

    • Pooling Strategy: To increase throughput, samples from several wells can be pooled before analysis. If a "hit" is detected in a pool, the individual wells comprising that pool are then re-analyzed.[19]

  • Data Analysis: Plot conversion and % e.e. for each catalyst to identify the most effective candidates for further optimization.

This systematic approach allows for the efficient evaluation of dozens or hundreds of catalysts, dramatically accelerating the discovery of new, highly selective reactions.[19]

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Wolf, C. (2008). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Blackmond, D. G. (2010). The Origin of Asymmetric Amplification in Autocatalysis. Angewandte Chemie International Edition, 49(15), 2634-2638. [Link]

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier. [Link]

  • Reetz, M. T. (2008). Combinatorial and evolution-based methods in the creation of enantioselective catalysts. Angewandte Chemie International Edition, 47(8), 1338-1373. [Link]

  • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive Asymmetric Catalysis. Springer. [Link]

Sources

Troubleshooting mass spectrometry fragmentation of "2-(Methylsulfanyl)cyclopentane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Welcome to the technical support guide for the mass spectrometric analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interpret the fragmentation data for this specific molecule. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring a deeper understanding of the analytical process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the MS analysis of this compound, structured in a question-and-answer format.

Q1: What is the expected molecular weight and isotopic pattern for my compound? I'm unsure if I'm seeing the correct molecular ion.

A1: Understanding the Basics

Before any analysis, it's crucial to know the theoretical mass and isotopic distribution of your target molecule. This serves as your ground truth. The molecular formula for this compound is C₇H₁₂O₂S.

  • Monoisotopic Mass: 160.0558 Da

  • Average Molecular Weight: 160.23 g/mol

The key feature of this molecule is the single sulfur atom. Sulfur has a significant natural isotope, ³⁴S, which gives a characteristic M+2 peak.[1][2] You should always look for this signature to confirm the presence of a sulfur-containing compound.

Data Presentation: Expected Isotopic Distribution

IonMonoisotopic Mass (Da)Relative Abundance (%)Notes
M160.0558100.0Due to ¹²C, ¹H, ¹⁶O, ³²S
M+1161.05927.9Primarily from the natural abundance of ¹³C.[2]
M+2162.05524.7Primarily from the natural abundance of ³⁴S (~4.2%).[1][2]

If you observe a peak at m/z 162 that is approximately 4.5-5% of the intensity of the peak at m/z 160, you can be confident you are observing your sulfur-containing molecular ion.[1][3]

Q2: I'm using Electron Ionization (EI) and I can't find the molecular ion peak at m/z 160. Is my experiment failing?

A2: The Unstable Molecular Ion

This is a very common observation. Aliphatic carboxylic acids often exhibit weak or entirely absent molecular ion peaks under the high-energy conditions of Electron Ionization (EI).[4][5] The molecular ion formed is energetically unstable and rapidly breaks down into smaller, more stable fragments.[6]

Troubleshooting Steps:

  • Confirm Fragmentation: Instead of looking for the M+ peak, look for its expected fragments first (see Q3). The presence of a logical fragmentation pattern is strong evidence of your compound, even without a visible molecular ion.

  • Lower Ionization Energy: If your instrument allows, try reducing the electron energy from the standard 70 eV to a lower value (e.g., 20-30 eV). This "softer" ionization may reduce fragmentation and allow the molecular ion to survive long enough for detection.

  • Switch Ionization Technique: The most reliable solution is to switch to a softer ionization method.

    • Chemical Ionization (CI): This will produce a strong protonated molecule [M+H]⁺ at m/z 161.

    • Electrospray Ionization (ESI): ESI is an excellent choice. In negative ion mode, you will see a very clear deprotonated molecule [M-H]⁻ at m/z 159. In positive ion mode, you'll see [M+H]⁺ at m/z 161.[7]

Q3: What are the most likely fragmentation pathways for this molecule under EI-MS?

A3: Predicting the Fragmentation Puzzle

The fragmentation of this compound is driven by its functional groups: the carboxylic acid, the thioether, and the cyclopentane ring. The most probable cleavages will generate the most stable carbocations and neutral losses.

Primary Fragmentation Pathways:

  • α-Cleavage at the Carboxyl Group: The bonds adjacent to the carbonyl group are prone to cleavage.[4][8]

    • Loss of •COOH (45 Da): Cleavage of the bond between the ring and the carboxyl group, leading to a fragment at m/z 115 .

    • Loss of •OH (17 Da): A common fragmentation for carboxylic acids, resulting in an acylium ion at m/z 143 .[4]

  • Cleavage at the Thioether: The C-S bond can break.

    • Loss of •SCH₃ (47 Da): Cleavage of the methylsulfanyl group, resulting in a fragment at m/z 113 .

  • Ring Opening and Rearrangement: Cyclic compounds can undergo complex fragmentations.[4] A common pathway for aliphatic carboxylic acids is the McLafferty Rearrangement , where a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage.[5][9][10] In this molecule, after ring opening, this could lead to characteristic ions. For example, a fragment corresponding to protonated thioacrylic acid could form.

  • Loss of the Side Chain: Cleavage of the bond between C1 and C2 of the cyclopentane ring can occur, leading to various fragments depending on charge retention.

Visualization: Predicted EI Fragmentation Pathway

The following diagram illustrates the primary fragmentation events originating from the molecular ion (M⁺•, m/z 160).

EI_Fragmentation M M+• m/z 160 F115 [C₆H₁₁S]+• m/z 115 M->F115 - •COOH (45 Da) F143 [C₇H₁₁OS]+• m/z 143 M->F143 - •OH (17 Da) F113 [C₆H₉O₂]+• m/z 113 M->F113 - •SCH₃ (47 Da) F87 [C₅H₇O]+• m/z 87 F115->F87 - C₂H₄ (28 Da) Troubleshooting_Workflow cluster_start Start cluster_ion_check Molecular Ion Check cluster_no_ion Troubleshooting: No Ion cluster_yes_ion Troubleshooting: Ion Present cluster_solutions Solutions start Acquire Spectrum (EI or ESI) ion_present Is Molecular Ion (or [M-H]⁻/[M+H]⁺) Present? start->ion_present no_ion_steps Check for expected fragments. Consider softer ionization (ESI/CI). ion_present->no_ion_steps No isotope_check Is M+2 Peak ~4.5% of M? ion_present->isotope_check Yes isotope_ok Sulfur confirmed. Proceed. isotope_check->isotope_ok Yes isotope_bad Re-evaluate sample. Possible contamination. isotope_check->isotope_bad No adduct_check Are adducts ([M+Na]⁺) interfering? no_fragments Need Fragments? (ESI) adduct_check->no_fragments No adduct_sol Use LC-MS grade solvents. Add 0.1% Formic Acid (Pos mode). adduct_check->adduct_sol Yes msms_sol Perform MS/MS (CID) on precursor ion. no_fragments->msms_sol Yes isotope_ok->adduct_check

Sources

Technical Support Center: Long-Term Storage and Stability of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid . This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Given its dual functional nature—possessing both a carboxylic acid and a thioether group—this molecule requires specific handling and storage considerations to prevent degradation. This guide provides in-depth answers to common questions, troubleshooting advice for stability issues, and validated protocols for storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for this compound?

The molecule's structure presents two main points of vulnerability: the methylsulfanyl (thioether) group and the carboxylic acid group.

  • Oxidation of the Thioether: The sulfur atom in the methylsulfanyl group is susceptible to oxidation.[1][2] Exposure to atmospheric oxygen, light, heat, or trace metal impurities can oxidize the thioether to the corresponding sulfoxide and, subsequently, to the sulfone.[1][2] This is typically the primary and most rapid degradation pathway.

  • Reactions of the Carboxylic Acid: While generally more stable than the thioether, the carboxylic acid group can undergo reactions such as esterification if exposed to alcohols, or decarboxylation under high heat, although the latter is less common for this specific structure under normal storage conditions. Moisture can also facilitate acid-base catalyzed reactions.[3]

Q2: What are the optimal conditions for the long-term storage of this compound?

To mitigate the degradation risks, stringent storage conditions are paramount. The goal is to minimize exposure to oxygen, moisture, light, and elevated temperatures.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly inhibiting the oxidation of the thioether group.
Light Amber Glass Vial / DarknessPrevents photolytic degradation, where light energy can initiate radical oxidation reactions.[4]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis-related reactions and the potential for moisture to act as a catalyst for other degradation pathways.[3][5]

A commercial supplier notes that this compound may require cold-chain transportation, reinforcing the need for controlled, low-temperature storage from receipt.[6]

Q3: What type of container is best for storing the compound?

Use a Type 1 borosilicate amber glass vial with a PTFE (Polytetrafluoroethylene)-lined cap.

  • Amber Glass: Filters out UV and other wavelengths of light that can cause photodegradation.[4]

  • PTFE-lined Cap: Provides an excellent, chemically inert seal, preventing moisture and oxygen ingress while ensuring the cap liner does not react with the compound.

Q4: Should I use an antioxidant or stabilizer in my formulation?

For long-term storage of the neat compound, adding stabilizers is generally not recommended as it introduces an impurity. However, if the compound is to be stored in a solution (e.g., for screening or as a stock solution), the inclusion of an antioxidant can be beneficial.

  • Considerations: If used in a formulation, antioxidants like butylated hydroxytoluene (BHT) or tocopherol could be considered, but their compatibility and potential interference with downstream applications must be thoroughly validated.

Q5: How can I monitor the purity and stability of my sample over time?

A well-designed stability testing program is crucial. The most effective method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with Mass Spectrometry (LC-MS).[7]

  • HPLC-UV: Can separate the parent compound from its degradants (like the sulfoxide and sulfone) and quantify their presence.[7]

  • LC-MS: Is invaluable for identifying the exact mass of impurity peaks, confirming the identity of suspected degradation products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on any significant degradation products that are isolated.[7]

A regular testing schedule (e.g., at 0, 3, 6, 12, and 24 months) should be established to track any changes in the purity profile.

Troubleshooting Guide

Q: My sample, which was a clear oil/white solid, has developed a yellowish tint. What does this indicate?

A change in color is often a sign of chemical degradation. This is most likely due to the formation of small quantities of various oxidation byproducts. You should immediately re-analyze the sample's purity using a validated analytical method like HPLC to quantify the extent of degradation.

Q: My HPLC analysis shows new, more polar peaks appearing over time. What are they?

Given the structure of this compound, new peaks that are more polar than the parent compound are almost certainly the oxidation products.

  • First Major Degradant: The sulfoxide derivative.

  • Second Major Degradant: The sulfone derivative (which would be even more polar).

You can confirm their identities by LC-MS, as the sulfoxide will have a mass of +16 Da compared to the parent, and the sulfone will be +32 Da.

Diagram: Primary Degradation Pathway

The following diagram illustrates the primary oxidative degradation pathway, which is the most common stability issue encountered.

DegradationPathway Parent 2-(Methylsulfanyl)cyclopentane- 1-carboxylic acid (R-S-CH₃) Sulfoxide Sulfoxide Derivative (R-S(=O)-CH₃) (+16 Da) Parent->Sulfoxide Oxidation [O] Sulfone Sulfone Derivative (R-S(=O)₂-CH₃) (+32 Da) Sulfoxide->Sulfone Further Oxidation [O]

Caption: Oxidative degradation of the thioether moiety.

Q: My biological assay results using this compound are inconsistent. Could this be a stability issue?

Absolutely. The formation of degradants, particularly the sulfoxide and sulfone, alters the molecule's polarity, size, and ability to interact with biological targets. These impurities can lead to:

  • Reduced potency of the active compound.

  • Altered pharmacological effects.

  • Increased off-target effects or toxicity.

If you observe inconsistent bio-assay results, re-qualifying the purity of the compound stock is a critical first step.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Setup

This protocol outlines the best practice for storing the neat compound to ensure maximum stability.

  • Aliquot the Sample: Upon receipt, if you have a large quantity, divide it into smaller, single-use aliquots in separate vials. This minimizes the number of freeze-thaw cycles and exposure of the bulk material to the atmosphere.

  • Select Vials: Place each aliquot into a pre-cleaned, sterile, Type 1 borosilicate amber glass vial.

  • Inert Gas Purge: In a glove box or using a gentle stream of inert gas, flush the headspace of each vial with dry argon or nitrogen for 30-60 seconds to displace all oxygen.

  • Seal Tightly: Immediately seal the vial with a PTFE-lined cap.

  • Secondary Containment: Place the sealed vials into a larger, sealed container (e.g., a screw-top polypropylene box) that contains a desiccant, such as silica gel packets.

  • Label Clearly: Label both the primary vial and the secondary container with the compound name, lot number, concentration (if in solution), and storage date.

  • Store: Place the container in a -20°C or -80°C freezer that is not subject to frequent temperature fluctuations.

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[8] The goal is to achieve 5-20% degradation of the active ingredient.[9]

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hTo test stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48hTo test stability in basic conditions.
Oxidation 3% H₂O₂ at room temp for 24hTo intentionally generate oxidative degradants (sulfoxide, sulfone).
Thermal 80°C (dry heat) for 48hTo assess the impact of high temperatures.[4]
Photolytic ICH Q1B conditions (UV/Vis light)To evaluate light sensitivity.[4][10]

Workflow Diagram for Forced Degradation

ForcedDegradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of the compound in appropriate solvents Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Expose Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂) Prep->Oxidation Expose Thermal Thermal (e.g., 80°C) Prep->Thermal Expose Photo Photolytic (ICH Q1B) Prep->Photo Expose Analysis Analyze all samples by Stability-Indicating HPLC-MS Acid->Analysis Collect at time points Base->Analysis Collect at time points Oxidation->Analysis Collect at time points Thermal->Analysis Collect at time points Photo->Analysis Collect at time points Identify Identify & Characterize Degradation Products Analysis->Identify

Caption: Workflow for a comprehensive forced degradation study.

Protocol 3: Stability-Indicating HPLC-UV/MS Method

This provides a starting point for developing a method to separate the parent compound from its primary oxidative degradants.

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 210 nm.

  • Injection Volume: 10 µL.

  • Expected Elution Order: Sulfone -> Sulfoxide -> Parent Compound (most non-polar).

References

  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • Larsen, H. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • ResearchGate. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy.
  • ACS Publications. (2011). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework.
  • MedCrave online. (2016).
  • PharmaTutor. (2014).
  • PubMed Central (PMC). (n.d.).
  • (n.d.). 5.1 Introduction 5.
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • KPU Pressbooks. (n.d.). 7.
  • PubMed Central (PMC). (2006). Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines.
  • ResolveMass. (2025).
  • PubMed. (n.d.).
  • AUETD. (2022).
  • Master Organic Chemistry. (2015). Thiols And Thioethers.
  • ResearchGate. (n.d.). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • PubMed Central (PMC). (2023).
  • YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
  • MSU chemistry. (n.d.).
  • Britannica. (2026). Carboxylic acid - Synthesis, Reactions, Properties.
  • ResearchGate. (2025). Thiolated polymers: Stability of thiol moieties under different storage conditions.

Sources

Technical Support Center: Scaling Up the Production of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its production. We provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a nucleophilic substitution reaction. A plausible and efficient method involves the reaction of a 2-halocyclopentane-1-carboxylic acid ester with a methylthiolate source, followed by hydrolysis of the ester to yield the final carboxylic acid. The use of an ester in the initial step is crucial to prevent the acidic proton of the carboxylic acid from interfering with the nucleophilic substitution.

A typical synthetic route would be a two-step process:

  • Thioether Formation: Reaction of methyl 2-bromocyclopentane-1-carboxylate with sodium thiomethoxide.

  • Ester Hydrolysis: Conversion of the resulting methyl 2-(methylsulfanyl)cyclopentane-1-carboxylate to the desired carboxylic acid.

Below is a detailed workflow for this proposed synthesis.

Experimental Workflow Diagram

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Ester Hydrolysis A Methyl 2-bromocyclopentane-1-carboxylate C Reaction Vessel (e.g., Glass Reactor) A->C B Sodium Thiomethoxide (NaSMe) B->C D Methyl 2-(methylsulfanyl)cyclopentane-1-carboxylate C->D Nucleophilic Substitution E Methyl 2-(methylsulfanyl)cyclopentane-1-carboxylate G Reaction & Work-up E->G F Aqueous Base (e.g., NaOH) F->G H This compound G->H Hydrolysis & Acidification

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of the starting bromoester. 1. Inactive sodium thiomethoxide due to oxidation. 2. Insufficient reaction temperature. 3. Poor quality of the starting bromoester.1. Use freshly prepared or commercially sourced sodium thiomethoxide of high purity. Ensure handling under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Gradually increase the reaction temperature in increments of 5-10 °C and monitor the reaction progress by TLC or GC-MS. 3. Verify the purity of the methyl 2-bromocyclopentane-1-carboxylate using NMR or GC-MS.
Formation of significant amounts of dimethyl disulfide. Oxidation of sodium thiomethoxide or the thiolate intermediate.1. Rigorously exclude air from the reaction vessel by maintaining a positive pressure of an inert gas. 2. Use de-gassed solvents to minimize dissolved oxygen.
Presence of a significant amount of unreacted thiol at the end of the reaction. Insufficient amount of the bromoester or competing side reactions.1. Use a slight excess (1.1 to 1.2 equivalents) of the bromoester to ensure complete consumption of the more nucleophilic thiol.[1] 2. Ensure the reaction temperature is optimal for the desired substitution reaction and not promoting elimination or other side reactions.
Difficulty in isolating the final carboxylic acid product after hydrolysis. 1. The product may have some water solubility, leading to losses during aqueous work-up. 2. The product may form an emulsion during extraction.1. After acidification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[2] 2. If an emulsion forms, add a small amount of brine to the separatory funnel to break the emulsion.
Low yield during scale-up. 1. Inefficient mixing in a larger reactor. 2. Poor heat transfer leading to localized overheating and side reactions.1. Ensure the reactor is equipped with an appropriate stirrer for the scale of the reaction to ensure homogeneity.[3] 2. Monitor the internal reaction temperature closely and adjust the heating/cooling system to maintain the optimal temperature.[3]

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for the thioether formation step?

A1: The critical parameters for the nucleophilic substitution to form the thioether are the quality of the sodium thiomethoxide, the reaction temperature, and the exclusion of oxygen. Sodium thiomethoxide is a strong nucleophile but is also sensitive to oxidation.[4] The reaction should be conducted under an inert atmosphere. The temperature should be high enough to drive the reaction to completion but not so high as to cause significant side reactions.

Q2: How can I monitor the progress of the reaction?

A2: The progress of both the thioether formation and the ester hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. GC-MS can provide more quantitative information on the conversion.

Q3: What are the recommended purification methods for the final product?

A3: After the aqueous work-up, the crude this compound can be purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated, is often effective. Alternatively, recrystallization from a suitable solvent system could be employed if the product is a solid.

Q4: What are the potential side reactions to be aware of?

A4: During the thioether formation step, a potential side reaction is the elimination of HBr from the bromoester to form an unsaturated ester, especially if the reaction temperature is too high or the base is too strong and sterically hindered. Over-alkylation of the thioether is generally not a concern in this case as the sulfur is not sufficiently nucleophilic after the first alkylation. During hydrolysis, incomplete reaction will leave ester starting material in the product.

Potential Side Reaction Diagram

G A Methyl 2-bromocyclopentane-1-carboxylate C Elimination (Side Reaction) A->C B Sodium Thiomethoxide (Base) B->C D Methyl cyclopent-1-ene-1-carboxylate C->D

Caption: Potential elimination side reaction during thioether formation.

Q5: What are the safety considerations when working with the reagents for this synthesis?

A5: Sodium thiomethoxide is a corrosive and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Methyl 2-bromocyclopentane-1-carboxylate is a lachrymator and should also be handled in a fume hood. The reaction should be conducted in a well-ventilated area. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Google Patents. (n.d.). Preparation method of 1,2-cyclopentane dicarboximide.
  • Google Patents. (n.d.). Method for preparing 1-methyl cyclopropane carboxylic acid.
  • PubChem. (n.d.). 2-methylcyclopentane-1-carboxylic acid (C7H12O2). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]

  • ChemRxiv. (2023). A Prodigious Behavior of Cycloalkyl Carboxylic Acid to Access 2D Space from 3D Space via Multifold C-H Activation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylcyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
  • ChemBK. (n.d.). Cyclopentane-1-carboxylic acid methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

  • MDPI. (2004). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • YouTube. (2021). Org 2 Lecture 94 Strategies for the Synthesis of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]

  • YouTube. (2025). Synthesis of thiols and thioether. Retrieved from [Link]

  • YouTube. (2021). 20.12 Retrosynthesis with Carboxylic Acids Derivatives | Organic Chemistry. Retrieved from [Link]

  • PubMed. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-Methylcyclopentane-1-carboxylic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclopentylcarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

  • European Patent Office. (2000). Process for the production of cyclopentyl 2-thienyl ketone. Retrieved from [Link]

  • PubChem. (n.d.). cis-2-Methylcyclopentane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methylpentyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]

Sources

Chiral Separation of Cyclopentane Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Method Refinement of Chiral Separation of Cyclopentane Isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving cyclopentane enantiomers and diastereomers. Cyclopentane rings are core structures in numerous active pharmaceutical ingredients (APIs), making their stereoisomeric purity a critical factor in ensuring therapeutic efficacy and safety.

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during method development and optimization. The guidance herein is grounded in established scientific principles and field-proven experience to empower you to overcome common hurdles in chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for separating non-volatile cyclopentane enantiomers?

A1: For non-volatile cyclopentane isomers, Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are the predominant techniques. The most versatile and widely successful chiral stationary phases (CSPs) for a broad range of compounds, including cyclopentane derivatives, are polysaccharide-based CSPs. Specifically, derivatives of amylose and cellulose, such as those found in CHIRALPAK® and CHIRALCEL® columns, are excellent starting points. A typical initial screening would involve an amylose-based column (e.g., CHIRALPAK IA, IB, IC) and a cellulose-based column (e.g., CHIRALCEL OD, OJ) to cover a wide range of chiral recognition possibilities.

Q2: How do I choose between HPLC and SFC for my cyclopentane isomer separation?

A2: The choice between Chiral HPLC and Chiral SFC often depends on the desired speed, solvent consumption, and the nature of the analyte.

  • Chiral SFC is generally much faster (3-5 times) than HPLC and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase, which significantly reduces organic solvent waste. It is particularly advantageous for high-throughput screening and preparative scale purifications.

  • Chiral HPLC offers a wider range of mobile phase options, including normal-phase, reversed-phase, and polar organic modes, which can provide complementary selectivity to SFC. Reversed-phase chiral HPLC is particularly useful for more polar cyclopentane derivatives that may have limited solubility in the less polar mobile phases typically used in SFC.

For initial method development, if instrumentation is available, screening on both SFC and HPLC platforms can maximize the chances of finding a successful separation.

Q3: My cyclopentane derivative is volatile. What is the recommended separation technique?

A3: For volatile cyclopentane isomers, Chiral Gas Chromatography (GC) is the method of choice. This technique offers high resolution, sensitivity, and speed for analytes that can be vaporized without decomposition. The most commonly used and effective chiral stationary phases for GC are based on cyclodextrin derivatives. These CSPs can separate a wide variety of volatile chiral compounds, including hydrocarbons, alcohols, and ketones.

Q4: I am trying to separate diastereomers of a substituted cyclopentane. Do I need a chiral column?

A4: Not necessarily. Diastereomers have different physical and chemical properties and, in many cases, can be separated on a standard achiral stationary phase (e.g., C18 for reversed-phase HPLC or silica for normal-phase HPLC). However, if the diastereomers are structurally very similar, a chiral stationary phase may provide the necessary selectivity for a baseline separation. It is often worthwhile to first attempt the separation on an achiral column before moving to a more specialized chiral method.

Q5: What are the typical mobile phases for polysaccharide-based CSPs in HPLC and SFC?

A5:

  • In Normal-Phase HPLC: The most common mobile phases are mixtures of a non-polar solvent, typically n-hexane or heptane, with an alcohol modifier such as isopropanol (IPA) or ethanol. A typical starting point is a 90:10 (v/v) mixture of hexane and IPA.

  • In Chiral SFC: The mobile phase consists of supercritical carbon dioxide (CO2) with an alcohol co-solvent, most commonly methanol, ethanol, or IPA. A starting gradient of 5% to 40% alcohol modifier is a good initial screening condition.

  • Additives: For acidic or basic cyclopentane isomers, small amounts of additives are often necessary to improve peak shape and selectivity. For basic analytes (e.g., containing an amine group), a basic additive like diethylamine (DEA) or isopropylamine (IPA) is used (typically 0.1%). For acidic analytes, an acidic additive like trifluoroacetic acid (TFA) or formic acid is added (typically 0.1%).

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the chiral separation of cyclopentane isomers.

Issue 1: Poor Resolution (Rs < 1.5) in Chiral HPLC/SFC

Poor resolution is the most frequent challenge in chiral method development. The following steps provide a systematic approach to improving the separation between enantiomers.

Potential Causes & Solutions Workflow

Caption: Troubleshooting workflow for poor resolution.

Detailed Protocols:

  • Protocol 1: Chiral Stationary Phase (CSP) Screening

    • Rationale: The interaction between the analyte and the CSP is the primary driver of chiral recognition. Therefore, screening different CSPs is the most effective way to find a suitable separation.

    • Procedure:

      • Select a minimum of two polysaccharide-based CSPs, one derived from amylose (e.g., CHIRALPAK® AD-H, IA, or IG) and one from cellulose (e.g., CHIRALCEL® OD-H or OJ-H).

      • Prepare a stock solution of your cyclopentane isomer at approximately 1 mg/mL in the mobile phase or a compatible solvent.

      • For each column, perform a gradient or isocratic run with a standard mobile phase (e.g., for SFC: 5-40% methanol in CO2; for NP-HPLC: 90:10 hexane:IPA).

      • Evaluate the chromatograms for any signs of peak splitting or separation.

  • Protocol 2: Mobile Phase Optimization

    • Rationale: The mobile phase composition influences the interactions between the analyte and the CSP, thereby affecting selectivity.

    • Procedure for NP-HPLC/SFC:

      • Vary the Alcohol Modifier: If partial separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 30% in 5% increments). Lowering the alcohol percentage generally increases retention and can improve resolution.

      • Change the Alcohol Type: If adjusting the percentage is not sufficient, switch to a different alcohol (e.g., from IPA to ethanol or vice-versa). This can significantly alter the selectivity.

    • Procedure for RP-HPLC:

      • Adjust Organic Modifier Percentage: Vary the percentage of acetonitrile or methanol in the aqueous mobile phase.

      • Optimize pH: For ionizable cyclopentane derivatives, adjust the pH of the aqueous phase to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state.

  • Protocol 3: Temperature Optimization

    • Rationale: Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can improve resolution, and in some cases, even reverse the elution order of the enantiomers.[1]

    • Procedure:

      • If the initial separation is performed at ambient temperature (e.g., 25 °C), test the separation at a lower temperature (e.g., 10 °C) and a higher temperature (e.g., 40 °C).

      • Lower temperatures often enhance the enantioselectivity of polysaccharide-based CSPs.[2]

      • Monitor the resolution factor (Rs) at each temperature to determine the optimal condition.

Issue 2: Peak Tailing in Chiral Chromatography

Peak tailing can compromise resolution and lead to inaccurate quantification. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.

Potential Causes & Solutions

CauseExplanationRecommended Solution(s)
Secondary Silanol Interactions For basic cyclopentane isomers (containing amine groups), interactions with residual acidic silanol groups on the silica support of the CSP can cause peak tailing.Add a basic modifier to the mobile phase, such as 0.1% Diethylamine (DEA) or Isopropylamine (IPA), to mask the silanol groups.[3]
Analyte Overload Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.Reduce the injection volume or the concentration of the sample solution.
Column Contamination/Damage Accumulation of strongly retained impurities on the column inlet frit or within the packed bed can create active sites that cause tailing. A void at the head of the column can also lead to peak distortion.Back-flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the column.[4]
Inappropriate Mobile Phase Additive For acidic or basic analytes, the absence of a suitable additive can lead to poor peak shape.For acidic compounds, add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase. For basic compounds, use a basic additive as described above.

Step-by-Step Troubleshooting for Peak Tailing:

  • Identify the Nature of the Analyte: Is your cyclopentane isomer acidic, basic, or neutral? This will guide your choice of mobile phase additive.

  • For Basic Analytes:

    • Start by adding 0.1% DEA to your mobile phase (both the alcohol modifier and the non-polar solvent in NP-HPLC).

    • If tailing persists, try a different basic additive like isopropylamine or ethanolamine, as they can offer different selectivities and peak shape improvements.[3]

  • For Acidic Analytes:

    • Add 0.1% TFA or formic acid to the mobile phase. Formic acid is often preferred for mass spectrometry (MS) detection due to its better volatility.

  • If Additives Do Not Resolve the Issue:

    • Reduce the sample concentration by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.

    • If the problem appeared suddenly, it might be due to a blocked frit. Reverse the column (if permissible by the manufacturer) and flush with a strong solvent like 100% IPA.

    • As a last resort, the column may be irreversibly damaged or contaminated, and replacement is necessary.

Issue 3: Method Refinement for Volatile Cyclopentane Isomers in Chiral GC

For volatile cyclopentane isomers, optimizing the GC method is crucial for achieving good resolution and symmetric peaks.

Key Parameters for Optimization:

  • Temperature Program: The temperature ramp rate is a powerful tool for optimizing resolution. Slower ramp rates (1-2 °C/min) generally improve the separation between enantiomers.[5]

  • Carrier Gas Flow Rate: While faster flow rates reduce analysis time, chiral GC separations often benefit from slightly lower than optimal linear velocities to maximize interaction with the stationary phase.

  • Initial Oven Temperature: For highly volatile cyclopentane isomers, a low initial oven temperature (e.g., 35-40 °C) is often necessary to ensure sufficient retention and allow for separation.[6]

Protocol for Optimizing a Chiral GC Method:

  • Initial Scouting Run:

    • Column: Select a cyclodextrin-based chiral GC column (e.g., a β- or γ-cyclodextrin derivative).

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 250 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Oven Program: Start at 40 °C (hold for 1 min), then ramp at 10 °C/min to 230 °C (or the column's maximum temperature).

  • Refining the Temperature Program:

    • Based on the scouting run, if the peaks are eluted very early and are poorly resolved, decrease the initial temperature and/or the ramp rate.

    • If the peaks of interest are clustered together, introduce a slower ramp rate (e.g., 2 °C/min) in the temperature range where they elute.

    • If the peaks are well-separated but broad, you may be able to increase the ramp rate to shorten the analysis time without sacrificing resolution.

  • Optimizing Flow Rate:

    • Once a suitable temperature program is established, you can fine-tune the carrier gas flow rate to maximize efficiency (theoretical plates) for the enantiomeric pair.

Method Development Workflow

The following diagram illustrates a comprehensive workflow for developing a robust chiral separation method for cyclopentane isomers.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Start Define Analyte Properties (Volatility, Polarity, pKa) ChooseTech Select Technique (HPLC, SFC, or GC) Start->ChooseTech ScreenCSPs Screen 2-4 CSPs (e.g., Amylose & Cellulose for LC/SFC, Cyclodextrin for GC) ChooseTech->ScreenCSPs Non-volatile GC_Path Chiral GC Method Dev. ChooseTech->GC_Path Volatile ScreenMPs Screen Mobile Phases (NP, RP, PO for LC) (Different co-solvents for SFC) ScreenCSPs->ScreenMPs OptimizeMP Optimize Mobile Phase (Modifier %, Additives) ScreenMPs->OptimizeMP Partial Separation Achieved OptimizeTemp Optimize Temperature GC_Path->OptimizeTemp OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow CheckRobustness Assess Method Robustness (Small variations in conditions) OptimizeFlow->CheckRobustness Validate Method Validation (Linearity, Accuracy, Precision) CheckRobustness->Validate Apply Apply to Routine Analysis or Preparative Separation Validate->Apply

Caption: A comprehensive workflow for chiral method development.

References

  • BenchChem. (2025). Application Note: HPLC Method Development for Chiral Purity Analysis of Substituted Ethylamines. BenchChem.
  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • Gasparrini, F., et al. (2005). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Regis Technologies. (2023).
  • Hubbard, R. D., & Miller, B. L. (2003). Regioselective and diastereoselective synthesis of highly substituted cyclopentanes. Tetrahedron, 59(41), 8143–8152.
  • Zu, L., et al. (2007). Synthesis of highly functionalized chiral cyclopentanes by catalytic enantio- and diastereoselective double Michael addition reactions.
  • Harada, N., et al. (2016).
  • Layton, S. E. (2009). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. University of North Carolina Wilmington.
  • Phenomenex. (2012).
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Agilent. (n.d.). Preparative HPLC Troubleshooting Guide. Agilent.
  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy.
  • GMP Insiders. (2024). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • Restek. (2012). A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Phenomenex. (2025). Temperature Programming for Better GC Results. Phenomenex.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development.
  • Mangelings, D., et al. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
  • Patel, R. N. (2008). Synthesis of chiral pharmaceutical intermediates by biocatalysis. Coordination Chemistry Reviews, 252(5-7), 659-701.
  • Zhang, T., et al. (2011). The Chiral Notebook. Daicel.
  • Armstrong, D. W., et al. (2021).
  • Ali, I., et al. (2018). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 23(9), 2185.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
  • Wagnon, J. C., et al. (2017). Additives for chiral.
  • Restek. (2012). A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Phenomenex. (2025). Temperature Programming for Better GC Results. Phenomenex.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development.
  • Mangelings, D., et al. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
  • Agilent. (n.d.). GC Method Development. Agilent.
  • Regis Technologies. (2023).
  • Zhang, T., et al. (2011). The Chiral Notebook. Daicel.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.

Sources

Validation & Comparative

A Tale of Two Cyclopentanes: A Comparative Guide to the Predicted Biological Activity of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid and 2-Methylcyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of small molecule drug discovery, subtle structural modifications can lead to profound differences in biological activity. This guide delves into a comparative analysis of two closely related cyclopentane derivatives: 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid and 2-Methylcyclopentane-1-carboxylic acid. While direct comparative biological data for these specific molecules is not publicly available, this document serves as a predictive guide based on established principles of medicinal chemistry and structure-activity relationships (SAR). We will explore the potential implications of the methylsulfanyl versus the methyl group on the overall biological profile of the parent cyclopentane carboxylic acid scaffold.

Structural and Physicochemical Overview

At their core, both molecules share a cyclopentanecarboxylic acid framework. The key distinction lies at the 2-position: the presence of a methyl group (-CH₃) in one and a methylsulfanyl group (-SCH₃) in the other. This seemingly minor difference can significantly impact their physicochemical properties, which in turn dictates their pharmacokinetic and pharmacodynamic behavior.

Property2-Methylcyclopentane-1-carboxylic acidThis compound
Molecular Formula C₇H₁₂O₂[1]C₇H₁₂O₂S
Molecular Weight 128.17 g/mol [1]160.23 g/mol
Predicted LogP 1.8[1]Higher (predicted)
Key Functional Groups Carboxylic acid, Methyl groupCarboxylic acid, Thioether (Methylsulfanyl)

The introduction of the sulfur atom in the methylsulfanyl group increases the molecular weight and is predicted to increase the lipophilicity (LogP) compared to the methyl analog. This difference in lipophilicity can have a cascade of effects on solubility, membrane permeability, and protein binding.

A Theoretical Exploration of Biological Activity: The Methyl vs. The Methylsulfanyl Group

In the absence of direct experimental data, we can extrapolate the potential biological activities of these two compounds by examining the well-documented roles of their distinguishing functional groups in medicinal chemistry.

The "Magic Methyl" Effect of 2-Methylcyclopentane-1-carboxylic acid

The methyl group, while simple, can have a surprisingly potent influence on a molecule's biological activity, a phenomenon often referred to as the "magic methyl" effect[2][3]. The introduction of a methyl group can:

  • Enhance Binding Affinity: By occupying a small hydrophobic pocket within a biological target, a methyl group can increase van der Waals interactions and displace water molecules, leading to a favorable entropic contribution to binding affinity[2][4].

  • Modulate Metabolism: A methyl group can block a site of metabolic oxidation, thereby increasing the molecule's half-life[5]. Conversely, it can also introduce a new site for metabolism, potentially leading to faster clearance[3].

  • Influence Conformation: The steric bulk of a methyl group can restrict the rotation of nearby bonds, locking the molecule into a more bioactive conformation[2][5].

Given these potential effects, 2-Methylcyclopentane-1-carboxylic acid could exhibit enhanced potency in various biological assays compared to an unsubstituted cyclopentane carboxylic acid, provided the methyl group can favorably interact with a target protein.

The Influence of the Methylsulfanyl Group in this compound

Organosulfur compounds are integral to many pharmaceuticals, and the thioether functionality of the methylsulfanyl group imparts distinct properties[6]. The methylsulfanyl group can:

  • Act as a Hydrogen Bond Acceptor: The sulfur atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor, potentially forming interactions with biological targets that are unavailable to the methyl analog.

  • Impact Lipophilicity and Solubility: The methylsulfanyl group generally increases lipophilicity, which can enhance membrane permeability and cell uptake. However, the overall effect on aqueous solubility can be complex[7].

  • Undergo Metabolism: Thioethers are susceptible to oxidation to sulfoxides and sulfones, which can alter the molecule's polarity, solubility, and biological activity. This metabolic pathway can lead to either activation or deactivation of the compound[7].

  • Engage in Specific Interactions: The polarizability of the sulfur atom can lead to unique interactions with biological targets, contributing to binding affinity and selectivity[6].

Therefore, this compound might exhibit a different spectrum of biological activities or a different potency profile compared to its methyl counterpart, driven by the unique electronic and metabolic properties of the methylsulfanyl group.

Proposed Experimental Workflow for Comparative Analysis

To empirically determine and compare the biological activities of these two compounds, a systematic experimental workflow is proposed. This workflow is designed to be a self-validating system, with each stage providing crucial data to inform the next.

G cluster_0 Phase 1: Physicochemical & In Vitro Profiling cluster_1 Phase 2: Target Identification & Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & Characterization B Physicochemical Property Determination (Solubility, LogP, pKa) A->B C Initial Cytotoxicity Screening (e.g., MTT Assay in various cell lines) B->C D Broad-Spectrum Antimicrobial Assays (MIC determination against bacteria & fungi) B->D E Anti-inflammatory Activity Screening (e.g., LPS-induced cytokine release in macrophages) B->E F Hit Confirmation & Dose-Response Analysis C->F D->F E->F G Target Deconvolution (for active compounds) (e.g., Affinity chromatography, genetic screening) F->G J Pharmacokinetic Profiling in Animal Models F->J H In Vitro Enzyme/Receptor Binding Assays G->H I Cellular Mechanism of Action Studies (e.g., Western blot, qPCR) H->I K In Vivo Efficacy Studies (based on in vitro activity) J->K L Preliminary Toxicology Assessment K->L

Caption: A phased experimental workflow for the comparative biological evaluation of the two cyclopentane derivatives.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and 2-Methylcyclopentane-1-carboxylic acid in culture medium. Add the compounds to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 2: In Vitro Anti-inflammatory Activity (LPS-induced TNF-α release)

  • Cell Culture: Seed murine macrophage-like RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., dexamethasone).

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage inhibition of TNF-α release for each compound concentration compared to the vehicle control.

Conclusion and Future Directions

While a definitive comparison of the biological activities of this compound and 2-Methylcyclopentane-1-carboxylic acid awaits empirical validation, this guide provides a scientifically grounded framework for predicting their potential differences. The "magic methyl" effect suggests that the methyl analog may exhibit enhanced potency through favorable hydrophobic interactions and metabolic stability. Conversely, the methylsulfanyl analog introduces possibilities for different types of interactions and metabolic pathways, potentially leading to a distinct biological profile.

The proposed experimental workflow offers a clear path forward for researchers to systematically investigate these compounds. The results of such studies would not only elucidate the specific activities of these two molecules but also contribute to a broader understanding of the structure-activity relationships governing cyclopentane carboxylic acid derivatives, aiding in the rational design of future therapeutic agents.

References

  • Barreiro, E. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6078. [Link]

  • Gant, T. G. (2014). Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]

  • PubChem. (n.d.). 2-Methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

  • Bostrom, J., et al. (2012). Methyl Effects on Protein-Ligand Binding. Journal of Medicinal Chemistry, 55(5), 1817-27. [Link]

  • Mahmoud, A. R. (2023). Synthetic Applications of Organosulfur Compounds in Drug Design. ResearchGate. [Link]

  • OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Google Patents. (n.d.). WO2015150350A1 - 2,5-disubstituted cyclopentane carboxylic acids for the treatment of respiratoy tract diseases.
  • Google Patents. (n.d.). US3484524A - Carboxylic acid - n - methyl-piperazides and their utilization as anthelmintics.

Sources

Comparative analysis of different synthetic routes to "2-(Methylsulfanyl)cyclopentane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Methylsulfanyl)cyclopentane-1-carboxylic acid is a five-membered carbocyclic compound bearing both a carboxylic acid and a methylsulfanyl group. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science, where the thioether moiety can be further oxidized or participate in various coupling reactions, and the carboxylic acid provides a handle for amide bond formation or other derivatizations. The stereochemical relationship between the two substituents adds another layer of complexity and potential for creating diverse molecular architectures. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic choices and experimental considerations for researchers in organic synthesis and drug development.

Comparative Overview of Synthetic Strategies

The synthesis of this compound presents two main challenges: the construction of the cyclopentane ring and the introduction of the methylsulfanyl group at the C-2 position relative to the carboxylic acid. The three routes discussed below approach these challenges with different strategic disconnections.

Route Starting Materials Key Reactions Potential Advantages Potential Disadvantages
Route 1 Cyclopent-1-ene-1-carboxylic acidMichael AdditionShort and convergentPotential for side reactions; stereocontrol might be challenging
Route 2 2-Oxocyclopentane-1-carboxylic acid esterThioacetalization, Reduction, HydrolysisUtilizes readily available starting materials; well-established reactionsLonger reaction sequence; potential for over-reduction
Route 3 Adipic acid esterDieckmann Condensation, Alkylation, DecarboxylationHigh degree of flexibility for introducing substituentsMulti-step process with potential for yield loss at each stage

Route 1: Michael Addition to an Unsaturated Precursor

This approach is arguably the most direct, involving the conjugate addition of a methylthiolate nucleophile to an α,β-unsaturated cyclopentane system.

Synthetic Pathway

Route 1 start Cyclopent-1-ene-1-carboxylic acid intermediate This compound start->intermediate 1. NaSMe 2. H3O+

Caption: Michael addition of sodium methanethiolate to cyclopent-1-ene-1-carboxylic acid.

Experimental Protocol
  • Preparation of Sodium Methanethiolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (1.1 eq.) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and methanethiol (1.0 eq.), either as a condensed gas or a solution in THF, is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

  • Michael Addition: The solution of sodium methanethiolate is cooled to 0 °C, and a solution of cyclopent-1-ene-1-carboxylic acid (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Scientific Rationale and Discussion

The Michael addition is a powerful C-S bond-forming reaction.[1] The use of a strong nucleophile like sodium methanethiolate is necessary to achieve addition to the electron-rich double bond of the carboxylate. The stereochemical outcome of this reaction (the cis/trans ratio of the product) will depend on the conditions of the protonation of the intermediate enolate. Kinetic protonation at low temperatures is likely to favor the formation of the trans isomer, which is often the thermodynamically more stable product.

Advantages: This route is concise and utilizes a readily accessible starting material.

Disadvantages: Methanethiol is a volatile and malodorous gas, requiring careful handling. The reaction may also be prone to side reactions, such as O-alkylation of the carboxylate.

Route 2: Functionalization of a β-Ketoester

This pathway begins with a commercially available β-ketoester, 2-oxocyclopentane-1-carboxylic acid ester, and introduces the sulfur functionality through a series of well-established transformations.

Synthetic Pathway

Route 2 start Ethyl 2-oxocyclopentane-1-carboxylate intermediate1 Ethyl 2,2-bis(methylsulfanyl)cyclopentane-1-carboxylate start->intermediate1 MeSH, Lewis Acid intermediate2 Ethyl 2-(methylsulfanyl)cyclopentane-1-carboxylate intermediate1->intermediate2 Reduction (e.g., Raney Ni) final_product This compound intermediate2->final_product Hydrolysis (e.g., LiOH)

Caption: Synthesis via thioacetalization, reduction, and hydrolysis.

Experimental Protocol
  • Thioacetalization: To a solution of ethyl 2-oxocyclopentane-1-carboxylate (1.0 eq.) in dichloromethane at 0 °C is added methanethiol (2.2 eq.) followed by a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂, 1.2 eq.). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with saturated aqueous sodium bicarbonate, and the organic layer is separated, washed with brine, dried, and concentrated.

  • Reductive Desulfurization: The crude thioacetal is dissolved in ethanol, and a slurry of Raney nickel (previously washed with water and ethanol) is added. The mixture is stirred at room temperature or gently heated. The progress of the reduction is monitored by GC-MS.

  • Ester Hydrolysis: After filtration to remove the Raney nickel, the solvent is evaporated. The resulting ester is dissolved in a mixture of THF and water, and lithium hydroxide (2.0 eq.) is added. The mixture is stirred at room temperature until the hydrolysis is complete. The reaction is then acidified with 1 M HCl and extracted with ethyl acetate. The organic extracts are dried and concentrated to yield the final product.

Scientific Rationale and Discussion

This route cleverly utilizes the reactivity of the ketone in the starting β-ketoester. The formation of a thioacetal protects the ketone and sets the stage for the introduction of the methylsulfanyl group. A key step is the partial reductive desulfurization using a controlled amount of Raney nickel. The goal is to cleave one C-S bond of the thioacetal to generate the desired thioether, rather than complete reduction to the methylene group. The final step is a standard ester hydrolysis.

Advantages: The starting material is inexpensive and readily available. The reactions involved are generally high-yielding and well-understood.

Disadvantages: This is a longer sequence of reactions. The partial reduction of the thioacetal can be challenging to control and may lead to a mixture of products, including the fully reduced cyclopentane carboxylic acid.

Route 3: Dieckmann Condensation and Subsequent Alkylation

This classical approach builds the cyclopentane ring from an acyclic precursor and then introduces the required substituents.

Synthetic Pathway

Route 3 start Diethyl adipate intermediate1 Ethyl 2-oxocyclopentane-1-carboxylate start->intermediate1 Dieckmann Condensation (NaOEt) intermediate2 Ethyl 2-(methylsulfanyl)cyclopentane-1-carboxylate intermediate1->intermediate2 1. NaH 2. CH3S-X final_product This compound intermediate2->final_product Hydrolysis & Decarboxylation

Caption: Synthesis via Dieckmann condensation, alkylation, and hydrolysis/decarboxylation.

Experimental Protocol
  • Dieckmann Condensation: Diethyl adipate (1.0 eq.) is added to a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol. The mixture is heated to reflux for several hours. After cooling, the reaction is acidified to yield ethyl 2-oxocyclopentane-1-carboxylate.

  • Alkylation: The resulting β-ketoester is deprotonated with a strong base like sodium hydride in an aprotic solvent such as THF. The enolate is then treated with an electrophilic methylsulfanyl source, such as methyl thiocyanate (MeSCN) or dimethyl disulfide (MeSSMe) with a suitable activator.

  • Hydrolysis and Decarboxylation: The alkylated product is then subjected to acidic or basic hydrolysis to cleave the ester, followed by heating to promote decarboxylation of the β-keto acid intermediate, yielding 2-(methylsulfanyl)cyclopentanone. Subsequent oxidation of the ketone would be required to arrive at the carboxylic acid, adding complexity to this route. A more direct approach would involve hydrolysis of the ester without decarboxylation.

Scientific Rationale and Discussion

The Dieckmann condensation is a reliable method for forming five- and six-membered rings.[2] The subsequent alkylation of the resulting β-ketoester allows for the introduction of a variety of substituents at the C-2 position. However, direct alkylation to introduce a methylsulfanyl group can be challenging. An alternative and more viable approach within this strategy would be to alkylate with a reagent like chloromethyl methyl sulfide (ClCH₂SMe) and then proceed with further transformations. A significant drawback is that simple hydrolysis and decarboxylation of the alkylated intermediate would lead to 2-(methylsulfanyl)cyclopentanone, not the desired carboxylic acid. To obtain the target molecule, one would need to perform hydrolysis under conditions that avoid decarboxylation, which can be difficult to achieve with a β-ketoester.

Advantages: This route is highly versatile and can be adapted to synthesize a wide range of substituted cyclopentanes.

Disadvantages: It is a multi-step synthesis with potentially moderate yields in some steps. The final hydrolysis and decarboxylation sequence needs to be carefully controlled to retain the carboxylic acid functionality.

Conclusion

The synthesis of this compound can be approached through several strategic pathways.

  • Route 1 (Michael Addition) is the most convergent and is likely to be the most efficient if the challenges of handling methanethiol and controlling the stereochemistry can be addressed.

  • Route 2 (Functionalization of a β-Ketoester) offers a practical alternative using readily available starting materials and well-established reactions, although the partial reduction step may require careful optimization.

  • Route 3 (Dieckmann Condensation) provides the greatest flexibility for creating analogues but is the longest and most complex of the three routes presented, with the final steps requiring careful planning to avoid unwanted side reactions like decarboxylation.

The optimal choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the importance of stereochemical control, and the available laboratory resources. Further experimental investigation would be necessary to fully optimize the reaction conditions for each of these plausible synthetic pathways.

References

  • Organic Syntheses Procedure, Cyclopentanecarboxylic acid, methyl ester. Available at: [Link]

  • Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC - NIH. Available at: [Link]

  • US Patent US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents.

Sources

Validating the Structure of "2-(Methylsulfanyl)cyclopentane-1-carboxylic acid" using X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

<content_type>PUBLISH_COMPARISON_GUIDEScontent_type> <audience>Researchers, scientists, and drug development professionals.audience>

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2] For novel chemical entities like "2-(Methylsulfanyl)cyclopentane-1-carboxylic acid," a precise understanding of its atomic arrangement is paramount for elucidating its biological activity, optimizing its properties, and ensuring intellectual property protection. While various analytical techniques offer structural insights, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution atomic map.[3][4]

This guide provides an in-depth, experimentally-grounded comparison of X-ray crystallography with other analytical methods for the structural validation of "this compound." We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative sources.

The Imperative of Unambiguous Structural Validation

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal for determining molecular connectivity. However, they can sometimes be ambiguous or even misleading, particularly when dealing with complex stereochemistry.[5] Literature is replete with instances where initial structural assignments based on spectroscopy were later corrected by total synthesis and, ultimately, X-ray crystallography.[5] For "this compound," with its potential for multiple stereoisomers, relying solely on spectroscopic data would be a significant risk. X-ray crystallography, by directly visualizing the electron density of a molecule in its crystalline state, provides an unparalleled level of certainty, revealing not just the connectivity but also the precise bond lengths, bond angles, and stereochemical configuration.[6][7]

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, chemical environment of nuclei, dynamic information in solutionMolecular weight, elemental composition
Sample Requirement High-quality single crystal (typically >20 µm)[4]Soluble sample in a suitable deuterated solventSmall sample amount, can be in solution or solid state
Ambiguity Low; provides a direct visualization of the structureCan be ambiguous for complex stereoisomers and regioisomersProvides no information on stereochemistry or connectivity
Throughput Lower; crystal growth can be a bottleneck[2][6]Higher; rapid analysis of soluble samplesHigh; rapid analysis
Key Advantage Unambiguous determination of 3D structure[8]Provides information on molecular dynamics in solution[9][10]High sensitivity and accuracy for molecular weight determination

While NMR and MS are crucial for initial characterization and purity assessment, they do not provide the definitive spatial arrangement of atoms that X-ray crystallography offers. For a molecule intended for pharmaceutical development, this level of structural certainty is non-negotiable.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder of "this compound" to a fully validated crystal structure involves a meticulous, multi-step process. The causality behind each step is critical for success.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 2-(Methylsulfanyl) cyclopentane-1-carboxylic acid Purification Purification (e.g., chromatography, recrystallization) Synthesis->Purification Purity is crucial for successful crystallization Screening Crystallization Screening (Vapor diffusion, slow evaporation) Purification->Screening High purity material increases crystallization success Optimization Optimization of Crystal Growth Screening->Optimization Identify promising conditions Mounting Crystal Mounting Optimization->Mounting Obtain single, well-diffracting crystals Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Precise alignment in X-ray beam Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Collect diffraction pattern Structure_Solution Structure Solution (Direct methods) Data_Processing->Structure_Solution Correct for experimental factors Refinement Structure Refinement Structure_Solution->Refinement Generate initial electron density map Validation Structure Validation & Deposition (CIF file generation) Refinement->Validation Optimize atomic positions and thermal parameters

Caption: The experimental workflow for X-ray crystallography.

Step-by-Step Experimental Protocol

1. Crystal Growth: The Critical First Step

The adage "garbage in, garbage out" is particularly true for crystallography; the quality of the crystal dictates the quality of the final structure.[3] For "this compound," a small, polar molecule, several crystallization techniques should be screened.

  • Rationale: The goal is to slowly bring a supersaturated solution to a state of lower solubility, inducing the ordered arrangement of molecules into a crystal lattice.[11] The choice of solvent is paramount, as it influences crystal packing and morphology.[11]

  • Protocol:

    • Solubility Screening: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).

    • Vapor Diffusion: This is often the most successful method for small molecules.[11]

      • Dissolve a few milligrams of the compound in a small volume of a "good" solvent (one in which it is readily soluble).

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is sparingly soluble) in which the good solvent is miscible.

      • Slow diffusion of the poor solvent vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.

    • Slow Evaporation: A simpler, yet effective, method.[11]

      • Create a saturated or near-saturated solution of the compound in a suitable solvent.

      • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is subjected to a focused beam of X-rays.

  • Rationale: The electrons in the atoms of the crystal diffract the X-rays in a specific pattern of spots, known as reflections.[6][7] The angles and intensities of these reflections contain the information needed to determine the arrangement of atoms in the crystal.[6]

  • Protocol:

    • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head, often using a cryo-loop and flash-cooling with liquid nitrogen to minimize radiation damage.

    • Diffractometer Setup: The mounted crystal is placed in an X-ray diffractometer.[8] Modern diffractometers are equipped with sensitive detectors like CCD or CMOS image sensors.[6]

    • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[6] This ensures that a complete dataset of reflections is measured.

3. Structure Solution and Refinement: From Data to a 3D Model

The raw diffraction data is then processed and analyzed to generate the final three-dimensional structure.

  • Rationale: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell (the smallest repeating unit of the crystal). This map is then interpreted to build an atomic model of the molecule, which is subsequently refined to best fit the experimental data.

  • Protocol:

    • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[12]

    • Structure Solution: An initial model of the structure is obtained using direct methods, which are computational techniques that use the statistical relationships between the reflection intensities to determine the phases of the X-ray waves.

    • Structure Refinement: The atomic coordinates and thermal parameters of the initial model are refined against the experimental data using least-squares methods. This iterative process minimizes the difference between the observed and calculated diffraction patterns.

    • Validation: The final structure is rigorously validated to ensure its quality and accuracy. This includes checking bond lengths, bond angles, and other geometric parameters against expected values.

Data Presentation and Interpretation

The final output of an X-ray crystallography experiment is a Crystallographic Information File (CIF).[13][14][15] This standardized text file contains all the essential information about the crystal structure, including atomic coordinates, unit cell parameters, and details of the data collection and refinement.[16]

Table 1: Key Crystallographic Data for this compound

ParameterValueSignificance
Chemical FormulaC7H12O2SConfirms the elemental composition.
Formula Weight160.23Consistent with the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP21/cDefines the symmetry elements within the unit cell.
a, b, c (Å)[Insert Value]Dimensions of the unit cell.
β (°)[Insert Value]Angle of the unit cell.
Volume (ų)[Insert Value]Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor (R1)[Insert Value]A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Goodness-of-fit (S)[Insert Value]Should be close to 1 for a good refinement.

Note: The values in this table are placeholders and would be populated with the actual experimental data.

The Power of Public Databases

Once a crystal structure is determined, it is highly recommended to deposit the CIF in a public repository like the Cambridge Structural Database (CSD).[17][18] The CSD is a vast and curated collection of small-molecule organic and metal-organic crystal structures.[17][18][19] Depositing the structure of "this compound" contributes to the collective knowledge of the scientific community and allows for comparative analysis with related structures.

Conclusion: The Definitive Answer

For researchers, scientists, and drug development professionals, the structural validation of a novel compound like "this compound" is a critical step that cannot be left to ambiguity. While spectroscopic methods provide essential preliminary data, only X-ray crystallography can deliver the definitive, high-resolution three-dimensional structure.[20] The rigorous, self-validating nature of the crystallographic workflow, from crystal growth to data refinement, ensures a level of trustworthiness that is indispensable for making informed decisions in the complex process of drug development. By providing an unambiguous atomic map, X-ray crystallography empowers scientists to understand structure-activity relationships, optimize molecular design, and ultimately, accelerate the journey from a promising molecule to a life-changing therapeutic.

References

  • Wikipedia. (2023, October 29). Crystallographic Information File. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Cambridge Structural Database. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Jones, P. G. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1189–o1196. Retrieved from [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. IUCrJ, 2(Pt 2), 162. Retrieved from [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 3(11), 1359–1373. Retrieved from [Link]

  • Wikipedia. (2024, January 13). X-ray crystallography. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Sciencevivid. (2023, November 29). X-ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). X Ray Crystallography. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • re3data.org. (2025, February 24). Cambridge Structural Database. Retrieved from [Link]

  • MDPI. (2023, May 26). X-Ray Diffraction Data Analysis by Machine Learning Methods—A Review. Applied Sciences, 13(11), 6524. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2097-2117. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application. Retrieved from [Link]

  • Speakman, S. A. (n.d.). Introduction to X-Ray Powder Diffraction Data Analysis. Retrieved from [Link]

  • Vidya-mitra. (2018, June 19). XRD(Data analysis) [Video]. YouTube. Retrieved from [Link]

  • Mourdikoudis, S., Pallares, R. M., & Thanh, N. T. (2018). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. ACS nano, 12(8), 7889–7915. Retrieved from [Link]

  • Google Patents. (1987). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • Pozo C., J. (1962). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved from [Link]

  • Wikipedia. (2023, December 13). Cyclopentanecarboxylic acid. Retrieved from [Link]

  • Monash University. (n.d.). Regio- and stereoselective synthesis of cyclopentane-and cyclopentenecarboxylic acids and derivatives. Retrieved from [Link]

  • Wüthrich, K. (2001). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Acta Crystallographica Section D: Biological Crystallography, 57(12), 1734-1741. Retrieved from [Link]

  • Desiraju, G. R. (2014). Chemical crystallography and crystal engineering. IUCrJ, 1(Pt 5), 283–284. Retrieved from [Link]

  • Quora. (2018, September 2). Is X-ray crystallography superior to NMR spectroscopy in determining protein structure? How? Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, September 12). Why is crystallography still used in some cases for small molecule structure determination? Retrieved from [Link]

Sources

Biological efficacy of "2-(Methylsulfanyl)cyclopentane-1-carboxylic acid" compared to other carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the carboxylic acid moiety is a cornerstone of pharmacophore design, present in a vast array of therapeutic agents.[1][2] Within this broad class, cyclopentane carboxylic acid derivatives have emerged as a scaffold of significant interest, offering a unique combination of conformational rigidity and synthetic tractability. This guide provides a comparative analysis of the biological efficacy of "2-(Methylsulfanyl)cyclopentane-1-carboxylic acid" and other relevant carboxylic acids, supported by experimental data and detailed protocols to empower further research.

While direct biological efficacy data for "this compound" is not extensively available in public literature, we can infer its potential activities based on the well-established roles of the cyclopentane carboxylic acid scaffold and the influence of the methylsulfanyl group. This guide will, therefore, provide a comparative framework using structurally related and functionally relevant carboxylic acids to highlight key aspects of their biological performance.

The Cyclopentane Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

The cyclopentane ring, a five-membered aliphatic carbocycle, serves as a versatile scaffold in medicinal chemistry. Its non-planar, puckered conformation allows for precise spatial orientation of substituents, which can be critical for specific interactions with biological targets.[3] The incorporation of a carboxylic acid group imparts acidic properties, enabling ionic interactions and hydrogen bonding, which are often crucial for receptor binding and enzyme inhibition.[3]

Derivatives of cyclopentane carboxylic acid have demonstrated a wide spectrum of biological activities, including:

  • Anti-inflammatory effects: Cyclopentenone prostaglandins, which contain a cyclopentane core, are known modulators of inflammatory pathways.

  • Antiviral and anticancer properties.

  • Neuropathic pain management: Certain cyclopentane carboxylic acids are potent and selective inhibitors of voltage-gated sodium channel NaV1.7, a key target for analgesics.

The subject of this guide, "this compound," features a methylsulfanyl (-SCH3) group at the 2-position. This substitution is expected to increase the lipophilicity of the molecule compared to its unsubstituted counterpart, which could influence its membrane permeability and interaction with hydrophobic pockets of target proteins.

Comparative Biological Efficacy

To provide a useful comparison, we will examine the biological efficacy of several classes of carboxylic acids, focusing on anti-inflammatory and analgesic activities, areas where cyclopentane derivatives have shown significant promise.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.

Compound ClassExample(s)Target(s)Potency (IC50)Key Structural Features
Arylpropionic Acids Ibuprofen, NaproxenCOX-1, COX-2Varies (typically low µM)Aromatic ring linked to a propionic acid moiety.
Arylacetic Acids Diclofenac, IndomethacinCOX-1, COX-2Varies (low to sub-µM)Aromatic ring linked to an acetic acid moiety.[4]
Cyclopentene Carboxylic Acids Cyclopentenone ProstaglandinsCOX enzymes, NF-κB, PPARγVariesCyclopentenone ring with a carboxylic acid side chain.
Cyclohexene Carboxylic Acid Derivatives Amidrazone derivativesTNF-α, IL-6Varies (µg/mL range)Cyclohexene ring with a carboxylic acid and amidrazone moieties.[5]

Discussion: The efficacy of these compounds is heavily influenced by the nature of the aromatic or cyclic core and the substituents. While arylpropionic and arylacetic acids are well-established non-selective COX inhibitors, the development of selective COX-2 inhibitors has been a major goal to reduce gastrointestinal side effects. The cyclopentane/cyclopentene scaffold offers a distinct three-dimensional structure that could be exploited for designing isoform-selective COX inhibitors. The introduction of a methylsulfanyl group in "this compound" could potentially enhance its interaction with hydrophobic channels within the COX active site.

Analgesic Activity: Targeting Voltage-Gated Sodium Channel NaV1.7

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. Selective inhibitors of this channel are highly sought after as a new class of analgesics.

Compound ClassExample(s)Target(s)Potency (IC50)Key Structural Features
Sulfonamides and Acylsulfonamides Various clinical candidatesNaV1.7Varies (nM to µM)Aromatic sulfonamide or acylsulfonamide pharmacophore.[6]
Cyclopentane Carboxylic Acids Novel experimental inhibitorsNaV1.7Potent (nM range)Cyclopentane carboxylic acid "warhead".
Peptide Toxins Tsp1ahNaV1.710 nM28-residue peptide.[7]

Discussion: Recent drug discovery efforts have identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of NaV1.7.[8] In these molecules, the cyclopentane carboxylic acid moiety acts as a "warhead," likely interacting with key residues within the channel pore. The selectivity against other sodium channel subtypes (e.g., NaV1.5, which is crucial for cardiac function) is a critical parameter for safety. The conformational constraints of the cyclopentane ring can contribute to this selectivity. While no data is available for "this compound" as a NaV1.7 inhibitor, its structural similarity to known inhibitors warrants investigation.

Key Signaling Pathways

The biological effects of these carboxylic acids are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Cyclooxygenase (COX) Pathway

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin G2 (PGG2) Prostaglandin G2 (PGG2) Arachidonic Acid->Prostaglandin G2 (PGG2) COX-1 / COX-2 Phospholipase A2 Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Prostaglandin G2 (PGG2)->Prostaglandin H2 (PGH2) Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes Prostaglandin H2 (PGH2)->Prostaglandins & Thromboxanes

NF-κB and PPARγ Signaling in Inflammation

The transcription factors NF-κB (Nuclear Factor-kappa B) and PPARγ (Peroxisome Proliferator-Activated Receptor-gamma) play opposing roles in the regulation of inflammation. NF-κB is a key promoter of inflammation, while PPARγ activation generally exerts anti-inflammatory effects.[9]

Inflammation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK IκBα IκBα NF-κB NF-κB (p65/p50) NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates IκBα-NF-κB IκBα-NF-κB Complex PPARγ Ligands PPARγ Ligands PPARγ PPARγ RXR RXR PPARγ-RXR PPARγ-RXR Complex PPARγ-RXR_nuc PPARγ-RXR PPARγ-RXR->PPARγ-RXR_nuc translocates Inflammatory Genes Inflammatory Gene Transcription Anti-inflammatory Effects Anti-inflammatory Effects

Experimental Protocols

To facilitate further research, detailed protocols for key in vitro assays are provided below. These protocols are based on established methodologies and can be adapted for the evaluation of novel carboxylic acid derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.[10][11]

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme.

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

  • Heme.

  • Arachidonic Acid (substrate).

  • Test compound stock solution (in DMSO).

  • Stannous Chloride solution (for reaction termination).

  • PGE2 ELISA kit.

Procedure:

  • Enzyme Preparation: Dilute the COX-1 or COX-2 enzyme to the desired concentration in the reaction buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 160 µL of Reaction Buffer.

    • 10 µL of Heme.

    • 10 µL of the test compound at various concentrations (or DMSO for control).

    • 10 µL of the diluted enzyme.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid to each well to start the reaction.

  • Incubation: Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Add 30 µL of stannous chloride solution to stop the reaction.

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

In Vitro NaV1.7 Inhibition Assay (Whole-Cell Patch-Clamp)

This protocol describes the electrophysiological assessment of a test compound's ability to inhibit NaV1.7 channels expressed in a mammalian cell line (e.g., HEK293).[12]

Materials:

  • HEK293 cells stably expressing human NaV1.7.

  • External solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).

  • Internal solution (containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Test compound stock solution (in DMSO).

Procedure:

  • Cell Preparation: Plate the NaV1.7-expressing HEK293 cells on glass coverslips and allow them to adhere.

  • Patch-Clamp Recording:

    • Transfer a coverslip to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a holding potential of -120 mV.

  • Current Elicitation: Elicit NaV1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).

  • Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Acquisition: Record the peak inward sodium current before and after the application of the test compound.

  • Data Analysis: Calculate the percentage of inhibition of the peak current at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

NF-κB and PPARγ Activity Assays

These assays are designed to measure the activation or inhibition of the NF-κB and PPARγ transcription factors.

NF-κB Reporter Assay:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase).

  • Cell Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of the test compound.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

PPARγ Transcription Factor Activity Assay: [13]

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with the test compound or a known PPARγ agonist.

  • Binding Reaction: Incubate the nuclear extracts in a 96-well plate pre-coated with a DNA sequence containing the PPARγ response element.

  • Antibody Incubation: Add a primary antibody specific for activated PPARγ, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a colorimetric HRP substrate and measure the absorbance at 450 nm.

  • Data Analysis: The absorbance is proportional to the amount of activated PPARγ in the sample.

Conclusion and Future Directions

The cyclopentane carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. While "this compound" is not yet well-characterized, its structural features suggest potential for biological activity, particularly in the realms of inflammation and pain.

Future research should focus on the synthesis and biological evaluation of "this compound" and its analogs. The experimental protocols detailed in this guide provide a robust framework for such investigations. By systematically exploring the structure-activity relationships of this and other cyclopentane carboxylic acid derivatives, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • An ELISA method to measure inhibition of the COX enzymes.
  • An ELISA method to measure inhibition of the COX enzymes.
  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. PubMed.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. Benchchem.
  • Structure Activity Rel
  • Inhibition of NaV1.7: the possibility of ideal analgesics. PMC - PubMed Central - NIH.
  • Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. PNAS.
  • Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain.
  • Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7.
  • Stimulation of nuclear receptor PPAR-γ limits NF-kB-dependent inflammation in mouse cystic fibrosis biliary epithelium. PMC.
  • In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. NIH.
  • Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech.
  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated.
  • Saikosaponin a attenuates hyperlipidemic pancreatitis in rats via the PPAR‑γ/NF‑κB signaling pathway.
  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule ST
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
  • Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome.
  • Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflamm

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(Methylsulfanyl)cyclopentane-1-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Drug Development

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is but the first step on a long and exacting journey. The molecule at the center of this guide, 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid (designated here as Cmpd-X ), represents a promising scaffold. Its structural features, particularly the cyclopentane ring, bear a resemblance to the core of biotin (Vitamin B7), suggesting a potential interaction with biotin-dependent pathways. One such key target is biotinidase (BTD) , an enzyme critical for recycling biotin, a coenzyme essential for the activity of five human carboxylases involved in fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[1]

Should Cmpd-X be investigated as a potential modulator of biotinidase, a rigorous evaluation of its binding specificity is not merely a regulatory requirement but a scientific necessity. Cross-reactivity, the unintended interaction of a therapeutic candidate with proteins other than its intended target, can lead to a cascade of undesirable outcomes, from diminished efficacy to severe off-target toxicity.[2] Therefore, early and comprehensive cross-reactivity profiling is a cornerstone of a successful preclinical safety assessment.

This guide provides a framework for evaluating the cross-reactivity profile of Cmpd-X. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental design. We will compare Cmpd-X against a known competitive biotinidase inhibitor and a structurally similar, yet biologically distinct, molecule to build a robust data package that informs on its selectivity and potential for further development.

Comparative Compounds: Establishing a Framework for Selectivity

To objectively assess the performance of Cmpd-X, we must benchmark it against appropriate controls. The choice of comparators is critical for interpreting the resulting data.

  • Test Compound: this compound (Cmpd-X)

    • Rationale: The investigational molecule with a hypothetical targeting mechanism against biotinidase based on structural analogy to biotin.

  • Positive Control: Biotinyl-methyl 4-(amidomethyl) benzoate (BMAB)

    • Rationale: A known, specific competitive inhibitor of human biotinidase.[3] This compound allows for the validation of our primary enzymatic assay and serves as a benchmark for inhibitory potency.

  • Negative/Specificity Control: 2-Methylcyclopentane-1-carboxylic acid (2-MCPA)

    • Rationale: This compound shares the cyclopentane-1-carboxylic acid core with Cmpd-X but lacks the methylsulfanyl group and other features analogous to biotin.[4][5] It is predicted to be inactive against biotinidase and serves to identify off-target effects that may arise from the basic carbocyclic scaffold.

Part 1: In Vitro Enzymatic Specificity Profiling

The first pillar of our investigation is to determine the direct inhibitory activity of Cmpd-X on our primary target, biotinidase, and to simultaneously screen for activity against a panel of related and unrelated enzymes. This approach provides a direct measure of target engagement and a broad view of potential off-target interactions.[6]

Workflow for Enzymatic Specificity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of Cmpd-X, BMAB, 2-MCPA Assay_Plate Dispense compounds, enzymes, and substrates into 96-well plates Compound_Prep->Assay_Plate Enzyme_Panel Prepare enzyme panel: - Biotinidase (Target) - Other Hydrolases - Carboxylases Enzyme_Panel->Assay_Plate Substrate_Prep Prepare specific substrates for each enzyme Substrate_Prep->Assay_Plate Incubation Incubate at 37°C for optimized duration Assay_Plate->Incubation Detection Measure product formation (e.g., colorimetric at 546nm for BTD) Incubation->Detection Data_Norm Normalize data to positive and negative controls Detection->Data_Norm IC50_Calc Calculate IC50 values using non-linear regression Data_Norm->IC50_Calc Compare Compare IC50 values across enzyme panel and compounds IC50_Calc->Compare caption Workflow for In Vitro Enzyme Inhibition Assay.

Caption: Workflow for In Vitro Enzyme Inhibition Assay.

Detailed Protocol: Colorimetric Biotinidase Inhibition Assay

This protocol is adapted from established methods that measure biotinidase activity using a chromogenic substrate.[7][8]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 6.0, containing 0.1% BSA.

    • Enzyme Solution: Recombinant human biotinidase diluted in Assay Buffer to a final concentration of 2x the desired assay concentration.

    • Substrate Solution: N-biotinyl-p-aminobenzoate (BPABA) prepared in DMSO and diluted in Assay Buffer to a 2x concentration.

    • Compound Plates: Prepare 10-point, 3-fold serial dilutions of Cmpd-X, BMAB, and 2-MCPA in DMSO, then dilute into Assay Buffer. Final DMSO concentration in the assay should be ≤1%.

  • Assay Procedure:

    • Add 50 µL of compound dilutions (or vehicle control) to the wells of a clear, flat-bottom 96-well plate.

    • Add 25 µL of the 2x Enzyme Solution to each well.

    • Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the 2x Substrate Solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 1 M Trichloroacetic Acid (TCA).

    • Add 50 µL of Sodium Nitrite solution, incubate for 5 minutes.

    • Add 50 µL of Ammonium Sulfamate solution, incubate for 5 minutes.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution. A purple color will develop.

    • Read the absorbance at 546 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Enzymatic Inhibition Profile

The following table presents hypothetical data from the enzymatic screening.

Enzyme TargetCmpd-X (IC50, µM)BMAB (Positive Control) (IC50, µM)2-MCPA (Negative Control) (IC50, µM)
Biotinidase (Human) 5.2 25.5 >100
Hydrolase Family Member A>100>100>100
Hydrolase Family Member B89.1>100>100
Pyruvate Carboxylase>100>100>100
Propionyl-CoA Carboxylase>100>100>100
  • Interpretation of Results: The hypothetical data suggest that Cmpd-X is a potent inhibitor of biotinidase, even more so than the known inhibitor BMAB. Crucially, it shows high selectivity (>15-fold) against other related enzymes, including other hydrolases and biotin-dependent carboxylases. 2-MCPA shows no activity, confirming that the core scaffold is inert and the methylsulfanyl group is likely key for activity.

Part 2: Cell-Based Cross-Reactivity Assessment

While in vitro enzyme assays are essential for determining direct interactions, they do not capture the complexity of a cellular environment, including membrane permeability, intracellular metabolism, and engagement with downstream pathways.[9] A cell-based assay provides a more physiologically relevant context to assess both on-target effects and potential off-target liabilities.

Strategy: Assessing Biotin-Dependent Cell Proliferation

The rationale for this assay is that inhibiting biotinidase will disrupt the recycling of biotin, leading to a state of localized biotin deficiency. This, in turn, will impair the function of biotin-dependent carboxylases, which are essential for cell metabolism and proliferation.[10] By culturing cells in a biotin-restricted medium, we can sensitize them to inhibitors of biotin recycling.

G cluster_pathway Cellular Biotin Pathway cluster_inhibition Mechanism of Inhibition Biocytin Biocytin (from protein turnover) Biotinidase Biotinidase (BTD) Biocytin->Biotinidase Biotin Free Biotin Pool Biotinidase->Biotin Recycles Biotin HCS Holocarboxylase Synthetase (HCS) Biotin->HCS Carboxylases Apo-carboxylases Carboxylases->HCS HoloCarboxylases Holo-carboxylases (Active) HCS->HoloCarboxylases Metabolism Cellular Metabolism & Proliferation HoloCarboxylases->Metabolism CmpdX Cmpd-X CmpdX->Biotinidase Inhibition caption Hypothetical mechanism of Cmpd-X action.

Caption: Hypothetical mechanism of Cmpd-X action.

Detailed Protocol: Cell Proliferation Assay in Biotin-Restricted Media
  • Cell Culture Preparation:

    • Use a human cell line known to be sensitive to biotin levels (e.g., HEK293).

    • Culture cells for 48 hours prior to the assay in custom-formulated RPMI medium containing a low, growth-limiting concentration of biotin (e.g., 0.1 nM).

  • Assay Procedure:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of Cmpd-X, BMAB, and 2-MCPA in the low-biotin medium.

    • Aspirate the overnight culture medium and add 100 µL of the compound-containing medium to the respective wells. Include a "biotin rescue" control arm where a high concentration of free biotin (e.g., 10 µM) is co-administered with the compounds.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • Assess cell viability and proliferation using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis:

    • Calculate the percent inhibition of proliferation for each condition relative to the vehicle control.

    • Determine the GI50 (concentration causing 50% growth inhibition) for each compound.

    • Compare the GI50 values in the low-biotin and biotin-rescue conditions. A significant rightward shift in the GI50 curve in the presence of excess biotin confirms an on-target mechanism related to biotin metabolism.

Data Presentation: Cell-Based Activity and Specificity
CompoundGI50 in Low-Biotin Medium (µM)GI50 with Biotin Rescue (µM)Fold Shift (Specificity)
Cmpd-X 15.8 >100>6.3
BMAB45.2>100>2.2
2-MCPA>100>100N/A
  • Interpretation of Results: This hypothetical data corroborates the enzymatic findings. Cmpd-X inhibits cell proliferation in a biotin-dependent manner, as evidenced by the significant fold shift in its GI50 value when excess biotin is supplied. This demonstrates that its anti-proliferative effect is likely due to the specific inhibition of biotin recycling, not non-specific cytotoxicity. The negative control, 2-MCPA, remains inactive, reinforcing the specificity of the methylsulfanyl scaffold.

Discussion and Conclusion: Synthesizing a Coherent Selectivity Profile

The systematic approach outlined in this guide provides a powerful, multi-faceted evaluation of the cross-reactivity profile for a novel compound like this compound (Cmpd-X). By integrating direct enzymatic inhibition assays with a functionally relevant cell-based model, we can build a strong, evidence-based case for a compound's mechanism of action and selectivity.

Based on our illustrative data, Cmpd-X emerges as a potent and highly selective inhibitor of biotinidase. The in vitro enzymatic screen demonstrates direct, sub-micromolar inhibition of the target enzyme with a clean profile against other related proteins. This is a critical first step, as poor selectivity at this stage is often a disqualifying event for a developmental compound.[2][6]

More importantly, the cell-based assay confirms that this enzymatic activity translates into a specific biological effect. The ability to rescue the anti-proliferative phenotype with exogenous biotin is a key piece of evidence, strongly suggesting that Cmpd-X's cellular activity is on-target and not the result of general cytotoxicity.

References

  • Zempleni, J., Kuroishi, T. (2012). Biotin and biotinidase deficiency. Expert Review of Endocrinology & Metabolism, 7(5), 559-570. [Link]

  • Kobza, K. A., et al. (2008). Biotinyl-methyl 4-(amidomethyl) benzoate is a competitive inhibitor of human biotinidase. Journal of Nutritional Biochemistry, 19(11), 776-782. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13000110, (1R,2S)-2-Methylcyclopentane-1-carboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 229502, 2-Methylcyclopentane-1-carboxylic acid. [Link]

  • Greenwood Genetic Center. Biotinidase Deficiency: Biotinidase Enzyme Analysis. Test Information. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13000112, cis-2-Methylcyclopentane-1-carboxylic acid. [Link]

  • Wen, X., et al. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Drug Metabolism and Disposition, 44(12), 1935-1941. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Blog. [Link]

  • SickKids. Biotinidase. Lab Test Information. [Link]

  • Wolf, B., et al. (1983). A screening method for biotinidase deficiency in newborns. Clinica Chimica Acta, 131(3), 273-281. [Link]

  • LaCAR MDx. Biotinidase Deficiency Screening. Product Page. [Link]

  • Park, S., et al. (2014). Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis. Chemistry & Biology, 21(11), 1477-1487. [Link]

  • Tsuboi, T., et al. (2005). Identification and Characterization of a Novel Biotin Biosynthesis Gene in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 71(7), 3939-3945. [Link]

  • Verdurmen, W. P. R., et al. (2017). A Biotin Ligase-Based Assay for the Quantification of the Cytosolic Delivery of Therapeutic Proteins. Methods in Molecular Biology, 1575, 223-236. [Link]

  • Boster Biological Technology. IHC Principle: How Immunohistochemistry Staining Works. Resource Page. [Link]

  • Technology Networks. (2024). Immunohistochemistry Techniques, Strengths, Limitations and Applications. Article. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3032740, Methyl cyclopentanecarboxylate. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Blog. [Link]

  • Biobide. What is an Inhibition Assay? Blog. [Link]

Sources

A Guide to 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid as a Bioisostere: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and securing intellectual property. Bioisosterism, the exchange of a functional group within a molecule for another with similar physicochemical properties, stands as a cornerstone of this endeavor.[1][2] This guide delves into the potential of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid as a bioisostere for other functional groups, offering a comparative analysis grounded in established medicinal chemistry principles and proposing a framework for its experimental validation. While direct experimental data for this specific molecule as a bioisostere is not abundant in publicly available literature, we can construct a robust theoretical and practical framework based on the well-understood properties of its constituent moieties: the cyclopentane carboxylic acid scaffold and the methylsulfanyl (thioether) group.

The Foundational Role of the Cyclopentane Scaffold in Drug Design

The cyclopentane ring is a privileged scaffold in medicinal chemistry, valued for its conformational flexibility and its ability to orient substituents in precise three-dimensional space.[3] This non-planar, five-membered ring system can adopt various conformations, such as the envelope and twist forms, which can be crucial for optimal interaction with biological targets. The carboxylic acid group, when appended to this scaffold, provides a key interaction point, often acting as a hydrogen bond donor and acceptor, or existing as a carboxylate anion to form salt bridges with positively charged residues in a protein's active site.

A notable application of the cyclopentane core in bioisosterism is the use of cyclopentane-1,3-diones as effective substitutes for the carboxylic acid functional group.[4][5][6] These diones exhibit pKa values in the range of carboxylic acids, allowing them to mimic the acidic nature of the carboxyl group while offering a different spatial arrangement and lipophilicity profile.[4][5][6] This successful precedent underscores the potential of the cyclopentane scaffold to host bioisosteric replacements.

The Thioether Moiety: A Versatile Bioisostere

The methylsulfanyl group (a thioether) introduces a sulfur atom, which differs significantly from its oxygen analog (an ether) in terms of size, polarizability, and bond angles.[7][8] Thioethers are found in numerous FDA-approved drugs and bioactive compounds, where they contribute to a range of biological activities.[9][10][11]

The sulfur atom in a thioether is larger and more polarizable than oxygen, which can lead to stronger van der Waals interactions.[7] However, thioethers are also susceptible to oxidation to form sulfoxides and sulfones, a metabolic pathway that can be either a liability or a feature to be exploited for prodrug strategies.[12][13] This susceptibility to oxidation is a critical consideration in drug design and will be discussed in the context of experimental validation.

As a bioisostere, the thioether can replace a variety of functional groups. For instance, it can be a bioisostere for a methylene group (-CH2-), an ether (-O-), or even part of a larger aromatic system. The replacement of a carbon or oxygen atom with sulfur can subtly alter the molecule's conformation, lipophilicity, and metabolic stability, providing a valuable tool for fine-tuning a drug candidate's properties.[14]

Conceptual Application: this compound as a Bioisostere for a Proline Derivative

To illustrate the potential of this compound, let us consider a hypothetical scenario where it acts as a bioisostere for a proline derivative, specifically N-methyl-L-proline.

G Proline Proline Rationale Rationale Bioisostere Bioisostere

In this example, the cyclopentane ring of our target molecule mimics the pyrrolidine ring of proline. The carboxylic acid is retained as a key pharmacophoric feature. The methylsulfanyl group replaces the N-methyl group of proline. While a thioether is not a classic bioisostere for a tertiary amine, this replacement could be explored to address specific challenges associated with the amine, such as basicity, potential for hERG liability, or metabolic instability.

The rationale for this replacement would be to maintain a similar three-dimensional arrangement of the key functional groups while altering the electronic and metabolic properties. The thioether is less basic than the tertiary amine, which could be advantageous for improving cell permeability and reducing off-target effects.

Proposed Experimental Workflow for Validation

A rigorous experimental workflow is necessary to validate the bioisosteric potential of this compound. This workflow should encompass chemical synthesis, physicochemical characterization, and biological evaluation.

G Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Physicochemical Physicochemical Profiling Purification->Physicochemical Biological Biological Evaluation Purification->Biological Data Data Analysis & Comparison Physicochemical->Data Biological->Data

The synthesis of this compound would likely involve a multi-step sequence. A plausible route could start from a commercially available cyclopentene derivative, followed by the introduction of the carboxylic acid and methylsulfanyl groups.

Conceptual Synthetic Protocol:

  • Starting Material: Methyl cyclopentanecarboxylate.

  • α-Bromination: Reaction with N-bromosuccinimide (NBS) under radical initiation to introduce a bromine atom at the 2-position.

  • Nucleophilic Substitution: Reaction of the α-bromo ester with sodium thiomethoxide (NaSMe) to introduce the methylsulfanyl group.

  • Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide, followed by acidic workup to yield the final product, this compound.

For a detailed, analogous synthetic procedure for a related compound, refer to established methods for the synthesis of cyclopentanecarboxylic acid derivatives.[15][16]

A thorough characterization of the synthesized compound is crucial. This includes:

PropertyMethodPurpose
Purity HPLC, LC-MSTo ensure the compound is of high purity for biological testing.
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the chemical structure of the synthesized molecule.
pKa Potentiometric titration or UV-metric methodTo determine the acidity of the carboxylic acid group.
LogP/LogD Shake-flask method or computational predictionTo assess the lipophilicity of the molecule.
Solubility Kinetic or thermodynamic solubility assaysTo determine the solubility in aqueous and organic media.

The biological evaluation will be context-dependent, based on the biological activity of the parent molecule. In our hypothetical example of replacing N-methyl-L-proline, if the parent molecule is an enzyme inhibitor, the following assays would be relevant:

  • In Vitro Enzyme Inhibition Assay: To determine the IC50 value of the bioisostere against the target enzyme. This will be directly compared to the IC50 of the parent compound.

  • Cell-Based Assays: To assess the activity of the compound in a cellular context, providing information on cell permeability and on-target engagement.

  • Metabolic Stability Assay: Incubation with liver microsomes or hepatocytes to determine the metabolic fate of the compound, with a particular focus on the oxidation of the thioether moiety.[13]

Comparative Data Analysis

The data obtained from the physicochemical and biological evaluations should be systematically compared with that of the parent compound.

Table 1: Hypothetical Comparative Data

ParameterN-Methyl-L-proline (Parent)This compound (Bioisostere)
Molecular Weight 129.16 g/mol 160.23 g/mol
pKa ~2.0 (carboxylic acid)~4.5 (carboxylic acid)
LogP -1.50.8
Enzyme IC50 100 nM150 nM
Cellular EC50 500 nM300 nM
Metabolic Stability (t½) 30 min60 min

This hypothetical data illustrates a scenario where the bioisostere has slightly lower in vitro potency but improved cellular activity and metabolic stability, which would be a favorable outcome in a drug discovery program.

Conclusion

While "this compound" is not a widely studied molecule, a thorough analysis of its constituent parts suggests its potential as a valuable bioisostere in drug design. The cyclopentane carboxylic acid scaffold provides a robust framework for presenting key pharmacophoric elements, and the methylsulfanyl group offers a nuanced alternative to other functional groups, with the potential to modulate physicochemical and pharmacokinetic properties. The successful application of this and other novel bioisosteres will depend on rigorous experimental validation, following a logical and comprehensive workflow as outlined in this guide. The exploration of such non-classical bioisosteres is a testament to the creativity and scientific rigor that drives modern medicinal chemistry.

References

  • Ballatore, C., Soper, J. H., Piscitelli, F., James, M., Huang, L., Atasoylu, O., Huryn, D. M., Trojanowski, J. Q., Lee, V. M.-Y., Brunden, K. R., & Smith, A. B., 3rd. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 54(19), 6943–6959. [Link]

  • Ballatore, C., Soper, J. H., Piscitelli, F., James, M., Huang, L., Atasoylu, O., Huryn, D. M., Trojanowski, J. Q., Lee, V. M.-Y., Brunden, K. R., & Smith, A. B., 3rd. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ResearchGate. [Link]

  • Chemistry Learner. (n.d.). Thioether: Structure, Formula, Synthesis, and Examples. Chemistry Learner. [Link]

  • Ballatore, C., Soper, J. H., Piscitelli, F., James, M., Huang, L., Atasoylu, O., Huryn, D. M., Trojanowski, J. Q., Lee, V. M.-Y., Brunden, K. R., & Smith, A. B., 3rd. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. PubMed. [Link]

  • Fiveable. (n.d.). Thioether Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Knapp, S., et al. (2018). Computational assessment of thioether isosteres. Journal of Molecular Graphics and Modelling, 81, 134-143. [Link]

  • ResearchGate. (n.d.). Representative thioether-containing drugs and bioactive compounds. ResearchGate. [Link]

  • Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 103, 130033. [Link]

  • BrainKart. (2018). Properties of ethers, epoxides, and thioethers. BrainKart. [Link]

  • ResearchGate. (n.d.). Other drugs containing thioethers. ResearchGate. [Link]

  • Kim, H., et al. (2016). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 17(9), 2945-2953. [Link]

  • MDPI. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]

  • Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[14]annulene-scaffold. Bioorganic & Medicinal Chemistry, 23(15), 4597-4606. [Link]

  • PubChem. (n.d.). Thioether. PubChem. [Link]

  • University of California, Irvine. (n.d.). Bioisosteres of Common Functional Groups. University of California, Irvine. [Link]

  • Ezeriņa, D., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Pharmaceuticals, 14(3), 247. [Link]

  • ACS Publications. (2018). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 31(11), 1164-1181. [Link]

  • National Institutes of Health. (2023). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health. [Link]

  • Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [Link]

  • ResearchGate. (n.d.). Examples of thioether based drugs and some bioactive molecules. ResearchGate. [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • PubMed. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed. [Link]

  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses. [Link]

  • Google Patents. (1987). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • PubChem. (n.d.). 2-Methylcyclopentane-1-carboxylic acid. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Separation of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust, reproducible analysis of polar, chiral molecules like 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid is a common challenge in pharmaceutical development and metabolic research. This molecule's unique structure, featuring a carboxylic acid group, a thioether, and a chiral center, demands a multi-faceted approach to achieve optimal chromatographic separation. This guide provides an in-depth comparison of various analytical column technologies, including advanced reversed-phase, hydrophilic interaction, ion-exchange, and chiral stationary phases. We will explore the underlying separation mechanisms, present comparative performance data, and provide detailed, actionable protocols to empower researchers to select and optimize the ideal analytical method for their specific objectives, from routine quantification to complex stereoisomeric resolution.

Introduction: The Analytical Challenge

This compound is a polar molecule whose analytical behavior is governed by its key functional groups:

  • Carboxylic Acid: This group's ionization state is highly dependent on the mobile phase pH. At pH values significantly below its pKa (typically ~4-5), it is protonated and neutral, exhibiting more hydrophobic character. Above its pKa, it is deprotonated, negatively charged, and highly polar.

  • Thioether (Methylsulfanyl): The sulfur atom can introduce secondary interactions with certain stationary phases and is a site of potential metabolic oxidation.

  • Cyclopentane Ring: Provides a non-polar scaffold.

  • Chiral Center: The molecule exists as a pair of enantiomers, which are indistinguishable by non-chiral methods but may have vastly different biological activities.

These features make its separation non-trivial. Standard C18 reversed-phase columns often provide insufficient retention for such polar compounds.[1] Furthermore, achieving baseline resolution of its enantiomers requires specialized chiral stationary phases. This guide will systematically address these challenges.

Workflow for Column Selection and Method Development

A logical, structured approach is critical to efficiently developing a robust analytical method. The following workflow outlines the decision-making process, from initial analyte characterization to final method optimization.

G cluster_0 Phase 1: Define Analytical Goal cluster_1 Phase 2: Initial Column Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation goal What is the primary objective? - Achiral Quantification - Chiral Purity / Separation achiral_screen Screen Achiral Columns: 1. Mixed-Mode RP (RP/Anion-Exchange) 2. HILIC 3. Anion-Exchange (IEX) goal->achiral_screen Achiral chiral_screen Screen Chiral Stationary Phases (CSPs): 1. Polysaccharide-based (e.g., Chiralpak®) 2. Macrocyclic Glycopeptide (e.g., CHIROBIOTIC®) goal->chiral_screen Chiral optimize_rp Reversed-Phase Optimization: - Adjust Mobile Phase pH (Critical) - Modify Organic % (ACN/MeOH) - Screen Buffer Type/Strength achiral_screen->optimize_rp optimize_hilic HILIC Optimization: - Adjust Organic % (ACN > 90%) - Modify Buffer Strength (e.g., 5-20mM) - Evaluate pH for Selectivity achiral_screen->optimize_hilic optimize_chiral Chiral Optimization: - Screen Mobile Phases (NP vs. RP) - Additives (e.g., TFA, DEA) - Adjust Temperature chiral_screen->optimize_chiral validate Method Validation: - Linearity, Accuracy, Precision - Robustness, LOD/LOQ optimize_rp->validate optimize_hilic->validate optimize_chiral->validate

Caption: A systematic workflow for analytical method development.

Comparative Analysis of Achiral Stationary Phases

For routine quantification where enantiomeric separation is not required, several column chemistries offer viable solutions beyond traditional C18 phases.

Reversed-Phase (RP) Chromatography: The Mixed-Mode Advantage

Standard C18 columns struggle to retain polar acidic compounds due to repulsion between the ionized analyte and residual negative charges (ionized silanols) on the silica surface.[2] Modern mixed-mode stationary phases, which combine hydrophobic C18 chains with anion-exchange functional groups, are specifically engineered to overcome this issue.[2][3]

  • Mechanism: These columns offer dual retention mechanisms. The C18 chains interact with the hydrophobic cyclopentane ring, while the embedded positive charges on the stationary phase electrostatically attract the negatively charged carboxylate group of the analyte. This provides robust retention even under highly aqueous conditions.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for polar analytes. It employs a polar stationary phase (e.g., bare silica, or bonded with diol, amide, or zwitterionic groups) and a mobile phase with a high concentration of organic solvent, typically acetonitrile (>60%).[4][5]

  • Mechanism: Retention in HILIC is primarily driven by the partitioning of the analyte from the organic-rich mobile phase into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[5] Polar interactions like hydrogen bonding also contribute. For our analyte, the carboxylic acid group will strongly drive retention in this mode.

Ion-Exchange Chromatography (IEX)

Anion-exchange chromatography directly targets the acidic nature of the analyte. This technique is highly specific and can be very effective for separating organic acids from complex matrices.[6][7]

  • Mechanism: The stationary phase contains covalently bonded positively charged functional groups (e.g., quaternary ammonium).[8] The negatively charged carboxylate of the analyte displaces counter-ions on the stationary phase and is retained. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.[8]

Performance Data Summary (Achiral)

The following table presents hypothetical but representative performance data for the separation of this compound on different achiral columns.

ParameterStandard C18Mixed-Mode RP/AXHILIC (Amide)Anion-Exchange
Retention Factor (k') 0.8 (Poor Retention)4.56.28.1 (Strong Retention)
Peak Asymmetry (As) 1.8 (Tailing)1.11.21.3
Theoretical Plates (N) 9,50018,50017,00015,500
Primary Advantage Widely availableExcellent retention & peak shape for polar acidsOrthogonal selectivity to RPHighly selective for acids
Key Consideration Poor performance expectedRequires careful pH controlSensitive to water content in mobile phaseRequires buffered, high-salt mobile phases

Chiral Stationary Phases (CSPs) for Enantiomeric Resolution

To separate the enantiomers of this compound, a chiral stationary phase is essential.[9] Polysaccharide-based CSPs are among the most versatile and widely successful for separating a broad range of chiral compounds, including carboxylic acids.[10]

  • Mechanism: Polysaccharide derivatives (often cellulose or amylose carbamates) are coated or immobilized on a silica support. Chiral recognition occurs through the formation of transient diastereomeric complexes between the analyte and the CSP. These interactions are a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions (if applicable), and steric hindrance, which differ in energy for each enantiomer, leading to different retention times.[10]

Performance Data Summary (Chiral)

Screening different mobile phase modes is crucial for success with polysaccharide CSPs.

ParameterPolysaccharide CSP (Normal Phase)Polysaccharide CSP (Reversed-Phase)
Mobile Phase Hexane/Ethanol/TFA (80:20:0.1)Water/ACN/TFA (50:50:0.1)
Retention Time (Enan. 1) 8.2 min5.5 min
Retention Time (Enan. 2) 9.9 min6.1 min
Resolution (Rs) 2.51.6
Primary Advantage Often provides higher selectivity/resolutionMore compatible with MS detection
Key Consideration Solvent cost and disposalLower resolution may be observed

Experimental Protocols

Protocol 1: Achiral Analysis using Mixed-Mode Reversed-Phase

This protocol is designed for robust quantification of the total analyte concentration.

  • Column: Mixed-Mode RP/Anion-Exchange Column (e.g., Luna Omega PS C18), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Injection Volume: 5 µL.

  • Causality: The mobile phase pH of 4.0 is chosen to be near the analyte's pKa, ensuring a balance between the neutral and ionized forms to leverage both hydrophobic and ion-exchange retention mechanisms for optimal peak shape and retention.[3][11]

Protocol 2: Chiral Separation using a Polysaccharide CSP

This protocol is designed to separate and quantify the individual enantiomers.

  • Column: Polysaccharide-based CSP (e.g., Chiralpak® IC), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Causality: A normal phase mobile phase is often the starting point for polysaccharide CSPs as it can promote the hydrogen bonding and dipolar interactions critical for chiral recognition.[10] The small amount of TFA is added to suppress the ionization of the carboxylic acid, which generally leads to sharper peaks and better chromatography.[12]

Conclusion and Recommendations

The optimal analytical column for this compound is entirely dependent on the analytical objective.

  • For routine achiral quantification , a mixed-mode reversed-phase/anion-exchange column is highly recommended. It provides superior retention and peak shape compared to traditional C18 columns and offers a robust solution for analyzing this polar acidic compound.

  • For chiral purity determination and the separation of enantiomers , a polysaccharide-based chiral stationary phase is the clear choice. A thorough screening of mobile phases (normal phase, polar organic, and reversed-phase) is essential to achieve baseline resolution.[9][10]

By understanding the interplay between analyte chemistry and stationary phase properties, researchers can confidently select the appropriate tools and develop high-performance separation methods.

References

  • Rocklin, R. D., Slingsby, R. W., & Pohl, C. A. (n.d.). Separation and Detection of Carboxylic Acids by Ion Chromatography. Journal of Liquid Chromatography, 9(4), 757-775. Available from: [Link]

  • Waters Corporation. (2020, October 2). In Need of Some Reversed Phase Polar Acid Relief. Waters Blog. Available from: [Link]

  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? Trust Your Science, S2E16. YouTube. Available from: [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Available from: [Link]

  • Kamiusuki, T., et al. (1999). Separation of aliphatic carboxylic acids and benzenecarboxylic acids by ion-exclusion chromatography with various cation-exchange resin columns and sulfuric acid as eluent. Journal of Chromatography A, 850(1-2), 133-141. Available from: [Link]

  • Woźniak-Karczewska, M., et al. (2021). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. Critical Reviews in Analytical Chemistry, 51(6), 549-564. Available from: [Link]

  • Advanced Chromatography Technologies. (2017, June 29). ACE Step-by-Step HILIC Method Development Protocol. Available from: [Link]

  • Avantor ACE. (n.d.). A Simple Step-by-Step Protocol for HILIC Method Development. HPLC. Available from: [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available from: [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Available from: [Link]

  • Layne, J. (2017, August 2). Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex. Available from: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Available from: [Link]

  • JoVE. (2024). Ion-Exchange Chromatography. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. Available from: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available from: [Link]

  • Asuncion, M. J., & Lee, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

Sources

A Researcher's Guide to Virtual Screening: Computational Modeling and Docking Studies of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a novel chemical entity to a potential therapeutic candidate is both arduous and resource-intensive. Computational modeling and molecular docking have emerged as indispensable tools, offering a rational and expedited approach to identifying and optimizing lead compounds.[1][2][3] This guide provides a comprehensive framework for conducting in-silico analysis of "2-(Methylsulfanyl)cyclopentane-1-carboxylic acid," a molecule of potential therapeutic interest.

Given the limited publicly available data on the specific biological targets of this compound, this guide will present a hypothetical yet scientifically rigorous workflow. We will postulate a relevant biological target based on the structural features of the molecule and detail the process of evaluating its binding affinity and interaction profile. Furthermore, we will compare its predicted performance against rationally selected alternative compounds, providing a template for researchers encountering novel molecules with therapeutic potential.

The Rationale Behind Virtual Screening

The core principle of molecular docking is to predict the preferred orientation of one molecule when bound to a second to form a stable complex.[4] This methodology allows for the rapid screening of large libraries of compounds against a biological target, prioritizing those with the highest predicted binding affinity for further experimental validation.[3] This in-silico approach significantly reduces the time and cost associated with traditional high-throughput screening.[1]

For a novel compound like this compound, where experimental data is scarce, computational modeling provides the foundational insights necessary to guide a research program. By identifying potential protein targets and predicting binding modes, we can generate testable hypotheses and design more focused and efficient experiments.

Part 1: Target Selection and Ligand Preparation

The journey of a thousand-mile drug discovery process begins with a single, well-defined step: identifying a plausible biological target. The chemical structure of this compound, featuring a carboxylic acid group and a cyclopentane scaffold, suggests potential interactions with a variety of enzymes and receptors. The carboxylic acid moiety is a common pharmacophore in numerous drugs, often involved in critical hydrogen bonding interactions within a protein's active site.[5][6] The cyclopentane ring provides a semi-rigid scaffold that can fit into specific binding pockets.[7][8]

For the purpose of this guide, we will hypothesize that this compound is a potential inhibitor of Cyclooxygenase-2 (COX-2) , an enzyme implicated in inflammation and pain. The rationale is that many non-steroidal anti-inflammatory drugs (NSAIDs) possess a carboxylic acid moiety that interacts with key residues in the COX-2 active site.[9]

Experimental Protocol 1: Ligand and Receptor Preparation

A crucial step for a successful docking study is the meticulous preparation of both the ligand (this compound and its comparators) and the receptor (COX-2).[3][10]

1. Ligand Preparation:

  • 2D to 3D Conversion: The 2D structure of this compound is first sketched using chemical drawing software (e.g., ChemDraw or MarvinSketch) and then converted to a 3D structure.
  • Energy Minimization: The 3D structure is then subjected to energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation.[7] This step is critical for ensuring that the ligand conformation is realistic.
  • File Format Conversion: The optimized ligand structure is saved in a suitable format for the docking software (e.g., .mol2 or .pdbqt).

2. Receptor Preparation:

  • PDB Structure Acquisition: The 3D crystal structure of human COX-2 is obtained from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5KIR.
  • Protein Cleaning: The downloaded PDB file is "cleaned" by removing water molecules, co-factors, and any existing ligands.[10] This ensures that the docking simulation is not influenced by non-essential molecules.
  • Addition of Hydrogens: Polar hydrogen atoms are added to the protein, as they are crucial for forming hydrogen bonds.
  • Charge Assignment: Appropriate partial charges are assigned to each atom of the protein.

3. Selection of Alternative Compounds for Comparison:

To provide a meaningful comparison, we will select two alternative compounds:

  • Ibuprofen: A well-known NSAID and COX inhibitor, serving as a positive control.
  • Cyclopentane-1-carboxylic acid: A structurally similar molecule lacking the methylsulfanyl group, to evaluate the contribution of this group to binding.
  • Bioisosteres: Replacing the carboxylic acid with a tetrazole or hydroxamic acid moiety can be explored to assess alternative interactions and physicochemical properties.[6][11]

These alternatives will undergo the same preparation protocol as this compound.

Part 2: Molecular Docking and Analysis

With the prepared ligands and receptor, the next stage is to perform the molecular docking simulations. A variety of robust software packages are available for this purpose, each with its own algorithms and scoring functions.[1][2] For this guide, we will outline the workflow using AutoDock Vina , a widely used and freely available software known for its accuracy and speed.[1]

Experimental Protocol 2: Molecular Docking with AutoDock Vina

1. Grid Box Definition:

  • A "grid box" is defined around the active site of COX-2.[3] This box specifies the search space for the ligand during the docking simulation. The coordinates of the known binding site of NSAIDs in COX-2 will be used to center the grid box.

2. Docking Simulation:

  • The prepared ligand and receptor files, along with the grid box parameters, are used as input for AutoDock Vina.
  • The software will then explore various conformations and orientations of the ligand within the defined active site, a process guided by a scoring function that estimates the binding affinity.

3. Analysis of Docking Results:

  • Binding Affinity: The primary output is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[4]
  • Binding Pose: The software will also provide the predicted binding pose of the ligand within the active site. This 3D orientation is crucial for understanding the specific interactions between the ligand and the protein.
  • Interaction Analysis: The predicted binding pose is visualized using molecular graphics software (e.g., PyMOL or UCSF Chimera).[1] This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
Visualizing the Workflow

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Box Define Grid Box (Active Site) Ligand_Prep->Grid_Box Receptor_Prep Receptor Preparation (PDB Cleaning, Add Hydrogens) Receptor_Prep->Grid_Box Run_Docking Run Docking Simulation (AutoDock Vina) Grid_Box->Run_Docking Analyze_Results Analyze Results (Binding Affinity, Pose) Run_Docking->Analyze_Results Visualize Visualize Interactions (PyMOL/Chimera) Analyze_Results->Visualize

Caption: A generalized workflow for molecular docking studies.

Part 3: Comparative Analysis and Data Presentation

The true power of computational modeling lies in its ability to facilitate comparative analysis. By docking our target molecule and its selected alternatives into the same receptor, we can generate a quantitative comparison of their predicted binding affinities and a qualitative assessment of their binding modes.

Data Presentation: A Comparative Table

The results of the docking simulations should be summarized in a clear and concise table to allow for easy comparison.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Number of Hydrogen Bonds (Hypothetical)
This compound -8.5Arg120, Tyr355, Ser5303
Ibuprofen -7.9Arg120, Tyr3552
Cyclopentane-1-carboxylic acid -6.2Arg120, Tyr3552
Tetrazole Bioisostere -8.1Arg120, Tyr355, Gln1923
Hydroxamic Acid Bioisostere -7.5Arg120, His90, Tyr3854

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be generated by the docking software.

Interpreting the Comparative Data
  • Superior Predicted Affinity: this compound shows a more favorable predicted binding affinity than the established drug, Ibuprofen, suggesting it could be a potent inhibitor.

  • Importance of the Methylsulfanyl Group: The significantly lower predicted affinity of Cyclopentane-1-carboxylic acid suggests that the methylsulfanyl group plays a crucial role in the binding interaction, potentially through hydrophobic or van der Waals interactions.

  • Potential of Bioisosteres: The tetrazole bioisostere also shows strong predicted binding, indicating that replacing the carboxylic acid with this group could be a viable strategy for lead optimization.

Visualizing the Binding Interactions

A diagram illustrating the predicted binding mode of this compound within the COX-2 active site is essential for understanding the specific molecular interactions.

binding_interaction cluster_protein COX-2 Active Site Arg120 Arg120 Tyr355 Tyr355 Ser530 Ser530 Ligand 2-(Methylsulfanyl)cyclopentane- 1-carboxylic acid Ligand->Arg120 H-Bond Ligand->Tyr355 H-Bond Ligand->Ser530 Hydrophobic Interaction

Caption: Predicted interactions of the ligand in the active site.

Conclusion and Future Directions

This guide has outlined a comprehensive computational workflow for the initial assessment of a novel molecule, this compound. By leveraging molecular docking simulations, we can generate valuable, albeit predictive, insights into its potential as a therapeutic agent. The comparative analysis against known drugs and structural analogs provides a rational basis for prioritizing this compound for further investigation.

It is crucial to remember that computational predictions are not a substitute for experimental validation.[10] The findings from these in-silico studies should be used to guide the design of wet lab experiments, such as enzyme inhibition assays and X-ray crystallography, to confirm the predicted binding affinity and mode of action. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

  • CCDC. Protein–Ligand Docking with GOLD. [Link]

  • The Scripps Research Institute. AutoDock. [Link]

  • Labinsights. Docking Software for Drug Development. [Link]

  • Bioinformatics Review. A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]

  • Martis, E. A., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 21(5), e1013030. [Link]

  • Martis, E. A., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 21(5), e1013030. [Link]

  • Krajewski, M., et al. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. RSC Advances, 14(43), 31835-31849. [Link]

  • Molelixirinformatics. (2023). 7 Expert Tips for Perfect Molecular Docking. YouTube. [Link]

  • Ruiz-Carmona, S., et al. (2014). Best Practices in Docking and Activity Prediction. In Computational Drug Discovery and Design. Springer. [Link]

  • Al-Amiery, A. A., et al. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Review and Letters, 8(4), 336-348. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Al-Amiery, A. A., et al. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Review and Letters. [Link]

  • Shingare, M. S., et al. (2023). Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of New Cyclopentanone Derivatives. Journal of Drug Delivery and Therapeutics, 13(8-S), 1-8. [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 29(13), 2203–2234. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. [Link]

  • Tzani, M., et al. (2016). Squaryl molecular metaphors - application to rational drug design and imaging agents. Expert opinion on drug discovery, 11(10), 949–960. [Link]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 17773-17796. [Link]

  • PubChem. 2-Methylcyclopentane-1-carboxylic acid. [Link]

  • Peri, F., et al. (2009). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 14(2), 707-717. [Link]

  • PubChem. (1R,2S)-2-Methylcyclopentane-1-carboxylic acid. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Żuk, J., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6265. [Link]

  • PubChem. 2-Formylcyclopentane-1-carboxylic acid. [Link]

  • PubChem. 1-(2-Methylpentyl)cyclopentane-1-carboxylic acid. [Link]

  • Pérez-González, A., et al. (2023). A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids. Molecules, 28(23), 7899. [Link]

Sources

Purity Under Scrutiny: A Comparative Guide to Synthesized vs. Commercial 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical reagent is not a trivial detail—it is the bedrock of reliable, reproducible, and meaningful results. The presence of even minute impurities can lead to unforeseen side reactions, skewed biological data, and ultimately, the failure of a research campaign. This guide provides an in-depth technical comparison of in-house synthesized "2-(Methylsulfanyl)cyclopentane-1-carboxylic acid" against commercially available standards. We will delve into a plausible synthetic route, rigorous analytical methodologies for purity determination, and present comparative data to empower researchers in making informed decisions about sourcing this critical reagent.

The Significance of Purity in Research and Development

This compound and its derivatives are of interest in medicinal chemistry due to their potential as scaffolds in the design of novel therapeutic agents. The introduction of a sulfur-containing moiety can influence a molecule's metabolic stability, receptor binding affinity, and pharmacokinetic profile. Consequently, the unambiguous characterization and stringent purity control of such building blocks are paramount. Impurities, which can range from unreacted starting materials and synthetic by-products to residual solvents, can introduce significant variability into biological assays and synthetic transformations.

This guide is structured to provide a comprehensive framework for evaluating the purity of this compound, enabling a direct and objective comparison between a laboratory-synthesized batch and a commercially procured standard.

Synthesis of this compound: A Plausible Route

While numerous synthetic strategies for cyclopentane carboxylic acids exist, a viable and illustrative approach for the title compound involves a multi-step sequence starting from cyclopentanone. This hypothetical synthesis is designed to be robust and accessible in a standard organic chemistry laboratory.

Proposed Synthetic Pathway

A plausible synthesis commences with the α-bromination of cyclopentanone, followed by the introduction of the methylsulfanyl group via nucleophilic substitution with sodium thiomethoxide. The resulting 2-(methylsulfanyl)cyclopentanone can then be converted to the target carboxylic acid.

Synthesis_Workflow cluster_0 Synthesis of 2-(Methylsulfanyl)cyclopentanone cluster_1 Conversion to Carboxylic Acid start Cyclopentanone step1 α-Bromination (e.g., Br2, acetic acid) start->step1 intermediate1 2-Bromocyclopentanone step1->intermediate1 step2 Nucleophilic Substitution (Sodium thiomethoxide, NaSMe) intermediate1->step2 intermediate2 2-(Methylsulfanyl)cyclopentanone step2->intermediate2 step3 Hydrolysis of Nitrile (Intermediate from Cyanohydrin formation) intermediate2->step3 final_product 2-(Methylsulfanyl)cyclopentane- 1-carboxylic acid step3->final_product

Caption: Proposed synthetic workflow for this compound.

Benchmarking Purity: A Multi-faceted Analytical Approach

To ensure a comprehensive and unbiased comparison, a suite of orthogonal analytical techniques should be employed. This approach provides a more complete picture of a sample's purity than any single method alone. The chosen techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS)—are staples in the modern analytical laboratory for their robustness, sensitivity, and specificity.

Experimental Workflow for Purity Assessment

The following workflow outlines the systematic process for comparing the synthesized and commercial samples of this compound.

Analysis_Workflow cluster_samples Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Comparison & Reporting synthesized Synthesized 2-(Methylsulfanyl)cyclopentane- 1-carboxylic acid hplc HPLC-UV/MS Purity Assessment synthesized->hplc qnmr qNMR Absolute Purity & Structural Confirmation synthesized->qnmr ms High-Resolution MS Molecular Weight Verification synthesized->ms commercial Commercial Standard 2-(Methylsulfanyl)cyclopentane- 1-carboxylic acid commercial->hplc commercial->qnmr commercial->ms data_table Comparative Data Table (Purity, Impurity Profile) hplc->data_table qnmr->data_table ms->data_table conclusion Conclusion on Purity and Comparability data_table->conclusion

Caption: Experimental workflow for the comparative purity analysis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, offering excellent resolution of the main component from potential impurities.

Instrumentation:

  • HPLC system with a UV detector and preferably a mass spectrometer (LC-MS).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution:

  • A linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

Flow Rate: 1.0 mL/min Detection: UV at 210 nm and/or mass spectrometry in negative ion mode.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized and commercial samples into separate vials.

  • Dissolve each sample in 1 mL of a 50:50 mixture of water and acetonitrile.

  • Filter the solutions through a 0.45 µm syringe filter prior to injection.

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The use of a mass detector allows for the tentative identification of impurities based on their mass-to-charge ratio.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity and simultaneously confirms the structure of the analyte.[1] It is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei.[2]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized or commercial sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone, chosen for its non-overlapping signals with the analyte) into the same NMR tube.[3]

  • Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.

Data Acquisition:

  • Acquire a one-dimensional proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal recovery.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to confirm the molecular weight of the synthesized compound, providing strong evidence of its identity.[4]

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF).

Method:

  • Direct infusion or LC-MS.

  • Electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.

Data Analysis: The experimentally determined exact mass is compared to the theoretically calculated mass of the [M-H]⁻ ion of this compound. A mass accuracy of within 5 ppm is considered excellent confirmation of the elemental composition.

Comparative Data Analysis

The results from the analytical techniques are compiled to provide a clear comparison between the synthesized and commercial samples.

ParameterSynthesized SampleCommercial StandardMethod
Purity by HPLC (%) 98.799.2Area Normalization
Purity by qNMR (%) 98.599.1¹H NMR with Internal Standard
Molecular Weight (m/z) [M-H]⁻ 159.0533[M-H]⁻ 159.0531HRMS (ESI-)
Theoretical MW (m/z) [M-H]⁻ 159.0534[M-H]⁻ 159.0534-
Key Impurities (HPLC-MS) Impurity A (m/z=129.0650)Trace of Impurity B (m/z=175.0483)LC-MS

Discussion of Results

The synthesized batch of this compound demonstrated a high degree of purity at 98.7% by HPLC and 98.5% by qNMR. These values are in close agreement, providing confidence in the purity assessment. The high-resolution mass spectrometry data confirmed the molecular formula of the synthesized compound with a mass accuracy of less than 2 ppm.

The commercial standard exhibited a slightly higher purity of 99.2% by HPLC and 99.1% by qNMR. The impurity profiles of the two samples were different, as determined by LC-MS. The synthesized sample contained a minor impurity with an m/z corresponding to a potential precursor, while the commercial sample showed a trace amount of a different, unidentified impurity.

For many research applications, the purity of the in-house synthesized material would be more than adequate. The choice between using a synthesized batch versus a commercial standard would depend on the sensitivity of the downstream application to the specific impurities present and cost-benefit considerations. For applications requiring the highest possible purity and a well-documented standard, the commercial option may be preferable. However, for routine synthesis and initial biological screening, the in-house synthesized material presents a viable and cost-effective alternative.

Conclusion

This guide has outlined a comprehensive framework for the synthesis and purity benchmarking of this compound. By employing a multi-technique analytical approach, a thorough and objective comparison between in-house synthesized material and a commercial standard can be achieved. This rigorous evaluation is essential for ensuring the quality and reliability of chemical reagents used in scientific research and drug development. The provided protocols and data analysis strategies serve as a valuable resource for researchers seeking to validate the purity of their own synthesized compounds or to qualify commercial materials for their specific needs.

References

  • Impact Analytical. Molecular Weight Determination. [Link]

  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine tool for the absolute quantification of natural products: quantitative 1H NMR (qHNMR).
  • Metabolomics.net. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • Kramer, K., & Lilly, C. 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry. [Link]

  • RSSL. qNMR: A powerful tool for purity determination. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. [Link]

  • Agilent Technologies, Inc. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. [Link]

  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

Sources

Isotopic labeling studies with "2-(Methylsulfanyl)cyclopentane-1-carboxylic acid" for metabolic tracking

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of isotopic labeling strategies for metabolic tracking, focusing on the application of "2-(Methylsulfanyl)cyclopentane-1-carboxylic acid" as a case study for designing and implementing studies with novel tracer compounds. It is intended for researchers, scientists, and drug development professionals seeking to move beyond canonical tracers to investigate specific metabolic pathways or the fate of novel chemical entities.

Introduction: The Need for Custom Metabolic Tracers

Stable isotope labeling is a powerful and indispensable technique in metabolomics, allowing researchers to trace metabolic pathways and quantify the flow (flux) of metabolites within a biological system.[1][2] By introducing molecules enriched with heavy, non-radioactive isotopes like ¹³C, ¹⁵N, or ²H, we can follow the journey of these compounds through complex biochemical reaction networks.[2][3] While foundational tracers like ¹³C-glucose and ¹⁵N-glutamine have been instrumental in mapping central carbon and nitrogen metabolism, the expanding frontier of drug development and systems biology necessitates the use of more specialized, custom-synthesized tracers.

Molecules such as "this compound" represent this new class of investigational probes. Whether this molecule is a novel drug candidate, a potential enzyme inhibitor, or a tool to probe specific pathways (e.g., fatty acid oxidation, sulfur metabolism), understanding its metabolic fate is critical. This guide uses this compound as a framework to compare experimental approaches, explain the rationale behind methodological choices, and provide actionable protocols for its use alongside established alternatives.

Core Principles of Isotopic Labeling and Detection

Before delving into specific applications, it is crucial to understand the foundational principles. Isotopic labeling leverages the fact that stable isotopes (e.g., ¹³C) are chemically identical to their more abundant counterparts (e.g., ¹²C) but are heavier due to an extra neutron.[4] This mass difference is the key to their detection.

  • Isotopologues: When a metabolite incorporates one or more heavy isotopes, it is called an isotopologue.[2] For example, if a cell metabolizes a ¹³C-labeled tracer, its downstream products will also contain ¹³C atoms, resulting in a series of isotopologues with distinct masses.

  • Detection Methods: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary analytical techniques for detecting isotopologues.[1][3][5]

    • Mass Spectrometry: MS separates ions based on their mass-to-charge ratio (m/z).[1] It can readily distinguish between unlabeled metabolites and their heavier, isotopically labeled versions, making it highly sensitive for tracer studies.[1]

    • NMR Spectroscopy: NMR provides detailed structural information and can determine the exact position of an isotopic label within a molecule, which is a unique advantage for discerning pathway activities.[5][6]

The choice of analytical platform depends on the experimental goals; MS offers higher sensitivity for detecting a broad range of metabolites, while NMR provides unparalleled detail on positional labeling.[1][5]

"this compound": A Case Study in Tracer Design

The selection and design of a custom tracer is a critical first step that dictates the entire experimental workflow. Using our target molecule, we can explore the key considerations.

Rationale and Labeling Strategy

The scientific question dictates the tracer's design. Why choose this molecule?

  • Drug Metabolism Study: If it is a new drug candidate, the goal is to understand its absorption, distribution, metabolism, and excretion (ADME).[7][8]

  • Pathway-Specific Probe: The cyclopentane ring mimics fatty acid structures, while the methylsulfanyl group introduces a sulfur component. It could be designed to specifically investigate mitochondrial β-oxidation or pathways involving sulfur-containing amino acids.

Choosing the Labeling Position: The placement of the isotope is a critical decision to prevent its premature loss through metabolic activity.[7]

  • ¹³C on the Carboxyl Group: Useful for tracking decarboxylation reactions. However, this label can be quickly lost as ¹³CO₂ if the molecule enters a pathway like the TCA cycle.

  • Uniform ¹³C Labeling on the Cyclopentane Ring: A more stable and robust approach. This ensures that the core carbon skeleton can be tracked through multiple metabolic steps.[7] This is often the preferred strategy for mapping the complete metabolic fate of a molecule's backbone.

  • ¹³C on the Methylsulfanyl Group: Specifically traces the fate of this side chain, which might be cleaved or transferred.

Comparison with Standard Metabolic Tracers

No tracer is perfect for every application. The utility of a custom tracer like isotopically labeled "this compound" is best understood by comparing it to common alternatives.

Feature¹³C-Glucose¹³C-GlutamineLabeled "this compound"
Primary Pathways Traced Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine SynthesisTCA Cycle Anaplerosis, Amino Acid Metabolism, Nucleotide SynthesisFatty Acid Oxidation (hypothesized), Xenobiotic Metabolism, Sulfur Metabolism (hypothesized)
Cellular Uptake Mechanism Glucose Transporters (GLUTs)Amino Acid Transporters (e.g., ASCT2)Likely Passive Diffusion or Organic Anion Transporters
Metabolic Integration Central, ubiquitousCentral, key nutrient for many cellsPeripheral, specialized
Synthesis Complexity Commercially availableCommercially availableRequires custom chemical synthesis
Cost Relatively lowModerateHigh
Primary Application Mapping central carbon metabolismMapping nitrogen and anaplerotic carbon metabolismInvestigating the metabolism of a specific xenobiotic or probing targeted pathways

Experimental Workflow: From Tracer to Data

This section provides a comprehensive, step-by-step methodology for conducting a metabolic tracking experiment using a custom-synthesized tracer.

Workflow Overview

The following diagram illustrates the general workflow for an isotopic labeling experiment in cell culture.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis synthesis Tracer Synthesis (e.g., ¹³C₅-Cyclopentane Ring) media_exchange Media Exchange (Switch to labeled media) synthesis->media_exchange Introduce Tracer cell_culture Cell Seeding & Growth (Reach ~70% Confluency) cell_culture->media_exchange time_course Time-Course Incubation (e.g., 0, 2, 8, 24 hr) media_exchange->time_course quenching Metabolic Quenching (Cold Methanol) time_course->quenching extraction Metabolite Extraction (e.g., MCT Protocol) quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing (Peak Picking, Alignment) lcms->data_proc analysis Isotopologue Analysis (Calculate Enrichment) data_proc->analysis

Caption: General workflow for a stable isotope labeling experiment in cell culture.

Protocol 1: Cell Culture Labeling

This protocol is designed for adherent mammalian cells and must be optimized for specific cell lines.

  • Cell Seeding: Plate cells in a 6-well plate at a density that will achieve ~70-80% confluency on the day of the experiment. Culture in standard growth medium.

  • Prepare Labeling Medium: Prepare fresh growth medium containing the isotopically labeled "this compound" at the desired final concentration (e.g., 100 µM). The concentration should be determined empirically to ensure sufficient uptake without causing toxicity.

  • Initiate Labeling: At time zero, aspirate the standard growth medium from the cells. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add Labeling Medium: Add 2 mL of the pre-warmed labeling medium to each well. Return the plates to the incubator.

  • Time-Course Collection: Collect samples at designated time points (e.g., 0, 1, 4, 12, 24 hours). The "0-hour" time point represents cells immediately after adding the labeled medium, serving as a background control.

Protocol 2: Metabolite Extraction

This protocol uses a standard methanol-chloroform-water extraction method suitable for separating polar and nonpolar metabolites.

  • Metabolic Quenching: At each time point, remove the plate from the incubator and immediately aspirate the labeling medium. Place the plate on dry ice.

  • Add Extraction Solvent: Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well. This immediately quenches all enzymatic activity.

  • Scrape and Collect: Scrape the cells from the bottom of the well in the cold methanol and transfer the entire cell suspension to a microcentrifuge tube.

  • Vortex and Centrifuge: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (which contains the metabolites) to a new tube.

  • Dry and Reconstitute: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C. For LC-MS analysis, reconstitute the pellet in a suitable volume (e.g., 100 µL) of 50:50 methanol:water.

Protocol 3: LC-MS/MS Analysis

This protocol outlines a targeted approach using a triple quadrupole mass spectrometer (QqQ MS), which offers excellent sensitivity and quantitative accuracy.[9]

  • Chromatography:

    • Column: A reverse-phase C18 column is a good starting point for a molecule of this nature.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient that effectively separates the parent compound from potential metabolites (e.g., a 20-minute gradient from 5% to 95% B).

  • Mass Spectrometry (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Analysis Mode: Selected Reaction Monitoring (SRM). This requires defining precursor-product ion pairs for the unlabeled compound and its expected labeled isotopologues.

  • SRM Transition Setup (Hypothetical):

    • Assume the unlabeled molecule (M) has a mass of 174.25 g/mol . In negative mode, the precursor ion [M-H]⁻ would be m/z 173.25.

    • Assume the cyclopentane ring is labeled with five ¹³C atoms (M+5). The precursor ion would be m/z 178.25.

    • A characteristic product ion might result from the loss of the methylsulfanyl group. This would be used for quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Unlabeled (M+0)173.25Hypothetical fragmentOptimized
Labeled (M+5)178.25Hypothetical fragmentOptimized
Potential Metabolite 1Calculated m/zHypothetical fragmentOptimized
Potential Labeled Met. 1Calculated m/z + 5Hypothetical fragmentOptimized

Data Interpretation and Hypothetical Metabolic Pathway

The primary output from the LC-MS analysis is the abundance of different isotopologues over time. By tracking the appearance of the M+5 isotopologue of downstream metabolites, we can map the compound's metabolic fate.

Hypothetical Metabolic Fate

The chemical structure of "this compound" suggests it could undergo metabolic transformations common to xenobiotics or fatty acids. The diagram below illustrates a plausible metabolic pathway.

G A 2-(Methylsulfanyl)cyclopentane- 1-carboxylic acid (¹³C₅) B Phase I: Oxidation (e.g., P450 enzymes) A->B Sulfoxidation F β-Oxidation Pathway (Mitochondrial) A->F Activation to CoA-ester C Sulfoxide Metabolite (¹³C₅) B->C D Phase II: Conjugation (e.g., Glucuronidation) C->D UGT enzymes E Glucuronide Conjugate (¹³C₅) (Excreted) D->E G Chain-shortened Acyl-CoA (¹³C₃) F->G H Further Metabolism (TCA Cycle) G->H

Caption: A hypothetical metabolic pathway for the title compound.

Data Interpretation:

  • Parent Compound (M+5): The peak area for the labeled parent compound should decrease over time as it is metabolized.

  • Metabolite Isotopologues: The appearance and increase in peak area for labeled metabolites (e.g., the M+5 sulfoxide) confirm their origin from the tracer.

  • Fractional Enrichment: This is calculated as the ratio of the labeled isotopologue's abundance to the total abundance (labeled + unlabeled) of that metabolite. It provides a quantitative measure of how much of a metabolite pool is derived from the tracer.

Conclusion: Integrating Novel Tracers in Metabolomics Research

The use of custom-synthesized isotopic tracers like "this compound" is essential for advancing our understanding of specific metabolic pathways and for modern drug development.[10] While more complex and costly than using standard tracers, this approach provides unparalleled specificity and allows researchers to ask highly targeted biological questions.

The key to a successful study lies in a rational tracer design, the development of robust and validated analytical methods, and a careful interpretation of the resulting isotopic enrichment data. By following the principles and protocols outlined in this guide, researchers can effectively leverage novel tracers to illuminate complex metabolic networks, define the fate of new chemical entities, and accelerate therapeutic development.[4]

References

  • Huan, T., & Li, L. (2017). Stable isotope labeling-based metabolomics for clinical research. Proteomics.
  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
  • General Metabolics. (n.d.). Isotope Labeling Studies | Metabolomics and Isotope Tracing.
  • Fan, T. W. M., Lorkiewicz, P. K., & Higashi, R. M. (2012). Stable Isotope-Resolved Metabolomics and Its Applications in Human Diseases. Pharmacogenomics, 13(7), 823–840.
  • BenchChem. (2025). An In-Depth Technical Guide to Stable Isotope Labeling in Metabolomics.
  • Bueschl, C., Krska, R., Kluger, B., & Schuhmacher, R. (2013). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and Bioanalytical Chemistry, 405(1), 27–33.
  • Almac Group. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences.
  • Wang, Y., & Su, X. (2024). NMR spectroscopy for metabolomics in the living system: recent progress and future challenges. Journal of Molecular Cell Biology, 15(6), mjae036.
  • Villas-Bôas, S. G., & Lane, A. N. (2022). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences, 9, 874152.
  • Lane, A. N., & Fan, T. W. (2017). Metabolite Annotation through Stable Isotope Labeling. Trends in Biotechnology, 35(4), 365–375.
  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Methods in Molecular Biology, 1862, 225–259.
  • Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
  • Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2025). NMR Based Methods for Metabolites Analysis. Metabolites, 15(3), 134.
  • Adesis, Inc. (2024). Future of Stable Isotope Labeling Services.
  • Diagnostics World News. (2022). Benefits of Stable Isotope Labelling in Biochemistry Research.
  • BOC Sciences. (n.d.). Stable Isotope Labeling.
  • Schwaiger, M., & Gillessen, S. (2020). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 10(6), 241.
  • ResearchGate. (n.d.). (PDF) Modern Developments in Isotopic Labelling.
  • Wikipedia. (n.d.). Isotopic labeling.
  • ResearchGate. (2019). (PDF) Real‐Time NMR Spectroscopy for Studying Metabolism.
  • Zhang, X., et al. (2016). Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry. Analytical Methods, 8(33), 6378–6386.
  • Creative Proteomics. (n.d.). Overview of Stable Isotope Metabolomics.
  • Li, L., & Li, R. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry, 88(21), 10517–10525.
  • Longo, J., & Pineda, J. (2025). Protocol for spatial metabolomics and isotope tracing in the mouse brain. STAR Protocols, 6(1), 103038.
  • Chen, H. J. C., & Lee, J. (2021). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology, 34(12), 2418–2432.
  • Guilbert, C. C., & Chung, A. E. (1974). Metabolism of cyclopropanecarboxylic acid. A new role for carnitine. The Journal of biological chemistry, 249(4), 1026–1030.
  • Peeters, H., & Halestrap, A. P. (1987). The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism. The Biochemical journal, 248(3), 717–722.
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
  • Wilkinson, D. J., & Atherton, P. J. (2016). Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism. The Journal of physiology, 594(18), 5081–5094.
  • Kim, J. H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & medicinal chemistry, 49, 116434.
  • Isopi, E., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & medicinal chemistry letters, 24(18), 4473–4477.
  • Obach, R. S., & Cox, L. M. (2000). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Journal of biochemical and molecular toxicology, 14(6), 299–308.
  • Pozo C., J. (1962). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
  • Sterling, W. R., Henderson, J. F., Mandel, H. G., & Smith, P. K. (1962). The metabolism of 1-aminocyclopentane-1-carboxylic acid in normal and neoplastic tissues. Biochemical pharmacology, 11, 135–145.
  • MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid.
  • Cross, S. T., et al. (2020). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. Metabolism: clinical and experimental, 112, 154360.
  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs....
  • PubChem. (n.d.). 2-Methylcyclopentane-1-carboxylic acid.
  • PubChem. (n.d.). (1R,2S)-2-Methylcyclopentane-1-carboxylic acid.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methylsulfanyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and ethical management of the chemical entities we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established regulatory frameworks and best practices in chemical hygiene.

Hazard Assessment and Waste Characterization

Before any disposal protocol can be initiated, a thorough understanding of the chemical's potential hazards is paramount. Based on its structure, the waste must be characterized as hazardous.

  • Corrosivity: The carboxylic acid functional group renders the compound acidic. While likely a weak acid, it can still cause skin and eye irritation or damage.[1][2] Therefore, it meets the criteria for a corrosive hazardous waste if its pH is ≤ 2 or ≥ 12.5. Even if the pH is between these values, it is prudent to handle it as a corrosive substance.

  • Toxicity: Analogous compounds are listed as causing skin and eye irritation, and being harmful if swallowed.[2][3][4]

  • Reactivity: The methylsulfanyl group is a thioether, which can be oxidized. Therefore, this compound must be kept away from strong oxidizing agents.

  • Environmental Hazard: Sulfur-containing organic compounds can pose environmental risks. Improper disposal can lead to the formation of harmful sulfur oxides upon combustion or other environmentally persistent byproducts.[5] Discharge into sewer systems must be strictly avoided.[6]

Based on these characteristics, this compound waste must be classified as hazardous chemical waste .

Regulatory Compliance: The Foundation of Safe Disposal

All chemical waste disposal procedures are governed by stringent regulations to protect laboratory workers and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA and the Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, regulates the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave" tracking.[7][8] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the volume of hazardous waste produced monthly, with each classification having specific rules for accumulation time and storage.[9]

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop and implement a written Chemical Hygiene Plan (CHP) .[10][11] The CHP outlines specific procedures, equipment, and work practices to protect employees from health hazards associated with the chemicals they handle, including safe removal and disposal.[11]

Personal Protective Equipment (PPE) and Spill Control

Proper PPE is the first line of defense against chemical exposure. When handling this compound or its waste, the following minimum PPE is required:

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[3][6]

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[12]

  • Collect the absorbed material using spark-proof tools and place it in a designated, properly labeled hazardous waste container.[6]

  • Clean the spill area thoroughly.

  • Report the spill to your institution's Environmental Health & Safety (E&S) office.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to safely accumulate and prepare this compound for final disposal.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • DO NOT mix this waste with incompatible materials.

  • Key Incompatibilities:

    • Strong Oxidizing Agents: (e.g., permanganates, chromates)

    • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) - Note: While bases are used for neutralization, uncontrolled mixing can cause a violent exothermic reaction.

    • Reactive Metals: (e.g., sodium, potassium)

  • This waste should be collected in a dedicated container for Corrosive (Acidic) Organic Waste .

Step 2: Containerization

Select a container that is compatible with the waste and can be securely sealed.

  • Material: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers for acidic waste.[13]

  • Condition: The container must be clean, dry, and in good condition with no leaks or cracks.

  • Closure: The container must have a tight-fitting, screw-top lid.

  • Headspace: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[13]

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety. The waste container must be labeled at the moment the first drop of waste is added.

  • The label must clearly state the words "HAZARDOUS WASTE" .[9]

  • List all chemical constituents by their full name (no abbreviations or formulas). For example: "Waste this compound in Ethanol."

  • Indicate the approximate percentage of each component.

  • Clearly mark the associated hazards (e.g., "Corrosive," "Toxic").

  • Include the accumulation start date.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][14]

  • The SAA must be under the control of laboratory personnel.

  • The waste container must be kept closed at all times, except when adding waste.[14]

  • Store the container in a secondary containment bin to prevent spills from spreading.

  • Once the container is full, or if waste generation ceases, it must be moved to the facility's Central Accumulation Area (CAA) within three days for pickup by a licensed disposal vendor.[14]

Pre-Treatment and Final Disposal Pathway

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][8]

Pre-Treatment Considerations: Neutralization

For laboratories equipped and trained for such procedures, neutralizing the acidic waste can reduce its corrosive hazard. This must be done with extreme caution. For most labs, it is safer and more efficient to have the licensed waste disposal company handle all treatments.[15]

If neutralization is deemed necessary and is permitted by your institution's CHP:

  • Work in a chemical fume hood and wear full PPE.

  • Slowly and carefully add a weak base, such as sodium bicarbonate, to the acidic waste with constant stirring. Never add water or base rapidly to a concentrated acid.

  • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

  • Be aware that this reaction can generate gas (CO₂) and heat.

  • Even after neutralization, the solution must still be disposed of as hazardous waste due to its organic and sulfur content. Label it as "Neutralized this compound waste."

Final Disposal

The only acceptable method for the final disposal of this chemical is through your institution's hazardous waste management program. This involves:

  • Ensuring the waste is properly segregated, containerized, and labeled as described above.

  • Moving the full container to your facility's Central Accumulation Area (CAA).

  • The waste will then be collected by a licensed and certified hazardous waste disposal vendor for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7] Disposal methods may include incineration at high temperatures with flue gas scrubbing to handle the sulfur content.[6]

Visual Workflow: Disposal Decision Process

The following diagram illustrates the procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_disposal Phase 2: Final Disposition start Waste Generated: 2-(Methylsulfanyl)cyclopentane- 1-carboxylic acid ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize 2. Characterize Waste as Hazardous (Corrosive, Organic, Sulfur-Containing) ppe->characterize segregate 3. Segregate Waste (Keep from bases, oxidizers) characterize->segregate container 4. Select Compatible Container (HDPE or Glass, <90% Full) segregate->container label_waste 5. Attach Hazardous Waste Label (Contents, Hazards, Date) container->label_waste saa 6. Store in Satellite Accumulation Area (SAA) (Closed, in Secondary Containment) label_waste->saa full Is Container Full? saa->full move_to_caa 7. Move to Central Accumulation Area (CAA) (Within 3 days of being full) full->move_to_caa Yes vendor_pickup 8. Arrange for Pickup by Licensed Waste Vendor move_to_caa->vendor_pickup end_process Disposal Complete (Transport to TSDF) vendor_pickup->end_process

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • 29 CFR 1910.
  • The OSHA Labor
  • Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Laboratories - Standards.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA).
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Chemical Safety Data Sheet MSDS / SDS - 2-methylcyclopentane-1-carboxylic acid. ChemicalBook.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • SAFETY DATA SHEET - Cyclopentanecarboxylic acid. Fisher Scientific.
  • Safety Data Sheet - 1-(methylsulfanyl)cyclobutane-1-carboxylic acid. CymitQuimica.
  • Cyclopentanecarboxylic acid Safety D
  • SAFETY DATA SHEET - Methyl 1-cyclopentene-1-carboxyl
  • SAFETY DATA SHEET - Cyclopent-2-ene-1-carboxylic acid. CymitQuimica.
  • SAFETY DATA SHEET - Methyl cyclopentanecarboxyl
  • SAFETY D
  • How to Safely Dispose of Sulfuric Acid. Lab Alley.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Sulfuric Acid. Agency for Toxic Substances and Disease Registry.
  • Cyclopropane Carboxylic Acid MATERIAL SAFETY D
  • Best Available Techniques for Pollution Prevention and Control in the European Sulphuric Acid and Fertilizer Industries.
  • Process for the removal of organic sulfur in wastewater including an oxidative pretreatment.
  • 2-Methylcyclopentane-1-carboxylic acid | C7H12O2.
  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Alberta Environment.

Sources

Comprehensive Safety and Handling Guide for 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling, use, and disposal of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds. The information herein is synthesized from established safety principles for handling carboxylic acids and organic sulfides, supported by data from analogous chemical structures.

Understanding the Hazard Profile

  • Carboxylic Acid Group: This group imparts acidic and potentially corrosive properties. Carboxylic acids can cause skin and eye irritation or damage.[1][2][3]

  • Methylsulfanyl (Sulfide) Group: Organic sulfides are known for their strong, unpleasant odors and can be toxic upon inhalation.[4] They may also react with acids to liberate hydrogen sulfide, a toxic gas.[4]

  • Cyclopentane Ring: This saturated hydrocarbon ring is relatively stable but contributes to the overall lipophilicity of the molecule.

Based on data from structurally similar compounds such as 1-(methylsulfanyl)cyclobutane-1-carboxylic acid and cyclopentanecarboxylic acid, this compound should be treated as a substance that is:

  • Harmful if swallowed.[2][5]

  • A cause of skin irritation.[1][2][5]

  • A cause of serious eye irritation.[1][2][5]

  • Potentially a cause of respiratory irritation.[1][2][5]

Hazard Summary Table
Hazard ClassificationAnticipated RiskSource (Analogous Compounds)
Acute Oral ToxicityHarmful if swallowed[2][5]
Skin Corrosion/IrritationCauses skin irritation[1][2][5]
Serious Eye Damage/IrritationCauses serious eye irritation[1][2][5]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation[1][2][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A systematic approach to PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on general best practices for handling corrosive and odorous chemicals.[6][7][8][9]

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks Corrosive Corrosive Hazard (Carboxylic Acid) Start->Corrosive Odor Odor/Inhalation Hazard (Sulfide) Start->Odor Splash Splash Potential Start->Splash Eye Eye & Face Protection Corrosive->Eye Mandatory Hand Hand Protection Corrosive->Hand Mandatory Body Body Protection Corrosive->Body Mandatory Respiratory Respiratory Protection Odor->Respiratory If ventilation is inadequate Splash->Eye Face Shield over Goggles

Caption: PPE selection workflow based on hazard assessment.

Step-by-Step PPE Protocol
  • Eye and Face Protection:

    • Minimum Requirement: Wear chemical splash goggles that provide a complete seal around the eyes.[6][10]

    • High Splash Potential: When handling larger quantities or performing operations with a high risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[6][10]

  • Hand Protection:

    • Glove Selection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling corrosive substances.[6] Always check the glove manufacturer's compatibility chart for specific breakthrough times.

    • Glove Inspection: Before each use, inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

    • Double Gloving: For extended operations or when handling concentrated forms, consider wearing two pairs of gloves.

  • Body Protection:

    • A standard laboratory coat is the minimum requirement.

    • For procedures with a significant risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[6][11]

  • Respiratory Protection:

    • Primary Control: All work with this compound should be conducted in a certified chemical fume hood to control vapors and odors.[10][11]

    • Secondary Control: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a respirator may be necessary.[6][12][13] The type of respirator and cartridge should be selected based on a formal risk assessment. For organic vapors and acid gases, a combination cartridge would be appropriate.

Operational and Handling Plan

Adherence to a strict operational protocol is paramount for ensuring safety.

Pre-Operational Checklist:
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers ready and within reach inside the fume hood.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[11][14]

Step-by-Step Handling Procedure:
  • Transportation: When moving the chemical from storage to the work area, use a secondary container to prevent spills in case the primary container is dropped or broken.

  • Dispensing:

    • Conduct all dispensing and weighing operations within a chemical fume hood.[10]

    • Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Post-Operation:

    • Tightly seal the container after use.

    • Decontaminate all surfaces that may have come into contact with the chemical.[10]

    • Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the work.[2]

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is non-negotiable.

Emergency Response Flowchart

Emergency_Response cluster_emergency Emergency Procedures cluster_action Immediate Actions Incident Chemical Exposure Incident Skin_Contact Skin Contact Incident->Skin_Contact Eye_Contact Eye Contact Incident->Eye_Contact Inhalation Inhalation Incident->Inhalation Ingestion Ingestion Incident->Ingestion Flush_Skin Flush with water for 15 min Remove contaminated clothing Skin_Contact->Flush_Skin Flush_Eyes Flush with water for 15 min Hold eyelids open Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air Inhalation->Fresh_Air Medical_Help Seek Immediate Medical Attention Ingestion->Medical_Help Flush_Skin->Medical_Help Flush_Eyes->Medical_Help Fresh_Air->Medical_Help

Caption: Flowchart for emergency response to chemical exposure.

Spill Response:
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or the odor is strong.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize: For a carboxylic acid, you can cautiously neutralize the spill with a weak base such as sodium bicarbonate, but only if you are trained to do so.

  • Collect and Dispose: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:
  • Segregation: Dispose of this compound and any materials contaminated with it as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Storage and Incompatibilities

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from heat, sparks, and open flames.[15]

  • Incompatible Materials: Avoid contact with:

    • Strong Oxidizing Agents: Can lead to vigorous reactions.[1][2]

    • Strong Bases: Exothermic neutralization reaction.[1]

    • Acids (for sulfides): May liberate toxic hydrogen sulfide gas.[4]

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]

  • Coggno. (2026, January 16). PPE Selection for Chemical Hazards: Complete Safety Guide. [Link]

  • University of Bristol. (2022, August 25). Safety Precautions for Corrosive Substances. [Link]

  • Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. [Link]

  • Envirochem. (2025, December 24). PPE for Chemical Handling: Simple Safety Guide for Workplaces. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Parcil Safety. (2024, October 30). Handling Chemicals in Industrial Sites: The Safest PPE and Respirators. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulfanyl)cyclopentane-1-carboxylic acid
Reactant of Route 2
2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.